molecular formula C11H15B B1596674 2-Bromo-4-tert-butyl-1-methylbenzene CAS No. 61024-94-0

2-Bromo-4-tert-butyl-1-methylbenzene

Cat. No.: B1596674
CAS No.: 61024-94-0
M. Wt: 227.14 g/mol
InChI Key: VEIYGWKHCOGECS-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-methylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266252. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butyl-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYGWKHCOGECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313104
Record name 2-bromo-4-tert-butyl-1-methylbenzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61024-94-0
Record name 61024-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-tert-butyl-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-4-tert-butyl-1-methylbenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway to this compound, a valuable halogenated aromatic intermediate in organic synthesis. The primary focus is on the regioselective electrophilic aromatic substitution of 4-tert-butyltoluene. This document elucidates the underlying reaction mechanisms, explores the critical factors governing regioselectivity, and presents a detailed, field-proven experimental protocol. Furthermore, potential side reactions, such as benzylic bromination, are discussed, along with methods to control the reaction outcome. This guide is intended for researchers, chemists, and professionals in drug development and material science who require a robust and reproducible method for the preparation of this key building block.

Introduction: Strategic Importance of this compound

This compound (CAS No: 61024-94-0) is an aromatic compound featuring a benzene ring substituted with methyl, tert-butyl, and bromo groups.[1][2] Its structure is strategically significant for several reasons. The bromine atom serves as a highly versatile functional handle, enabling participation in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), formations of organometallic reagents (e.g., Grignard, organolithium), and nucleophilic aromatic substitutions.[3][4] These transformations are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][5][6]

The presence of the sterically demanding tert-butyl group and the electron-donating methyl group influences not only the reactivity of the aromatic ring but also the physical properties and conformational behavior of derivative molecules. Consequently, a reliable and regioselective synthesis of this compound is of paramount importance.

The Primary Synthesis Pathway: Electrophilic Aromatic Bromination

The most direct and industrially scalable approach to synthesizing this compound is through the electrophilic aromatic substitution (EAS) of the readily available starting material, 4-tert-butyltoluene.

Mechanism of Action

The reaction proceeds via the canonical EAS mechanism, which involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a polarized bromine species.[7] The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings and molecular bromine.

The mechanism unfolds in two primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond of molecular bromine (Br₂), creating a highly electrophilic bromine species ([Br]⁺[FeBr₄]⁻ complex).

  • Nucleophilic Attack & Rearomatization: The π-system of the 4-tert-butyltoluene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (often the [FeBr₄]⁻ complex) then abstracts a proton from the site of substitution, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product and regenerating the catalyst.

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Rearomatization Br2 Br-Br Electrophile δ+Br-Brδ-•••FeBr₃ Br2->Electrophile Lewis Acid Catalyst FeBr3 FeBr₃ FeBr3->Electrophile Sigma Arenium Ion (Sigma Complex) Start 4-tert-butyltoluene Start->Sigma + [Br]⁺ Product 2-Bromo-4-tert-butyl- 1-methylbenzene Sigma->Product - H⁺ (via [FeBr₄]⁻) HBr HBr Sigma->HBr FeBr3_regen FeBr₃ (regenerated) Sigma->FeBr3_regen

Diagram 1: Mechanism of Electrophilic Aromatic Bromination.
Causality of Regioselectivity

The directing effects of the substituents on the aromatic ring are the critical determinants of the final product's structure. Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are alkyl groups, which act as activators and ortho, para-directors for electrophilic aromatic substitution.

  • Activating Nature: Alkyl groups are electron-donating through induction and hyperconjugation, increasing the nucleophilicity of the benzene ring and making it more reactive towards electrophiles than benzene itself.

  • Ortho, Para Direction: The electron-donating nature of these groups stabilizes the arenium ion intermediate more effectively when the electrophile adds to the ortho or para positions.

  • Steric Hindrance: In 4-tert-butyltoluene, the para position relative to the methyl group is occupied by the bulky tert-butyl group, and vice-versa. This leaves only the positions ortho to each group available for substitution. The two possible mono-brominated products are therefore This compound (ortho to methyl) and 3-Bromo-4-tert-butyl-1-methylbenzene (ortho to tert-butyl).

  • The Decisive Factor: The very large steric bulk of the tert-butyl group significantly hinders the approach of the electrophile to its adjacent (ortho) positions. The methyl group is considerably smaller. Consequently, electrophilic attack occurs preferentially at the position ortho to the less sterically encumbering methyl group, leading to the formation of this compound as the major product.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. Every step is included to ensure reproducibility and safety.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (1.0 eq)MolesNotes
4-tert-butyltolueneC₁₁H₁₆148.2514.83 g (18.0 mL)0.10Starting Material
Molecular BromineBr₂159.8116.78 g (5.4 mL)0.105Corrosive, toxic
Iron FilingsFe55.85~0.1 g-Catalyst Precursor
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01~100 mL-Quenching/Neutralization
Sodium Thiosulfate (10% Sol.)Na₂S₂O₃158.11~50 mL-Excess Bromine Removal
Brine (Sat. Sol.)NaCl58.44~50 mL-Washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Step-by-Step Methodology

Workflow Setup 1. Reaction Setup - Dissolve 4-tert-butyltoluene & Fe in DCM - Cool to 0°C in ice bath Addition 2. Bromine Addition - Add Br₂ in DCM dropwise - Maintain T < 5°C - Evolved HBr gas trapped Setup->Addition Reaction 3. Reaction Progression - Stir at 0°C for 30 min - Warm to RT and stir for 2-4 h - Monitor by TLC/GC Addition->Reaction Workup 4. Aqueous Workup - Quench with NaHCO₃ - Wash with Na₂S₂O₃ - Wash with Brine Reaction->Workup Isolation 5. Product Isolation - Dry organic layer (MgSO₄) - Filter and concentrate in vacuo Workup->Isolation Purification 6. Purification - Vacuum Distillation or - Column Chromatography Isolation->Purification

Diagram 2: Experimental workflow for the synthesis.
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler containing NaOH solution to neutralize the evolved HBr gas), add 4-tert-butyltoluene (14.83 g, 0.10 mol) and iron filings (~0.1 g). Dissolve the components in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice-water bath to 0°C with gentle stirring.

  • Bromine Addition: Prepare a solution of molecular bromine (16.78 g, 0.105 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to prevent a rapid evolution of HBr gas. Maintaining a low temperature (below 5°C) minimizes the formation of side products.[9]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reddish-brown color of bromine should fade.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (HBr).

  • Excess Bromine Removal: Wash the organic layer with 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. The organic layer should become colorless.

  • Washing and Drying: Wash the organic layer with 50 mL of brine to remove residual water. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.

Competing Pathways: Benzylic Bromination

A significant potential side reaction is the free-radical bromination at the benzylic position (the methyl group). This pathway is favored under different conditions.[7]

  • Mechanism: Benzylic bromination proceeds via a free-radical chain mechanism. It requires a radical initiator (like AIBN or benzoyl peroxide) or initiation by UV light.[10] The reaction typically uses N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of Br₂.[7]

  • Products: This pathway leads to the formation of 1-(bromomethyl)-4-tert-butylbenzene and its further brominated derivatives.[11][12]

  • Controlling the Outcome: To ensure selective aromatic bromination and avoid the benzylic pathway, the reaction must be:

    • Performed in the presence of a Lewis acid catalyst (Fe or FeBr₃).

    • Carried out in the dark (e.g., by wrapping the flask in aluminum foil) to prevent photochemical radical initiation.

    • Conducted without any radical initiators.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 61024-94-0PubChem[1]
Molecular Formula C₁₁H₁₅BrLookChem[2]
Molecular Weight 227.14 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidChemPacific[13]
Boiling Point 235.1°C at 760 mmHgLookChem[2]

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons with appropriate chemical shifts and splitting patterns.

  • ¹³C NMR: Signals for the unique carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS): A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[1]

Conclusion

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 4-tert-butyltoluene. A thorough understanding of the EAS mechanism and the directing effects of the alkyl substituents is crucial for predicting and achieving the desired regioselectivity. Steric hindrance from the tert-butyl group is the key factor that directs bromination to the position ortho to the smaller methyl group. By adhering to the detailed experimental protocol, which emphasizes controlled conditions and the use of a Lewis acid catalyst in the absence of light, researchers can reliably produce this important synthetic intermediate in high yield and purity while avoiding competing benzylic bromination pathways.

References

  • DE3021728A1 - Bromination of 4-tert. butyl toluene - giving mainly corresp. benzal bromide ...
  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google P
  • Partial Oxidation of 4-tert-Butyltoluene Catalyzed by Homogeneous Cobalt and Cerium Acetate Catalysts in the Br−/H2O2/Acetic Acid System: Insights into Selectivity and Mechanism - ResearchGate. [Link]

  • This compound - PubChem, National Center for Biotechnology Information. [Link]

  • 2-bromo-1-methyl-4-tert-butyl-benzene - LookChem. [Link]

  • Key Properties and Uses of 1-Bromo-4-(tert-butyl)-2-methylbenzene - ChemPacific. [Link]

  • The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes - ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - National Center for Biotechnology Information (PMC). [Link]

  • Haloalkanes and Haloarenes - NCERT. [Link]

  • Haloalkanes and Haloarenes - Samagra. [Link]

Sources

physical and chemical properties of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-tert-butyl-1-methylbenzene: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic hydrocarbon that serves as a versatile and valuable intermediate in organic synthesis.[1] Characterized by a benzene ring functionalized with a bromine atom, a bulky tert-butyl group, and a methyl group, its unique substitution pattern offers a combination of reactivity and steric influence.[2] The presence of the bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[3] This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of the core physical and chemical properties, a representative synthetic protocol, key applications, and essential safety information for this compound.

Compound Identification and Physical Properties

Accurate identification and understanding of physical constants are foundational for the successful use of any chemical reagent in a laboratory setting.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[4]
Synonyms 2-Bromo-4-tert-butyltoluene, 1-Bromo-5-(1,1-dimethylethyl)-2-methylbenzene[5]
CAS Number 61024-94-0[4][5][6]
Molecular Formula C₁₁H₁₅Br[4][5]
Molecular Weight 227.14 g/mol [4][7]

| InChIKey | VEIYGWKHCOGECS-UHFFFAOYSA-N[4] |

Table 2: Physical and Computed Properties

Property Value Source
Appearance Colorless to pale yellow liquid [2] (Inferred from similar compounds)
Boiling Point 235.1°C at 760 mmHg [5]
Density 1.204 g/cm³ [5]
Flash Point 93.7°C [5]
Vapor Pressure 0.0778 mmHg at 25°C [5]
LogP (Octanol/Water) 4.055 [5]

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, acetone, and ether.[2] |

Spectroscopic Profile for Structural Elucidation

While experimental spectra should always be obtained for definitive characterization, predicted data provides a valuable reference for confirmation. The following outlines the expected spectroscopic features for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct regions. The tert-butyl group will appear as a singlet (9H) around 1.3 ppm. The methyl group will present as a singlet (3H) further downfield, likely in the 2.2-2.4 ppm range. The aromatic region will display three protons, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy : Due to the molecule's asymmetry, all 11 carbon atoms are chemically distinct and should produce 11 unique signals in the ¹³C NMR spectrum. This includes four quaternary carbons (two aromatic, two from the tert-butyl group), four aromatic CH carbons, and two aliphatic carbons (one methyl, one from the tert-butyl group).

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching vibrations from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic methyl and tert-butyl groups (~2850-2960 cm⁻¹). Aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch, while sometimes weak, is expected in the fingerprint region, typically below 600 cm⁻¹.[8]

G Logical Workflow for Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion NMR Acquire ¹H and ¹³C NMR Spectra Analyze_NMR Correlate NMR signals to proton/carbon environments. Confirm substitution pattern. NMR->Analyze_NMR IR Acquire IR Spectrum Analyze_IR Identify key functional groups (Aromatic C-H, Aliphatic C-H, C=C). IR->Analyze_IR MS Acquire Mass Spectrum Analyze_MS Determine molecular weight and isotopic pattern for Bromine (¹⁹Br/⁸¹Br). MS->Analyze_MS Structure_Confirmation Structure Confirmed Analyze_NMR->Structure_Confirmation Analyze_IR->Structure_Confirmation Analyze_MS->Structure_Confirmation

Caption: Workflow for structural verification.

Chemical Properties and Reactivity

As an aryl halide, the primary site of reactivity on this compound is the carbon-bromine bond. This functionality makes it an excellent substrate for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals and materials.[3] The tert-butyl and methyl groups exert steric and electronic effects that can influence the reactivity and selectivity of these transformations.

G Role in Cross-Coupling Reactions cluster_reactions Palladium-Catalyzed Reactions Substrate 2-Bromo-4-tert-butyl- 1-methylbenzene Suzuki Suzuki Coupling + Boronic Acid/Ester Substrate->Suzuki [Pd catalyst, Base] Heck Heck Coupling + Alkene Substrate->Heck [Pd catalyst, Base] Sonogashira Sonogashira Coupling + Terminal Alkyne Substrate->Sonogashira [Pd/Cu catalyst, Base] Buchwald Buchwald-Hartwig + Amine/Alcohol Substrate->Buchwald [Pd catalyst, Base] Product_Aryl Biaryl Compound Suzuki->Product_Aryl Product_Styrene Substituted Styrene Heck->Product_Styrene Product_Alkyne Aryl Alkyne Sonogashira->Product_Alkyne Product_Amine Aryl Amine/Ether Buchwald->Product_Amine

Caption: Key synthetic transformations.

Synthesis and Purification

A plausible and common method for the synthesis of this compound is the electrophilic aromatic substitution of 4-tert-butyltoluene. The directing effects of the alkyl groups (ortho-, para-directing) favor substitution at the positions ortho to the methyl and tert-butyl groups. Steric hindrance from the bulky tert-butyl group makes substitution ortho to the methyl group more favorable.

Representative Experimental Protocol: Bromination of 4-tert-butyltoluene

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butyltoluene (1 equivalent) and a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Reagent Addition : In the absence of light (to prevent radical side reactions), add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or silica gel. The use of NBS is often preferred for its ease of handling compared to elemental bromine.

  • Reaction Execution : Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup : Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.

  • Isolation : Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

  • Validation : Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).

G Synthesis & Purification Workflow Start Start: 4-tert-butyltoluene Reaction Bromination (NBS, Catalyst, Solvent) Start->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Wash, Dry) Monitor->Workup Complete Isolation Solvent Removal (Rotary Evaporation) Workup->Isolation Purification Purification (Vacuum Distillation or Chromatography) Isolation->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: Step-by-step synthesis and validation.

Applications in Research and Industry

The utility of this compound stems from its role as a building block for more complex molecules with valuable properties.

  • Pharmaceutical and Medicinal Chemistry : It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The substituted benzene core is a common scaffold in drug design, and the bromine atom allows for the strategic introduction of other functional groups to modulate biological activity.[3]

  • Agrochemical Synthesis : This compound can act as a precursor in the development of modern pesticides, herbicides, and fungicides.[3] Halogenated aromatic compounds are crucial in creating molecules with targeted activity against pests and weeds, helping to improve crop yields.[3]

  • Material Science : In the field of materials, aromatic halides are used to synthesize functional monomers that can be incorporated into specialty polymers or conductive materials.[3] This can lead to the development of organic semiconductors for use in electronics like LEDs or materials with enhanced chemical and mechanical properties.[3]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. Users must consult the full Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Classification

Hazard Class Statement Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[4] Warning

| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life[4] | Warning |

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[9][10] Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the reactivity of its carbon-bromine bond. Its utility in constructing complex molecules makes it a relevant compound in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures is essential for leveraging its synthetic potential effectively.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Knowledge. (2024, October 10). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?
  • LookChem. (n.d.). 2-bromo-1-methyl-4-tert-butyl-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methyl-4-(t-butyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Durham Tech. (2009, May 28). SAFETY DATA SHEET: tert-Butyl methyl ether. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemPacific. (2025, October 28). Key Properties and Uses of 1-Bromo-4-(tert-butyl)-2-methylbenzene. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-tert-butyl-1-methylbenzene, identified by CAS number 61024-94-0, is a substituted aromatic halide of significant interest to the research and drug development community. As a versatile synthetic intermediate, its utility lies in the strategic placement of its functional groups: a bromine atom, a methyl group, and a bulky tert-butyl group on a benzene ring. This specific arrangement allows for regioselective functionalization, making it a valuable building block in the construction of more complex molecular architectures. The bromine atom serves as a key handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern medicinal chemistry and materials science. This guide provides an in-depth examination of its properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its effective application in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, storage, and application in synthesis. This compound is an oily liquid at room temperature, and its high boiling point is characteristic of substituted bromobenzenes of this molecular weight. Its nonpolar nature, conferred by the hydrocarbon substituents, dictates its insolubility in water and good solubility in common organic solvents.[1] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 61024-94-0PubChem[2]
Molecular Formula C₁₁H₁₅BrPubChem[2]
Molecular Weight 227.14 g/mol PubChem[2]
Boiling Point 235.1 °C (at 760 mmHg)Biosynth[1]
Flash Point 93.7 °CBiosynth[1]
Density 1.204 g/cm³LookChem
Solubility Insoluble in waterBiosynth[1]
InChI Key VEIYGWKHCOGECS-UHFFFAOYSA-NPubChem[2]

Strategic Synthesis

The synthesis of this compound is most logically approached via the electrophilic aromatic substitution of its precursor, 4-tert-butyltoluene. The causality behind this choice is rooted in the directing effects of the alkyl substituents already on the ring. Both the methyl and the tert-butyl groups are activating, ortho-, para-directing groups. Since they are positioned para to each other, the electronically enriched ortho positions are the primary sites for electrophilic attack.

The key to a successful synthesis is controlling the regioselectivity to favor the desired 2-bromo isomer. The steric bulk of the tert-butyl group can influence the incoming electrophile, but the position ortho to the smaller methyl group is generally accessible.

cluster_synthesis Synthesis Workflow start 4-tert-butyltoluene reagents Br₂ / FeBr₃ or NBS / H⁺ source start->reagents Electrophilic Aromatic Bromination product This compound reagents->product workup Aqueous Workup & Purification (Distillation) product->workup

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination of 4-tert-butyltoluene

This protocol describes a general procedure for the regioselective bromination of 4-tert-butyltoluene. The choice of a Lewis acid catalyst like FeBr₃ is crucial as it polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for the substitution reaction.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 4-tert-butyltoluene (1.0 equiv) and an inert solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equiv).

  • Bromine Addition: Dissolve molecular bromine (Br₂, 1.0 equiv) in a small amount of the same inert solvent and load it into the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain control.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The evolution of HBr gas is also an indicator of reaction progress.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectral Analysis and Structural Elucidation

Structural confirmation is a self-validating system in synthesis. While specific experimental spectra for this compound are not widely published[4], its structure can be confidently predicted and would be readily confirmed by standard analytical techniques.

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak pattern due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of roughly equal intensity at m/z = 226 and m/z = 228. A common and often dominant fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl group (CH₃•) to form a stable benzylic cation, followed by the loss of the entire tert-butyl group, leading to a prominent peak at m/z = 57.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • ~2960-2870 cm⁻¹: C-H stretching vibrations from the methyl and tert-butyl groups.

  • ~3030-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1365 cm⁻¹: A characteristic C-H bending for the tert-butyl group.

  • Below 800 cm⁻¹: The C-Br stretching vibration, typically found in the fingerprint region.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR analysis is a theoretical prediction based on established principles of organic spectroscopy, as experimental data is not publicly available.

¹H NMR: The proton NMR spectrum is expected to be highly informative.

  • ~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. The signal is a singlet as there are no adjacent protons.

  • ~2.3 ppm (singlet, 3H): The three equivalent protons of the methyl group attached to the aromatic ring. This is also a singlet.

  • ~7.0-7.4 ppm (3H, aromatic region): The three protons on the benzene ring are chemically distinct and would appear in this region. We would predict:

    • One doublet for the proton adjacent to the methyl group.

    • One doublet of doublets for the proton situated between the bromo and tert-butyl groups.

    • One doublet for the proton adjacent to the tert-butyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as some carbons are chemically equivalent.

  • ~21 ppm: The carbon of the methyl group.

  • ~31 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • ~34 ppm: The quaternary carbon of the tert-butyl group.

  • ~120-150 ppm: Five distinct signals for the six aromatic carbons, with the carbon bearing the bromine atom being the most deshielded in this group.

Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is reactive towards oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecules.

cluster_reactivity Key Synthetic Transformations start This compound (Ar-Br) suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents Suzuki Coupling heck_reagents Alkene Pd Catalyst, Base start->heck_reagents Heck Reaction sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents Sonogashira Coupling suzuki_prod Ar-R (Biaryl Compounds) suzuki_reagents->suzuki_prod heck_prod Ar-Alkene (Styrene Derivatives) heck_reagents->heck_prod sonogashira_prod Ar-Alkyne (Aryl Acetylenes) sonogashira_reagents->sonogashira_prod

Caption: Reactivity map showing the utility of the title compound in major cross-coupling reactions.

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for coupling an arylboronic acid with this compound. The choice of catalyst, ligand, and base is critical and often requires optimization for specific substrates.[5][6][7]

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeated three times).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80–120 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired biaryl compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H413: May cause long lasting harmful effects to aquatic life.

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Store the compound in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from its specific substitution pattern. A sound understanding of its physicochemical properties, spectral characteristics, and reactivity profile—particularly in palladium-catalyzed cross-coupling reactions—enables researchers and drug development professionals to effectively incorporate this building block into complex synthetic campaigns. The protocols and data presented in this guide serve as a foundational resource for its practical application.

References

  • Google Patents. (n.d.). DE3021728A1 - Bromination of 4-tert. butyl toluene - giving mainly corresp. benzal bromide. Google Patents.
  • LookChem. (n.d.). 2-bromo-1-(tert-butyl)-4-methylbenzene. LookChem. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-tert-butyl-1-methylbenzene, a substituted aromatic hydrocarbon, serves as a crucial building block in organic synthesis. Its structural features, including a bromine atom and a bulky tert-butyl group on a toluene framework, make it a versatile intermediate for the introduction of these functionalities into more complex molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound in various research and development settings, particularly in the synthesis of novel pharmaceutical agents.[1][2] This guide provides a comprehensive analysis of the spectral data for this compound, including predicted Nuclear Magnetic Resonance (NMR) spectra, and experimental Infrared (IR) and Mass Spectrometry (MS) data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3] Due to the unavailability of experimentally acquired NMR spectra in public databases, this section presents predicted ¹H and ¹³C NMR data, derived from established empirical models based on substituent chemical shift (SCS) increments.[4]

A. Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on the principle of additivity of substituent effects on the chemical shifts of the aromatic protons of a benzene ring. The chemical shift of benzene (7.34 ppm) is used as a base value, and increments for the bromo, tert-butyl, and methyl groups are added to estimate the chemical shifts of the aromatic protons in this compound.[5][6]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d1HAr-H
~7.20dd1HAr-H
~7.05d1HAr-H
2.40s3H-CH₃
1.30s9H-C(CH₃)₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons are expected to appear as distinct signals due to their different chemical environments. The proton ortho to the bromine atom is predicted to be the most deshielded, appearing at the lowest field (~7.35 ppm) as a doublet. The proton situated between the tert-butyl and methyl groups is expected to be the most shielded, appearing at the highest field (~7.05 ppm) as a doublet. The remaining proton will likely appear as a doublet of doublets (~7.20 ppm) due to coupling with the other two aromatic protons.[7]

  • Aliphatic Region (δ 1.0-2.5 ppm): The methyl group protons are predicted to resonate as a sharp singlet around 2.40 ppm.[7] The nine equivalent protons of the tert-butyl group are expected to produce a strong singlet at approximately 1.30 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring a high-resolution ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 500 MHz). prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using appropriate parameters. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the spectrum to the internal standard. proc2->proc3

Caption: Workflow for ¹H NMR Spectroscopy.

B. Predicted ¹³C NMR Spectrum

Similar to ¹H NMR, the ¹³C NMR chemical shifts can be predicted using an additive model based on the chemical shift of benzene (128.5 ppm) and the known substituent effects of the bromo, tert-butyl, and methyl groups.[8][9]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150Quaternary C (C-4, attached to t-Bu)
~138Quaternary C (C-1, attached to CH₃)
~132Aromatic CH
~130Aromatic CH
~125Aromatic CH
~123Quaternary C (C-2, attached to Br)
~34Quaternary C of t-Bu
~31CH₃ of t-Bu
~22-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Region (δ 120-150 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom attached to the bromine (ipso-carbon) is predicted to be significantly shielded compared to benzene, while the carbon attached to the tert-butyl group is expected to be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.[10][11]

  • Aliphatic Region (δ 20-40 ppm): The quaternary carbon of the tert-butyl group is predicted to appear around 34 ppm, while the three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 31 ppm. The methyl group attached to the aromatic ring is expected to resonate at around 22 ppm.[12]

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a more concentrated sample (20-50 mg in ~0.7 mL of solvent). prep2 Use a deuterated solvent and an internal standard (TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 125 MHz). prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. acq2->acq3 proc1 Apply Fourier transform, phase and baseline correction. acq3->proc1 proc2 Reference the spectrum to the internal standard. proc1->proc2

Caption: Workflow for ¹³C NMR Spectroscopy.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds. The vapor phase IR spectrum of this compound is available from SpectraBase.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₃, C(CH₃)₃)
1600-1450C=C stretchAromatic ring
1370-1365C-H bendt-Butyl group (characteristic doublet)
850-800C-H out-of-plane bend1,2,4-trisubstituted benzene
600-500C-Br stretchAryl bromide

Interpretation of the IR Spectrum:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic structure of the molecule.

  • The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[10]

  • A key diagnostic feature is the doublet observed around 1370-1365 cm⁻¹, which is characteristic of a tert-butyl group.

  • The pattern of C-H out-of-plane bending in the 850-800 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

  • The absorption band in the 600-500 cm⁻¹ range is consistent with the C-Br stretching vibration of an aryl bromide.

Experimental Protocol for IR Spectroscopy (Vapor Phase)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Inject a small amount of the liquid sample into a heated gas cell. acq1 Place the gas cell in the sample compartment of an FTIR spectrometer. prep1->acq1 acq2 Record the background spectrum (empty cell). acq1->acq2 acq3 Record the sample spectrum. acq2->acq3 proc1 Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. acq3->proc1

Caption: Workflow for Vapor Phase IR Spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The GC-MS data for this compound is available from SpectraBase.

Key Mass Spectrometry Data

m/zIonComments
226/228[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).
211/213[M - CH₃]⁺Loss of a methyl group from the tert-butyl or methyl substituent.
170/172[M - C₄H₉]⁺Loss of the tert-butyl group.
147[M - Br]⁺Loss of the bromine atom.

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 226 and 228 confirms the molecular formula C₁₁H₁₅Br. The approximately equal intensity of these two peaks is a clear indication of the presence of one bromine atom.

  • The fragmentation pattern is consistent with the structure. The loss of a methyl radical (15 Da) to give ions at m/z 211 and 213 is a common fragmentation pathway for molecules containing methyl and tert-butyl groups.

  • The loss of the tert-butyl group (57 Da) leading to the fragment at m/z 170/172 is also a prominent fragmentation pathway.

  • The peak at m/z 147 corresponds to the loss of the bromine atom, resulting in the 4-tert-butyl-1-methylphenyl cation.

Experimental Protocol for GC-MS

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve the sample in a volatile solvent (e.g., dichloromethane). gc1 Inject the sample solution into the GC. prep1->gc1 gc2 The compound is separated from the solvent and other impurities on a capillary column. gc1->gc2 ms1 The separated compound enters the mass spectrometer. gc2->ms1 ms2 Ionization (e.g., by electron impact). ms1->ms2 ms3 The ions are separated by their mass-to-charge ratio and detected. ms2->ms3

Caption: Workflow for GC-MS Analysis.

Conclusion

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Ghahramani, H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Yokogawa Electric Corporation. (n.d.). Spectroscopy: Interpreting Measurement Data. Retrieved from [Link]

  • Pell, A. J., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 24(16), 2959. Retrieved from [Link]

  • Long, F. H. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. Retrieved from [Link]

  • From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? (2023). ACS Publications. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Technology Networks. Retrieved from [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 534-545. Retrieved from [Link]

  • Malfara, M., et al. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

  • Singh, S., et al. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry, 53(1), 1-16. Retrieved from [Link]

  • Do, N., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 66(1), 13-33. Retrieved from [Link]

  • NMR shift prediction from small data quantities. (2023). ResearchGate. Retrieved from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. Retrieved from [Link]

  • NMR Spectroscopy in Drug Design. (2018). ResearchGate. Retrieved from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t... Retrieved from [Link]

  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectroscopy. Retrieved from [Link]

  • Predictive Modeling of NMR Chemical Shifts without Using Atomic-Level Annotations. (2020). J-STAGE. Retrieved from [Link]

Sources

1H NMR spectrum of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-tert-butyl-1-methylbenzene

Introduction

In the landscape of synthetic chemistry and drug development, unambiguous structural elucidation is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the precise arrangement of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol for its acquisition, and provide insights grounded in established spectroscopic principles.

Section 1: Molecular Structure and Proton Environments

The spectral characteristics of this compound are a direct consequence of its molecular architecture. The molecule consists of a benzene ring substituted with a methyl group, a bromine atom, and a tert-butyl group. The positioning of these substituents at the 1, 2, and 4 positions, respectively, eliminates any plane of symmetry that would render aromatic protons equivalent. This results in a rich and informative spectrum.

There are five distinct proton environments in the molecule:

  • The Methyl Protons (-CH₃): Attached to C1 of the aromatic ring.

  • The tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the bulky alkyl group at C4.

  • Aromatic Proton H-3: Located at C3, positioned between the bromine and tert-butyl groups.

  • Aromatic Proton H-5: Located at C5, ortho to the tert-butyl group and meta to the bromine.

  • Aromatic Proton H-6: Located at C6, ortho to the methyl group and meta to the bromine.

The electronic nature of each substituent dictates the local magnetic field experienced by each proton, which in turn governs its chemical shift (δ).

  • Methyl and tert-Butyl Groups: Both are alkyl groups and act as weak electron-donating groups (EDGs) through induction and hyperconjugation. They increase electron density at the ortho and para positions, causing a shielding effect that shifts proton signals upfield (to a lower ppm value).[1]

  • Bromine Atom: Bromine exhibits a dual electronic effect. It is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deshields nearby protons. Conversely, its lone pairs can donate electron density into the π-system of the ring (resonance effect). For halogens, the inductive effect is generally dominant, leading to a net deshielding of ortho and para protons.[2]

Caption: Structure of this compound with unique proton environments labeled.

Section 2: Predicted ¹H NMR Spectrum Analysis

A thorough analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The key parameters—chemical shift, integration, and multiplicity—for each signal are summarized below and discussed in detail.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
tert-Butyl (-C(CH₃)₃)~1.39HSinglet (s)N/A
Methyl (-CH₃)~2.33HSinglet (s)N/A
Aromatic H-5~7.1-7.21HDoublet of Doublets (dd)J(ortho) ≈ 8.0, J(meta) ≈ 2.0
Aromatic H-6~7.0-7.11HDoublet (d)J(ortho) ≈ 8.0
Aromatic H-3~7.3-7.41HDoublet (d)J(meta) ≈ 2.0
Signal-by-Signal Breakdown
  • tert-Butyl Protons (9H, singlet): These nine protons are equivalent due to the free rotation around the C-C single bonds. They are aliphatic and shielded by their electron-rich environment, thus appearing far upfield around 1.3 ppm . With no adjacent protons, their signal is an unsplit singlet.

  • Methyl Protons (3H, singlet): These protons are benzylic (attached to a carbon bonded to the ring). They are deshielded compared to simple alkanes and typically appear between 2.0-2.5 ppm. The adjacent bromine atom will have a minor deshielding influence. A chemical shift of approximately 2.3 ppm is expected. This signal is a singlet as there are no protons on adjacent atoms.

  • Aromatic Protons (H-3, H-5, H-6): This region is the most structurally informative.

    • H-3 (1H, doublet): This proton is ortho to the inductively withdrawing bromine atom, which causes significant deshielding. It is therefore expected to be the most downfield of the aromatic signals, around 7.3-7.4 ppm . It is coupled only to H-5 through a four-bond meta-coupling (J ≈ 2-3 Hz), resulting in a narrow doublet.[3]

    • H-6 (1H, doublet): This proton is ortho to the electron-donating methyl group, which provides a shielding effect. It is coupled to its neighbor H-5 via a three-bond ortho-coupling, which is typically strong (J ≈ 7-10 Hz).[3] This will produce a clear doublet, expected to be the most upfield of the aromatic signals at around 7.0-7.1 ppm .

    • H-5 (1H, doublet of doublets): This proton experiences coupling from two different neighbors. It is split by H-6 with a large ortho-coupling constant (J ≈ 8.0 Hz) and also by H-3 with a smaller meta-coupling constant (J ≈ 2.0 Hz). This results in a characteristic doublet of doublets pattern. Its chemical shift will be intermediate, influenced by the shielding ortho tert-butyl group and the meta bromine, placing it around 7.1-7.2 ppm .

Section 3: Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, high-resolution ¹H NMR spectrum is critical for accurate interpretation. The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl₃) is a common and suitable choice.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.0 ppm.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Calibration
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step ensures the stability of the magnetic field during acquisition.[5]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and improves resolution. A well-shimmed magnet results in sharp, symmetrical peaks for the TMS signal.[5]

  • Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum energy transfer and signal sensitivity.

Data Acquisition Parameters

The choice of acquisition parameters is crucial for obtaining a spectrum with good signal-to-noise (S/N) and resolution.[5][6]

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate. A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

  • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to the aromatic region, are captured.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent S/N ratio.[7]

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds provides sufficient data points across each peak for high digital resolution.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) from the time domain to the frequency domain.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

  • Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the ratio of the protons giving rise to the signals.

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition & Processing prep1 Weigh Sample (10-20 mg) prep2 Dissolve in CDCl₃ with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock on Solvent setup1->setup2 setup3 Shim Magnet setup2->setup3 setup4 Tune Probe setup3->setup4 acq1 Set Parameters (NS, D1, AQ) setup4->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correct proc1->proc2 proc3 Reference & Integrate proc2->proc3 final Analyzable Spectrum proc3->final Final Spectrum

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Section 4: Safety and Handling

Scientific integrity necessitates a commitment to safety. This compound must be handled with appropriate care. According to its aggregated GHS information, the compound presents the following hazards:

  • H302: Harmful if swallowed. [8]

  • H413: May cause long lasting harmful effects to aquatic life. [8]

Handling Precautions:

  • Always handle this chemical inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Dispose of chemical waste in accordance with institutional and local regulations.

Section 5: Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Each of the five unique proton environments gives rise to a distinct signal, whose chemical shift, integration, and multiplicity can be rationally predicted and interpreted. The two upfield singlets confirm the presence of the tert-butyl and methyl groups, while the complex downfield region, featuring two doublets and a doublet of doublets, unambiguously establishes the 1,2,4-substitution pattern on the aromatic ring. By following a rigorous experimental protocol, researchers can obtain high-fidelity data that serves as a definitive confirmation of the compound's identity and purity, underpinning the reliability of subsequent scientific endeavors.

Section 6: References

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Department of Chemistry. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

  • University of Chicago. (n.d.). Protocols | NMR Facility. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring ¹H and ¹³C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The ¹H-NMR experiment. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Johnson, L. F., & Jankowski, W. C. (1972). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Varian Associates.

  • Emory University. (2013, June 22). NMR Experiment Procedure. Department of Chemistry. Retrieved from [Link]

Sources

Introduction: Structural Features and Reactivity Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-tert-butyl-1-methylbenzene

This compound is a substituted aromatic halide that serves as a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the interplay of its three key substituents: the bromine atom, the ortho-methyl group, and the para-tert-butyl group. Understanding these influences is critical for predicting reaction outcomes and designing effective synthetic strategies.

  • The Bromo Group (-Br): As a halogen, bromine is an excellent leaving group in many transition metal-catalyzed cross-coupling reactions. Its carbon-bromine (C-Br) bond is susceptible to oxidative addition by low-valent metal catalysts, such as Palladium(0). It also enables the formation of potent organometallic reagents through metal-halogen exchange or insertion.

  • The Ortho-Methyl Group (-CH₃): Positioned adjacent to the bromine, the methyl group exerts significant steric hindrance. This can impede the approach of bulky reagents or catalysts to the reaction center, influencing the choice of ligands and reaction conditions required for successful transformations. Electronically, it is a weak electron-donating group.

  • The Para-tert-Butyl Group (-C(CH₃)₃): This bulky group is located para to the methyl group and meta to the bromine. Its primary influence is steric, though it also contributes to the overall electron-donating nature of the ring's substituents. This bulk can influence the regioselectivity of certain reactions and impacts the physical properties of derivatives, such as solubility and crystallinity.

Collectively, these features render the molecule an ideal substrate for reactions that proceed via organometallic intermediates, particularly palladium-catalyzed cross-couplings, Grignard reagent formation, and metal-halogen exchange. Conversely, the electron-donating nature of the alkyl groups deactivates the ring towards traditional nucleophilic aromatic substitution (SNAr).

Caption: Structural analysis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The C(sp²)-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1] These reactions share a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The steric hindrance from the ortho-methyl group often necessitates the use of bulky, electron-rich phosphine ligands to facilitate the key steps of oxidative addition and reductive elimination.[2]

The general mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[3]

Palladium_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br     |    L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-M) pd_complex->transmetalation M-X pd_r_complex Ar-Pd(II)-R     |    L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a base.[3][4] For a sterically hindered substrate like this compound, successful coupling often requires a robust catalytic system.

Causality in Protocol Design:

  • Catalyst/Ligand: A combination like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is chosen. The ligand's bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is essential. It activates the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-methyl-1,1'-biphenyl

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).[1]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a combination of a palladium precursor like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., SPhos, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[2][5] It has become an indispensable tool in medicinal chemistry. The steric hindrance at the ortho position of the substrate makes ligand selection paramount for achieving high yields.

Causality in Protocol Design:

  • Catalyst/Ligand: Specialized, sterically demanding biarylphosphine ligands developed by Buchwald (e.g., RuPhos, BrettPhos) are often required. These ligands create a coordinatively unsaturated and highly reactive palladium center that can accommodate both the hindered aryl halide and the amine coupling partner.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Experimental Protocol: Synthesis of N-Aryl-4-tert-butyl-2-methylaniline

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (4 mL) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with diethyl ether, filter through a pad of celite, and rinse the pad with additional ether.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired arylamine product.

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃PPh₃, PCy₃, SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110
Heck Coupling Pd(OAc)₂P(o-tol)₃, PCy₃Et₃N, K₂CO₃DMF, DMAc100-140
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, i-Pr₂NHTHF, DMF25-60

Table 1: Summary of typical conditions for palladium-catalyzed cross-coupling of aryl bromides.[6][7][8][9]

Formation and Reactivity of Organometallic Intermediates

The C-Br bond provides a direct pathway to highly reactive organometallic reagents, which act as potent carbon nucleophiles or strong bases. These intermediates are pivotal for forming bonds with a wide range of electrophiles.

Organometallic_Formation Start This compound Grignard Grignard Reagent (Ar-MgBr) Start->Grignard + Mg⁰ (THF/Ether) Lithium Aryllithium (Ar-Li) Start->Lithium + R-Li (e.g., n-BuLi) Product Functionalized Product (Ar-E) Grignard->Product + Electrophile (E⁺) (e.g., CO₂, RCHO) Lithium->Product + Electrophile (E⁺) (e.g., DMF, R-X)

Caption: Pathways to and from key organometallic intermediates.

Grignard Reagent Formation

Treatment of this compound with magnesium metal results in the oxidative insertion of magnesium into the C-Br bond, forming the corresponding Grignard reagent, (4-tert-butyl-2-methylphenyl)magnesium bromide.[10]

Causality in Protocol Design:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (e.g., water, alcohols) and will be rapidly quenched to form the corresponding hydrocarbon. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[10][11]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[10]

Experimental Protocol: Preparation of (4-tert-butyl-2-methylphenyl)magnesium bromide

  • Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool.

  • Place magnesium turnings (1.2 mmol, 1.2 equiv) in the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether or THF (5 mL).

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

Metal-Halogen Exchange: Lithiation

A more rapid and often cleaner method for generating a potent carbon nucleophile is through lithium-bromine exchange. This is achieved by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.[13]

Causality in Protocol Design:

  • Reagent Choice: t-Butyllithium is often more effective than n-butyllithium for lithium-bromine exchange with aryl bromides, providing faster and cleaner conversions with fewer side reactions.[14]

  • Low Temperature: These reactions are highly exothermic and must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as reaction with the solvent or elimination to form benzyne intermediates.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required. The choice of solvent can significantly impact the reactivity and aggregation state of the alkyllithium reagent.[14]

Experimental Protocol: Preparation of (4-tert-butyl-2-methylphenyl)lithium

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • The resulting organolithium species is not isolated but is quenched in situ by the slow addition of an electrophile (e.g., a solution of benzaldehyde, dimethylformamide, or an alkyl halide) at -78 °C.

  • After the addition of the electrophile, allow the reaction to warm slowly to room temperature before performing an aqueous workup.

Nucleophilic Aromatic Substitution (SNAr): An Unfavorable Pathway

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15]

For this reaction to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group.[16] These groups are essential to stabilize the negative charge that develops on the ring in the Meisenheimer intermediate.

In the case of this compound, the ring is substituted with electron-donating alkyl groups (methyl and tert-butyl). These groups destabilize the negatively charged intermediate required for the SNAr mechanism, making this pathway electronically disfavored. Consequently, subjecting this molecule to typical SNAr conditions (e.g., NaOMe in MeOH) will not result in substitution and the starting material will likely be recovered unchanged. Forcing conditions with very strong bases (like NaNH₂) could potentially lead to elimination-addition (benzyne mechanism), but this is a distinct and often less selective pathway.[17]

Conclusion

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic construction of C-C and C-N bonds. The steric hindrance imparted by the ortho-methyl group is a critical consideration, often dictating the use of specialized bulky ligands to achieve high efficiency. Furthermore, the molecule serves as a reliable precursor to potent organometallic intermediates via Grignard formation or lithium-halogen exchange, opening access to a vast range of functionalizations through reactions with electrophiles. Conversely, its electron-rich nature renders it inert to standard nucleophilic aromatic substitution reactions. This predictable and versatile reactivity profile makes this compound a valuable building block for professionals in research and drug development.

References

  • Lee, C. F., Liu, L., & Chen, C. H. (2012). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 14(18), 4874–4877. [Link]

  • Beller, M., & Zapf, A. (2000). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters, 2(26), 4281–4283. [Link]

  • Karch, R., & Dingerdissen, U. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(12), 9136–9148. [Link]

  • Wan, Y., & Zhang, Y. (2006). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (10), 1096-1098. [Link]

  • Kabalka, G. W., & Ju, Y. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 485-490. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses, 86, 370. [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [https://www.semantic scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-El-Hiti-Smith/17f4153097c3666f1406e23b08e718b958897d26]([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-El-Hiti-Smith/17f4153097c3666f1406e23b08e718b958897d26)

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 314. [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Demchuk, O., & Vovk, M. (2013). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 2(4), 185-192. [Link]

  • Macmillan Group Meeting. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Liu, W., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(60), 37937-37941. [Link]

  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2837-2840. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Bailey, W. F., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. ACS Catalysis, 12(1), 227-234. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 535-542. [Link]

  • Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Mondal, S. (2023). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). ResearchGate. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. PubChem Compound Database. [Link]

Sources

electrophilic substitution of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Substitution of 2-Bromo-4-tert-butyl-1-methylbenzene

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings via electrophilic aromatic substitution (EAS) remains a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science. The regiochemical outcome of these reactions is profoundly influenced by the substituents present on the aromatic nucleus. This technical guide provides a comprehensive analysis of the , a polysubstituted aromatic compound presenting a compelling case study in the interplay of electronic and steric effects. We will dissect the directing influences of the bromo, tert-butyl, and methyl groups to predict reaction outcomes and provide robust protocols for key transformations.

Core Principles: Understanding Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile (E⁺) replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The rate of reaction and the position of substitution are dictated by the electronic properties of the substituents already attached to the ring.

  • Activating Groups: These substituents donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles compared to benzene. They are typically ortho- and para-directors.

  • Deactivating Groups: These groups withdraw electron density from the ring, rendering it less reactive. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but direct incoming electrophiles to the ortho and para positions.

Analysis of Substituent Effects in this compound

The regioselectivity of electrophilic attack on this compound is governed by the cumulative influence of its three substituents. A careful examination of their individual electronic and steric characteristics is paramount for predicting the site of substitution.

SubstituentPositionElectronic EffectDirecting InfluenceSteric Hindrance
-CH₃ (Methyl)C1Activating (+I, Hyperconjugation)Ortho, ParaLow
-Br (Bromo)C2Deactivating (-I), Weakly Activating (+R)Ortho, ParaModerate
-C(CH₃)₃ (tert-Butyl)C4Activating (+I)Ortho, ParaVery High
Electronic & Steric Rationale
  • Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group through both inductive effects (+I) and hyperconjugation. This increases the electron density at the ortho (C2, C6) and para (C4) positions, thereby activating them for electrophilic attack.

  • Bromo Group (-Br): Halogens present a classic dichotomy. The bromine atom is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the entire ring. However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect), stabilizing the arenium ion intermediate when the attack occurs at the ortho (C3) and para (C6) positions. The inductive effect is stronger, leading to overall deactivation, but the resonance effect controls the regioselectivity, making it an ortho-, para-director.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is also an electron-donating, activating group via its inductive effect. It directs incoming electrophiles to its ortho (C3, C5) and para (C1) positions. However, its significant steric bulk severely hinders attack at the adjacent ortho positions. This steric hindrance is a dominant factor, often leading to substitution almost exclusively at the para position in monosubstituted tert-butylbenzene.

Predicting the Regioselectivity: A Consensus Approach

To predict the most likely site for electrophilic substitution, we must overlay the directing effects of all three groups and consider the steric constraints. The available positions for substitution are C3, C5, and C6.

  • Position C3: Ortho to the bromo group (electronically favored) and ortho to the tert-butyl group (electronically favored). However, it is significantly sterically hindered by both adjacent groups.

  • Position C5: Ortho to the tert-butyl group (electronically favored) but meta to both the methyl and bromo groups. This position experiences extreme steric hindrance from the bulky tert-butyl group.

  • Position C6: Ortho to the activating methyl group (strongly favored) and para to the deactivating but para-directing bromo group (favored). This position is the least sterically hindered of the electronically activated sites.

G subst C6 C6 (Major Product) subst->C6  -CH3 (ortho) (Strongly Activating) subst->C6  -Br (para) (Directing) C3 C3 subst->C3  -Br (ortho) (Directing) subst->C3  -tBu (ortho) (Sterically Hindered) C5 C5 subst->C5  -tBu (ortho) (Highly Sterically Hindered)

Caption: Directing effects on this compound.

Experimental Protocols for Key Electrophilic Substitutions

The following protocols are designed based on established methodologies for substituted aromatic compounds, with modifications to account for the specific reactivity of the substrate.

Nitration

The introduction of a nitro (-NO₂) group is a fundamental EAS reaction. Due to the presence of one deactivating group, moderately strong nitrating conditions are recommended.

Protocol: Synthesis of 6-Nitro-2-Bromo-4-tert-butyl-1-methylbenzene

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 15 mL of concentrated sulfuric acid (H₂SO₄) to 15 mL of concentrated nitric acid (HNO₃) with continuous stirring.

  • Reaction Setup: In a separate three-necked flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of this compound in 30 mL of glacial acetic acid. Cool this mixture to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared cold nitrating mixture (H₂SO₄/HNO₃) dropwise to the substrate solution over 30 minutes. Critically maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the purified 6-nitro derivative.

Causality: The use of a mixture of concentrated H₂SO₄ and HNO₃ generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the moderately reactive substrate. Maintaining a low temperature is crucial for regioselectivity and to minimize oxidative side reactions.

G Substrate This compound Nitrating Mixture\n(H₂SO₄/HNO₃, 0-10°C) Nitrating Mixture (H₂SO₄/HNO₃, 0-10°C) Substrate->Nitrating Mixture\n(H₂SO₄/HNO₃, 0-10°C) Arenium Ion Intermediate Arenium Ion Intermediate Nitrating Mixture\n(H₂SO₄/HNO₃, 0-10°C)->Arenium Ion Intermediate Deprotonation Deprotonation Arenium Ion Intermediate->Deprotonation 6-Nitro Product 6-Nitro-2-Bromo-4-tert-butyl-1-methylbenzene Deprotonation->6-Nitro Product

Caption: Workflow for the nitration of the substrate.

Halogenation (Bromination)

Introducing a second bromine atom onto the ring requires a Lewis acid catalyst to polarize the Br-Br bond and generate a potent electrophile.

Protocol: Synthesis of 2,6-Dibromo-4-tert-butyl-1-methylbenzene

  • Reaction Setup: To a flask protected from light and fitted with a dropping funnel and gas trap (to neutralize HBr byproduct), add 10.0 g of this compound and 50 mL of a dry, non-polar solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add 0.5 g of anhydrous iron(III) bromide (FeBr₃) or iron filings to the mixture.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of 7.0 g (2.2 mL) of liquid bromine (Br₂) in 10 mL of the same solvent dropwise. A vigorous evolution of HBr gas should be observed.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until the red-brown color of bromine has dissipated.

  • Work-up: Quench the reaction by slowly adding 50 mL of a 10% aqueous sodium bisulfite solution to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography.

Causality: The Lewis acid catalyst (FeBr₃) is essential for polarizing the Br₂ molecule, creating a "Br⁺" equivalent electrophile that is strong enough to attack the aromatic ring. The reaction is performed in the absence of light to prevent free-radical substitution on the methyl group.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This reaction is reversible and often requires strong conditions.

Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-methylbenzene-1-sulfonic acid

  • Reaction Setup: In a round-bottom flask, place 10.0 g of this compound.

  • Reagent Addition: Carefully add 20 mL of fuming sulfuric acid (oleum, containing 20% free SO₃) to the flask with stirring. The mixture will become warm.

  • Heating: Heat the reaction mixture to 40-50 °C for 2 hours. The progress can be monitored by checking the solubility of a small aliquot of the reaction mixture in water (the sulfonic acid product is water-soluble).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 150 g of crushed ice and 100 mL of a saturated sodium chloride solution. This process, known as "salting out," precipitates the sulfonic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold, saturated brine. The product is often used directly in subsequent steps or can be further purified.

Causality: Fuming sulfuric acid provides a high concentration of the electrophile, sulfur trioxide (SO₃) or its protonated form HSO₃⁺. The reversibility of sulfonation can be exploited; using concentrated acid drives the equilibrium towards the product.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) onto an aromatic ring. Unlike alkylation, it is not prone to poly-substitution or carbocation rearrangements.

Protocol: Synthesis of 1-(3-Bromo-5-tert-butyl-2-methylphenyl)ethan-1-one

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, suspend 13.4 g of anhydrous aluminum chloride (AlCl₃) in 50 mL of a dry solvent such as carbon disulfide (CS₂) or nitrobenzene.

  • Acyl Chloride Addition: Cool the suspension in an ice bath. Slowly add 7.9 g (7.1 mL) of acetyl chloride (CH₃COCl) to the suspension with stirring.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 10.0 g of this compound in 20 mL of the same solvent dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, heat the mixture gently under reflux for 1-2 hours, until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. If CS₂ was used, it can be removed by distillation. If nitrobenzene was used, steam distillation may be required to remove it. The remaining product can be extracted with a solvent like ether, washed, dried, and purified by vacuum distillation or recrystallization.

Causality: A stoichiometric amount of the Lewis acid catalyst, AlCl₃, is required as it complexes with the product ketone. The resulting acylium ion (CH₃CO⁺) is the active electrophile. The product ketone is deactivated towards further substitution, thus preventing polyacylation.

Summary of Predicted Products

ReactionElectrophilePredicted Major Product
NitrationNO₂⁺6-Nitro-2-Bromo-4-tert-butyl-1-methylbenzene
BrominationBr⁺2,6-Dibromo-4-tert-butyl-1-methylbenzene
SulfonationSO₃ / HSO₃⁺3-Bromo-5-tert-butyl-2-methylbenzene-1-sulfonic acid
AcylationCH₃CO⁺1-(3-Bromo-5-tert-butyl-2-methylphenyl)ethan-1-one

References

  • Vertex AI Search. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?1

  • Benchchem. (n.d.). Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene. 2

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Link

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Link

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Link

  • Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)-1-nitrobenzene. Link

  • Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re... [Link]([Link]

Sources

solubility of 2-Bromo-4-tert-butyl-1-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-tert-butyl-1-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its molecular structure and fundamental physicochemical principles. It is designed for researchers, scientists, and professionals in drug development, offering theoretical insights and a detailed experimental protocol for determining its solubility in various organic solvents. The guide emphasizes the causal relationships between solute-solvent properties and provides the necessary tools for practical laboratory application.

Introduction: The Significance of Solubility

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in pharmaceuticals and material science.[1] Understanding its solubility is paramount for any process involving this compound, including reaction kinetics, purification (such as recrystallization), formulation, and bioavailability studies.[1][2] The choice of solvent directly impacts reaction efficiency, yield, and the ease of downstream processing. This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and a practical methodology for its empirical determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of this compound, we must first analyze its molecular structure.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₁H₁₅Br[3]

  • Molecular Weight: 227.14 g/mol [3]

The molecule consists of a benzene ring substituted with three groups:

  • A Bromine Atom: This halogen atom is electronegative, creating a C-Br polar bond, which introduces a small dipole moment.

  • A Methyl Group (-CH₃): This is a small, nonpolar, electron-donating alkyl group.[4]

  • A tert-Butyl Group (-C(CH₃)₃): This is a bulky, highly nonpolar (lipophilic) alkyl group. The steric hindrance from this group can influence how solvent molecules pack around the solute.[5]

The overall molecule is predominantly nonpolar. The large, nonpolar surface area contributed by the benzene ring and the tert-butyl group is the dominant feature. The computed XLogP3 value, a measure of lipophilicity, is 4.6, indicating a strong preference for nonpolar environments over polar ones.[3][6]

Theoretical Principles of Solubility: A "Like Dissolves Like" Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that substances with similar intermolecular forces are likely to be soluble in one another.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular forces at play will be London dispersion forces, which are significant for the large, electron-rich benzene ring and alkyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): This compound should be readily soluble in many polar aprotic solvents.[7] While the solute itself has low overall polarity, these solvents can effectively solvate the nonpolar regions of the molecule. Solvents like DCM are particularly effective for halogenated organic compounds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be moderate to low in highly polar protic solvents.[10] These solvents engage in strong hydrogen bonding with themselves. To dissolve the solute, these strong solvent-solvent interactions must be broken, which is energetically unfavorable as this compound cannot participate in hydrogen bonding as a donor.

  • Aqueous In-solubility: The compound is predicted to be virtually insoluble in water. Its hydrophobic nature and inability to form hydrogen bonds prevent it from favorably interacting with water molecules.[7]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in common organic solvents. This table serves as a practical guide for initial solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic n-Hexane, CyclohexaneHighStrong London dispersion forces between the nonpolar solute and solvent.
Nonpolar Aromatic Toluene, BenzeneVery High"Like dissolves like" principle is maximized due to similar aromatic structures.
Halogenated Dichloromethane (DCM), ChloroformVery HighEffective solvation of the brominated aromatic ring.
Polar Aprotic Tetrahydrofuran (THF), Diethyl Ether, Ethyl AcetateHigh to ModerateGood balance of solvating power for the hydrocarbon and slightly polar parts.
Polar Aprotic (Ketone) AcetoneModerateHigher polarity may slightly reduce solubility compared to ethers or DCM.[7][10]
Polar Protic (Alcohol) Ethanol, IsopropanolModerate to LowSolute disrupts strong solvent-solvent hydrogen bonding.
Polar Protic (Alcohol) MethanolLowThe most polar common alcohol; least favorable for solvating the large nonpolar solute.[10]
Highly Polar Protic WaterInsolubleEnergetically unfavorable due to the hydrophobic nature of the solute.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[8]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of the solid solute to a pre-weighed glass vial. The goal is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The rate of dissolution does not affect the final solubility value, but sufficient time is needed to reach saturation.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sample Extraction and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high results.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the solute.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or molarity (mol/L).

Self-Validation and Trustworthiness
  • Visual Confirmation: Before analysis, a visual inspection of each vial should confirm the presence of excess, undissolved solid.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant once equilibrium is reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Experimental Workflow Diagram

G Figure 1: Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Agitate in shaker at constant T (e.g., 24-72h) B->C D 4. Allow excess solid to settle C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute sample accurately E->F G 7. Quantify via HPLC or GC F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Isothermal shake-flask experimental workflow.

Applications in Research and Development

  • Synthetic Chemistry: Selecting an appropriate solvent in which reactants are soluble but the product may be less soluble can facilitate purification by crystallization.

  • Process Chemistry: For scaling up reactions, solubility data is critical for determining vessel sizing, managing thermal safety, and optimizing extraction and washing steps.

  • Pharmaceutical Formulation: In drug development, if this compound were an active pharmaceutical ingredient (API), its solubility in various excipients and solvent systems would dictate the possible delivery methods (e.g., oral, topical) and bioavailability.

Conclusion

References

  • Title: Bromobenzene - Solubility of Things Source: solubilityofthings.com URL: [Link]

  • Title: Solubility of C60 in a Variety of Solvents Source: Journal of the American Chemical Society URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: De Anza College URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Organic Compound by Organic Qualitative Analysis Source: Institute of Science, Nagpur URL: [Link]

  • Title: NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes Source: BYJU'S URL: [Link]

  • Title: Haloalkanes and Haloarenes Source: National Council of Educational Research and Training (NCERT) URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: Haloalkanes and Haloarenes Source: Samagra - Kerala Infrastructure and Technology for Education URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University of Technology, Jamaica URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Three Factors Affecting the Solubility of a Solution Source: Chemistry Notes URL: [Link]

  • Title: 1-Bromo-2-methyl-4-(t-butyl)benzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the hazards and necessary safety precautions for 2-Bromo-4-tert-butyl-1-methylbenzene, a key intermediate in various organic synthesis pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering a framework for proactive risk mitigation and fostering a culture of safety in the laboratory.

Section 1: Understanding the Hazard Profile

A thorough understanding of a chemical's intrinsic properties is the bedrock of safe laboratory practice. This compound (CAS No. 61024-94-0) presents a specific set of challenges that necessitate careful planning and execution of experimental work.

GHS Classification and Associated Risks

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information. According to aggregated GHS information, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Hazardous to the aquatic environment, long-term hazard (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[1]

These classifications underscore the importance of preventing ingestion and ensuring that this compound does not contaminate waterways.

For the closely related and more extensively documented compound, 1-Bromo-4-tert-butylbenzene, the hazards are more explicitly defined as:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[2][3][5]

Given the structural similarities, it is prudent to handle this compound with the assumption that it may also cause skin, eye, and respiratory irritation.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties is presented in the table below. These properties are critical for assessing potential exposure routes and designing appropriate control measures.

PropertyValueSafety Implication
Molecular Formula C₁₁H₁₅BrThe presence of bromine increases the molecular weight and can influence reactivity.
Molecular Weight 227.14 g/mol [1]Affects vapor density and diffusion rates.
Appearance Not explicitly stated, but related compounds are liquids.Handling procedures should be appropriate for a liquid.
Boiling Point Data not readily available for this specific isomer.The volatility, and therefore inhalation risk, is a key consideration. Work should be conducted in a well-ventilated area.
Solubility Insoluble in water is expected for this class of compound.Spills may not be readily diluted with water and could persist in the environment.

Section 2: Proactive Safety Measures: From Storage to Disposal

A proactive approach to safety involves implementing robust procedures for every stage of the chemical's lifecycle in the laboratory.

Prudent Storage and Handling

Proper storage is the first line of defense against accidental exposure and degradation of the chemical.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] The container should be kept tightly closed.[7][8][9]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[10]

  • Handling: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10] Avoid contact with skin and eyes.[2][9] Do not eat, drink, or smoke in areas where this chemical is handled.[6][11]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is essential for safeguarding against residual risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][11][12]

  • Skin Protection: A flame-resistant lab coat should be worn over non-synthetic clothing.[10] Chemically impermeable gloves, such as nitrile or neoprene, are required.[10] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][11]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[10][12]

Section 3: Emergency Preparedness: A Framework for Response

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-defined emergency response plan is critical.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water and soap for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]

Spill Response Protocol

A chemical spill requires a calm, systematic, and safe response. The following workflow outlines the key steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess If safe to do so PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Contain Contain the Spill (Use inert absorbent material like sand or vermiculite) PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Absorbed Material (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for the safe response to a this compound spill.

Section 4: Experimental Protocol: A Grignard Reaction Utilizing this compound

The following is a representative protocol for a Grignard reaction, a common application for aryl bromides. This protocol integrates safety considerations at each step.

Objective: To prepare 4-tert-butyl-2-methylphenylmagnesium bromide and react it with a generic electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Generic electrophile (e.g., benzaldehyde)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or argon gas supply

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried to remove any traces of water.

    • The entire reaction should be conducted within a chemical fume hood.

  • Initiation of Grignard Reagent Formation:

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Gently heat the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Formation of the Grignard Reagent:

    • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle refluxing of the ether.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the electrophile in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • Workup:

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This should be done in the fume hood, as it can be exothermic.

    • Transfer the mixture to a separatory funnel and perform an aqueous workup to isolate the desired product.

  • Waste Disposal:

    • All organic and aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal.

Section 5: Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide—from proactive storage and handling to robust emergency preparedness—researchers can mitigate risks and foster a laboratory environment where scientific advancement and safety are mutually reinforcing.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1-tert-butyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • EHSO Manual 2025-2026. Spill Control/Emergency Response. [Link]

  • Fisher Scientific. 1-Bromo-4-tert-butylbenzene Safety Data Sheet (Canada). [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • CPAchem. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) Safety Data Sheet. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

  • CHS Pipelines and Terminals. EMERGENCY PROCEDURES MANUAL AND OIL SPILL RESPONSE PLAN. [Link]

Sources

commercial suppliers of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Bromo-4-tert-butyl-1-methylbenzene for Research and Development

Authored by a Senior Application Scientist

This guide provides research, development, and drug discovery professionals with a comprehensive overview of the commercial landscape for this compound (CAS No: 61024-94-0). Beyond a simple list of suppliers, this document outlines the critical steps for qualifying this reagent, ensuring its suitability for sensitive downstream applications, particularly in the synthesis of complex molecular frameworks for pharmaceuticals and agrochemicals.[1][2]

Strategic Importance in Synthesis

This compound is a substituted aromatic halide valued as a versatile building block in organic synthesis.[2] Its structure incorporates three key features that medicinal chemists and process developers leverage:

  • Bromine Atom: Serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1] This is fundamental to building the complex scaffolds of modern drug candidates.

  • tert-Butyl Group: This bulky substituent provides significant steric hindrance, which can be exploited to direct reactions to specific positions on the aromatic ring (regioselectivity) and influence the conformational properties of the final molecule.[2][3]

  • Methyl Group: An electron-donating group that modulates the electronic properties of the benzene ring, influencing its reactivity in subsequent transformations.

The strategic placement of these groups makes it a valuable intermediate for creating targeted libraries of compounds in drug discovery and for constructing the core of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Commercial Supplier Landscape

The procurement of this compound requires careful consideration, as the quality and documentation can vary significantly between suppliers. This is particularly true for "rare and unique chemicals" often supplied for early-stage research.[4] Researchers must assume the responsibility of rigorous quality control upon receipt.

Below is a summary of representative commercial suppliers. Note that availability and specifications are subject to change, and direct inquiry is always recommended.

SupplierProduct Grade/NameCAS NumberMolecular FormulaPurity SpecificationNotes
Sigma-Aldrich AldrichCPR61024-94-0C₁₁H₁₅BrNot SpecifiedSold "as-is" for early discovery research. Buyer is responsible for confirming identity and purity. Analytical data is not collected by the supplier.[4]
Fluorochem 2-Bromo-4-(tert-butyl)-1-methylbenzene61024-94-0C₁₁H₁₅Br≥95%Intended for laboratory use only. Available in gram quantities.[5]
CP Lab Safety This compound61024-94-0C₁₁H₁₅BrNot SpecifiedMarketed as a "Protein Degrader Building Block" and "Synthesis Building Block". For professional/industrial use only.[6]
Various Available via marketplaces like Chinachemnet, ChemicalBook61024-94-0C₁₁H₁₅BrVariesMultiple listings from various manufacturers and distributors. Purity and documentation must be verified for each source.[7][8]

Critical Path for Reagent Qualification

Given the variability in supplier-provided data, establishing an in-house, self-validating qualification workflow is paramount to ensure experimental reproducibility and success. The following logical flow is recommended.

G cluster_0 Procurement & Initial Checks cluster_1 Analytical Verification cluster_2 Decision & Release P Identify & Procure Reagent (CAS: 61024-94-0) S Request Supplier Documents (CoA, SDS) P->S V Visual Inspection (Colorless to pale yellow liquid) S->V QC QC Sample Preparation V->QC GCMS Identity & Purity Check (GC-MS) QC->GCMS NMR Structural Confirmation (¹H & ¹³C NMR) QC->NMR D Data Review vs. Specification (Purity ≥95%, Correct Structure) GCMS->D NMR->D R Release Lot for Synthesis D->R Q Quarantine/Reject Lot D->Q

Caption: Workflow for sourcing and qualifying this compound.

Experimental Protocols for Verification

The following protocols are foundational for the identity and purity assessment of this compound.

Identity and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is an ideal technique for separating volatile and thermally stable compounds like this analyte from potential impurities (e.g., isomers, starting materials).[9] Mass Spectrometry provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[10]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the test material in a suitable solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system (e.g., Agilent GC/TQ or equivalent) with a non-polar capillary column (e.g., DB-1 or DB-5ms, 30 m x 0.25 mm, 0.25 µm film).[11]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identity Confirmation: The primary peak should exhibit a mass spectrum consistent with this compound. Look for the molecular ion peak (C₁₁H₁₅Br) around m/z 226/228, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

    • Purity Assessment: Calculate the area percent of the main peak relative to all other peaks in the chromatogram to estimate purity. The purity should meet or exceed the required specification (typically ≥95%).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides unambiguous confirmation of the molecular structure by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts, integration, and splitting patterns are unique fingerprints of the molecule's connectivity.[12]

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the substance in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[12]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Resonances:

      • A singlet corresponding to the nine equivalent protons of the tert-butyl group (~1.3 ppm).

      • A singlet for the three protons of the methyl group (~2.4 ppm).

      • Three aromatic protons in the range of ~7.0-7.5 ppm. Their specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) will confirm the 1,2,4-substitution pattern.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances: Expect to see 8 distinct carbon signals, accounting for the molecular symmetry (the three methyl carbons of the tert-butyl group are equivalent). The signals will be in characteristic regions for aromatic, aliphatic (quaternary, methyl), and methyl carbons.

Application in a Prototypical Suzuki Coupling Reaction

To illustrate its utility, the diagram below outlines the role of this compound as an aryl halide precursor in a generic Suzuki cross-coupling reaction, a cornerstone of modern drug discovery.

G cluster_reactants Reactants & Reagents ArylBr 2-Bromo-4-tert-butyl- 1-methylbenzene (Ar-Br) Product Coupled Product (Ar-Ar') ArylBr->Product Heat BoronicAcid Aryl' Boronic Acid or Ester (Ar'-B(OR)₂) BoronicAcid->Product Heat Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Heat Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Heat Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Heat

Caption: Generalized Suzuki coupling workflow using the title compound.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[10][13] It may also cause long-lasting harmful effects to aquatic life.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

  • What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge.
  • This compound | C11H15Br | CID 320077 - PubChem.
  • 2-Bromo-4-(tert-butyl)-1-methylbenzene | CymitQuimica.
  • This compound - Chinachemnet.
  • This compound AldrichCPR | Sigma-Aldrich.
  • SAFETY D
  • This compound, 50 mg - CP Lab Safety.
  • SAFETY D
  • This compound AldrichCPR | Sigma-Aldrich.
  • 2-bromo-1-(tert-butyl)-4-methylbenzene - LookChem.
  • SAFETY D
  • A Comparative Guide to Validated Analytical Methods for 2-Bromo-4-tert-butyl-6-methylphenol Quantific
  • CAS.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent.
  • 2-bromo-1-methyl-4-tert-butyl-benzene | 61024-94-0 - ChemicalBook.
  • Key Properties and Uses of 1-Bromo-4-(tert-butyl)-2-methylbenzene - ChemPacific.
  • Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2-Bromo-4-tert-butyl-1-methylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Modern C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and vast functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is indispensable in the synthesis of biaryls and other conjugated systems that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly challenging yet valuable substrate: 2-Bromo-4-tert-butyl-1-methylbenzene . Its structure presents a significant steric challenge due to the ortho-methyl and para-tert-butyl groups. The bulky tert-butyl group enhances solubility and influences the electronic properties of the molecule, while the adjacent methyl group sterically shields the bromine atom. This shielding can impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[4][5][6] Consequently, successful coupling of this substrate requires a carefully optimized catalytic system, particularly the choice of a highly active palladium catalyst and a sterically demanding, electron-rich ligand.

These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals to effectively utilize this compound in Suzuki coupling reactions, transforming a challenging substrate into a versatile building block for complex molecular architectures.

The Reaction Principle: Overcoming the Steric Barrier in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][7][8] For sterically hindered substrates like this compound, each step of this cycle must be kinetically accessible. The primary obstacle is the oxidative addition of the sterically encumbered C(sp²)-Br bond to the Pd(0) center.

The three fundamental stages are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is the most challenging step for this substrate. The use of bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) is crucial. These ligands stabilize the Pd(0) species, increase its electron density to facilitate the insertion, and their steric bulk promotes the subsequent reductive elimination step.[4][5][9]

  • Transmetalation : A base activates the boronic acid partner, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1][2]

  • Reductive Elimination : The two organic moieties on the Pd(II) center couple, forming the new C-C bond of the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂(Ar') (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination re_out pd2_tm->re_out Ar-Ar' (Biaryl Product) oa_in oa_in->pd0 Ar-Br (this compound) tm_in tm_in->pd2_oa Ar'-B(OH)₂ + Base Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification prep1 Combine solids: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand prep2 Seal flask, then evacuate and backfill with Argon (3x) prep1->prep2 react1 Add degassed solvents (Dioxane/H₂O) via syringe prep2->react1 react2 Heat mixture to 80-100 °C with vigorous stirring react1->react2 react3 Monitor reaction progress (TLC, GC-MS) react2->react3 work1 Cool to RT, add water and organic solvent (e.g., EtOAc) react3->work1 work2 Separate layers, extract aqueous phase work1->work2 work3 Combine organic layers, wash with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify crude product via flash column chromatography work4->work5

Caption: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 227.14 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg). [10]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). [11]8. Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Representative Data & Expected Outcomes

The following table provides expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for sterically hindered substrates. [4][5][9]

Entry Boronic Acid Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) / Time (h) Expected Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 100 / 16 >90
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1) / P(t-Bu)₃ (3) Cs₂CO₃ (2.0) Toluene 100 / 12 85-95
3 2-Methylphenylboronic acid Pd(OAc)₂ (2) / XPhos (4) K₃PO₄ (3.0) Dioxane/H₂O (5:1) 110 / 24 75-85

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 90 / 18 | >88 |

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong/dry base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Use a freshly opened or dried base.3. Increase temperature in 10 °C increments. Try a different ligand (e.g., XPhos for SPhos).
Significant Homocoupling 1. Presence of oxygen.2. Premature degradation of the boronic acid.1. Thoroughly degas all solvents and purge the reaction vessel.2. Use a boronate ester instead of the boronic acid; add the boronic acid slowly to the reaction mixture at temperature. [8]
Protodebromination 1. Presence of water and a strong base.2. Catalyst system promotes side reaction.1. Run the reaction under strictly anhydrous conditions.2. Screen alternative bases or catalyst/ligand combinations.

Conclusion

While the steric hindrance of this compound presents a notable synthetic challenge, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable through the strategic selection of a highly active catalytic system. The use of bulky, electron-rich phosphine ligands is paramount to facilitating the critical oxidative addition step. The protocols and guidelines presented herein provide a robust starting point for researchers, enabling the efficient synthesis of complex, sterically congested biaryl compounds for applications across the chemical sciences.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link] [4][12]2. Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link] [5]3. Mondal, B., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link] [6]4. Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? [This source discusses a related compound but highlights the utility of the structural motif in pharmaceuticals and materials science]. [13]6. Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(34), 11663–11676. [Link] [9]7. CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link] [14]8. ResearchGate. (2021). An improved synthesis of substituted [11C]toluenes via Suzuki coupling with [11C]methyl iodide. [Link]

  • Google Patents. (1998).
  • Horne, D. A. (1983). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Journal of Chemical Education, 60(3), 246. [Link]

  • Organic Syntheses. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link] [15]21. Journal of Chemical Education. (1983). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

Sources

Application Notes & Protocols: Formation and Application of 2-Methyl-5-tert-butylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and subsequent application of the Grignard reagent, 2-methyl-5-tert-butylphenylmagnesium bromide, derived from 2-Bromo-4-tert-butyl-1-methylbenzene. The protocol herein is tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for generating this sterically hindered organometallic intermediate. We will delve into the mechanistic underpinnings of the Grignard formation, provide a detailed, field-proven protocol, address potential side reactions, and offer a validated method for determining the reagent's concentration. Furthermore, an application of the synthesized Grignard reagent in a palladium-catalyzed Kumada coupling reaction for the formation of a biaryl compound is presented.

Introduction: The Significance of Sterically Hindered Grignard Reagents

Grignard reagents are cornerstones of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Their utility stems from the umpolung (polarity reversal) of the carbon atom attached to magnesium, transforming it into a potent nucleophile.[3][4] The target of this guide, 2-methyl-5-tert-butylphenylmagnesium bromide, is a sterically encumbered Grignard reagent. The presence of the ortho-methyl and para-tert-butyl groups introduces significant steric hindrance, which can pose challenges to its formation but also offers unique synthetic opportunities by influencing the regioselectivity of its subsequent reactions.[5][6] Understanding and overcoming the hurdles associated with the synthesis of such hindered reagents is crucial for accessing complex molecular architectures in pharmaceutical and materials science research.

Mechanistic Insights into Grignard Formation

The formation of a Grignard reagent from an aryl halide and magnesium metal is a surface-mediated radical process.[3] While the exact mechanism is complex and still a subject of study, it is generally accepted to proceed through the following key steps:

  • Electron Transfer: A single electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound. This results in the formation of a radical anion.

  • Fragmentation: The radical anion rapidly fragments to yield an aryl radical and a bromide anion.

  • Radical Recombination: The aryl radical recombines with a magnesium radical cation (Mg⁺•) on the metal surface to form the organomagnesium species.

The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a critical role in stabilizing the nascent Grignard reagent by coordinating to the magnesium atom.[4] This solvation is essential for preventing the reagent from aggregating and precipitating out of the solution.

Experimental Protocols

Reagent and Glassware Preparation: The Foundation of Success

The paramount requirement for a successful Grignard reaction is the strict exclusion of moisture and atmospheric oxygen.[7][8] Grignard reagents are potent bases and will readily react with protic sources, such as water, to quench the reagent.[2]

  • Glassware: All glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar) must be thoroughly cleaned and oven-dried at a minimum of 120°C for several hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[9]

  • Solvents: Anhydrous solvents are critical. While commercially available anhydrous solvents are often suitable, for highly sensitive reactions, it is recommended to freshly distill THF from a suitable drying agent, such as sodium/benzophenone ketyl.[10]

  • Reagents: this compound should be checked for purity and dryness. Magnesium turnings should be of high purity.

Protocol for the Formation of 2-Methyl-5-tert-butylphenylmagnesium Bromide

This protocol is designed for a 50 mmol scale reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Magnesium Turnings24.311.34 g551.1
This compound227.1411.36 g501.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
Iodine (activator)253.811-2 small crystals-catalytic
Inert Gas (Nitrogen or Argon)----

Procedure:

  • Setup: Assemble the oven-dried glassware as shown in the workflow diagram below while flushing with a steady stream of inert gas. The setup should consist of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet at the top, a pressure-equalizing dropping funnel, and a glass stopper.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add 1-2 small crystals of iodine.[11] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor sublimes and deposits on the magnesium surface. This helps to disrupt the passivating magnesium oxide layer.[4] Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound in the remaining 90 mL of anhydrous THF in the dropping funnel.

  • Initiation: Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, which is indicated by a gentle bubbling from the magnesium surface, a slight warming of the flask, and the disappearance of the iodine color.[11] If the reaction does not start, gentle warming with a heat gun or placing the flask in an ultrasonic bath for a few minutes can be effective.[11]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[7] If the reaction becomes too vigorous, the addition rate should be slowed, and an ice-water bath can be used to cool the flask.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy grey or brownish color.

Workflow Diagram:

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Dry Glassware setup Assemble Apparatus under Inert Gas prep_glass->setup prep_reagents Anhydrous Reagents prep_reagents->setup mg_activation Activate Mg with Iodine setup->mg_activation initiation Initiate Reaction (small aryl bromide addition) mg_activation->initiation addition Dropwise Addition of This compound initiation->addition reflux Maintain Gentle Reflux addition->reflux completion Stir to Completion reflux->completion titration Titrate Grignard Reagent completion->titration application Use in Subsequent Reaction titration->application

Caption: Workflow for the formation of 2-methyl-5-tert-butylphenylmagnesium bromide.

Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A convenient and reliable method is titration against a known amount of a non-volatile acid, using a colorimetric indicator.[12][13]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount
Diphenylacetic acid212.24~106 mg (0.5 mmol)
Anhydrous Tetrahydrofuran (THF)-5 mL
1,10-Phenanthroline (indicator)180.211-2 mg
Grignard Reagent Solution-As required

Procedure:

  • To an oven-dried flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (around 106 mg).

  • Add the indicator (1,10-phenanthroline) and anhydrous THF (5 mL).

  • Slowly add the prepared Grignard reagent solution via a syringe, dropwise, with vigorous stirring.

  • The endpoint is reached when the solution turns from colorless to a persistent faint pink or orange color.[12]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)

Potential Side Reactions: The Wurtz Coupling

The primary side reaction in Grignard reagent formation is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the unreacted aryl bromide to form a biaryl byproduct (5,5'-di-tert-butyl-2,2'-dimethyl-1,1'-biphenyl).[14]

Mitigation Strategies:

  • Slow Addition: A slow, dropwise addition of the aryl bromide solution ensures that its concentration in the reaction mixture remains low, minimizing the chance of it reacting with the formed Grignard reagent.[10]

  • Efficient Stirring: Good agitation ensures that the aryl bromide reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.

  • Moderate Temperature: While some heat may be required for initiation, excessive temperatures can favor the Wurtz coupling reaction. Maintaining a gentle reflux is optimal.[15]

Reaction Scheme:

Side_Reaction ArylMgBr 2-Methyl-5-tert-butylphenylmagnesium Bromide ArylBr This compound Biaryl 5,5'-di-tert-butyl-2,2'-dimethyl-1,1'-biphenyl ArylMgBr->Biaryl MgBr2 MgBr₂ ArylMgBr->MgBr2 ArylBr->Biaryl ArylBr->MgBr2

Caption: Wurtz-type coupling side reaction.

Application in Kumada Coupling

The synthesized 2-methyl-5-tert-butylphenylmagnesium bromide is a valuable precursor for forming new carbon-carbon bonds. A prominent application is the Kumada cross-coupling reaction, which involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide.[16][17] This is a powerful method for the synthesis of unsymmetrical biaryls.[5]

Protocol for the Kumada Coupling of 2-Methyl-5-tert-butylphenylmagnesium Bromide with 4-Bromoanisole

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (for 10 mmol scale)Moles (mmol)Equivalents
2-Methyl-5-tert-butylphenylmagnesium Bromide-(from titration)121.2
4-Bromoanisole187.041.87 g101.0
Pd(dppf)Cl₂816.64163 mg0.20.02
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • Setup: In an oven-dried, inert-atmosphere-flushed flask, dissolve 4-bromoanisole and the palladium catalyst, Pd(dppf)Cl₂, in 20 mL of anhydrous THF.

  • Grignard Addition: Slowly add the previously synthesized and titrated 2-methyl-5-tert-butylphenylmagnesium bromide solution (12 mmol) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Scheme:

Kumada_Coupling Grignard 2-Methyl-5-tert-butylphenyl- magnesium Bromide ArylHalide 4-Bromoanisole Product 4'-Methoxy-5-tert-butyl-2-methyl- 1,1'-biphenyl Grignard->Product ArylHalide->Product Catalyst Pd(dppf)Cl₂ Product->Catalyst + cat.

Sources

Application Note & Protocol: High-Yield Lithiation of 2-Bromo-4-tert-butyl-1-methylbenzene via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The generation of functionalized aryllithium species is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecules through subsequent reaction with electrophiles. This document provides a detailed protocol for the efficient lithiation of 2-Bromo-4-tert-butyl-1-methylbenzene, a common building block in medicinal chemistry and materials science. The primary transformation discussed is a bromine-lithium exchange, a rapid and high-yielding reaction when conducted under optimized conditions.[1][2] We will delve into the critical experimental parameters, the underlying mechanistic principles, and the rigorous safety procedures required for handling the pyrophoric organolithium reagents involved. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and safe execution of this powerful synthetic tool.

Reaction Principle: Bromine-Lithium Exchange

The core of this protocol is the bromine-lithium exchange reaction, a type of metal-halogen exchange.[2] In this process, an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi), reacts with an aryl bromide. The reaction equilibrium favors the formation of the more stable organolithium species. In this case, the sp²-hybridized aryllithium is thermodynamically favored over the sp³-hybridized alkyllithium, driving the reaction forward.

It is crucial to distinguish this from directed ortho-metalation (DoM), where a directing group on the aromatic ring coordinates to the lithium reagent and facilitates the deprotonation of an adjacent C-H bond.[3][4] For the substrate this compound, the methyl group is a very weak directing group, and the bromine-lithium exchange is kinetically far more rapid than C-H activation, making the exchange the exclusive productive pathway.[5]

Critical Parameters: A Guide to Causality and Optimization

The success of a lithiation reaction is not merely procedural; it is a function of carefully controlled variables. Understanding the causality behind each choice is paramount for achieving high yield and purity.

Choice of Lithiating Agent: n-Butyllithium vs. tert-Butyllithium

The selection of the alkyllithium reagent is a critical decision.

  • n-Butyllithium (n-BuLi): This is the most common and cost-effective choice. However, the n-butyl bromide formed as a byproduct can potentially react with the desired aryllithium product in a coupling side reaction.[6] This is particularly problematic in highly coordinating solvents like pure tetrahydrofuran (THF).[6][7]

  • tert-Butyllithium (t-BuLi): This reagent often provides a cleaner and more efficient bromine-lithium exchange.[7][8] The tert-butyl bromide byproduct is sterically hindered and less prone to side reactions. Furthermore, any excess t-BuLi can dehydrohalogenate the tert-butyl bromide byproduct, consuming it from the reaction mixture.[1] For these reasons, t-BuLi is often preferred for achieving the highest yields, despite its higher reactivity and pyrophoricity.

This protocol will focus on n-BuLi due to its widespread use, with specific solvent recommendations to mitigate side reactions.

The Solvent System: The Key to Reactivity and Selectivity

Solvent choice dramatically influences the outcome of the reaction. Organolithium reagents exist as aggregates in solution, and their reactivity is enhanced by deaggregation, which is facilitated by Lewis basic ether solvents.[9]

  • Hydrocarbon Solvents (e.g., Hexane, Heptane): n-BuLi is unreactive towards aryl bromides in pure hydrocarbon solvents.[6]

  • Pure Diethyl Ether (Et₂O): The exchange reaction is often slow in pure Et₂O.[6][7]

  • Pure Tetrahydrofuran (THF): While THF is a strong Lewis base that accelerates the exchange, it can also promote undesirable coupling between the aryllithium product and the n-butyl bromide byproduct.[6][8]

  • Optimal System: Ethereal Co-solvent in Hydrocarbon: The most effective approach is the use of a hydrocarbon solvent (like hexane or heptane) with a small amount of a potent Lewis basic ether, such as THF.[6][7] This combination provides sufficient deaggregation to facilitate a rapid and clean exchange while minimizing the concentration of the coordinating solvent that can promote side reactions. Research by Bailey et al. has shown that reactions in heptane containing a small quantity of THF are virtually quantitative.[6][8]

Temperature Control: Taming Reactivity

Organolithium species are thermally unstable and highly reactive. Low temperatures are essential to:

  • Prevent Reagent Decomposition: Alkyllithiums can undergo β-hydride elimination at elevated temperatures, forming lithium hydride and an alkene.[10][11] Ethereal solvents like THF are also susceptible to attack by organolithiums, with half-lives that can be on the order of hours even at room temperature.[9]

  • Minimize Side Reactions: The desired lithium-halogen exchange is typically very fast at low temperatures. Competing side reactions, such as reaction with the solvent or coupling, have higher activation energies and are suppressed at -78 °C (a standard dry ice/acetone bath temperature).

Detailed Experimental Protocol

This protocol details the generation of 2-lithio-4-tert-butyl-1-methylbenzene and its subsequent trapping with a generic electrophile (e.g., N,N-dimethylformamide, DMF).

Reagent & Condition Summary
ReagentMol. Wt. ( g/mol )Amount (mmol)EquivalentsVolume / Mass
This compound227.1410.01.02.27 g
Anhydrous Tetrahydrofuran (THF)72.11--40 mL
n-Butyllithium (2.5 M in hexanes)64.0610.51.054.2 mL
Electrophile (e.g., Anhydrous DMF)73.0912.01.20.91 mL / 0.88 g
Experimental Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware (3-Neck Flask, Septa, N2 Inlet) B Charge Flask with Substrate & Anhydrous THF under Argon A->B C Cool Reaction Mixture to -78 °C (Dry Ice/Acetone Bath) B->C D Slow, Dropwise Addition of n-Butyllithium (2.5 M in Hexanes) Maintain T < -70 °C C->D E Stir for 30-60 min at -78 °C (Bromine-Lithium Exchange) D->E F Add Electrophile (e.g., DMF) Dropwise at -78 °C E->F G Warm Slowly to Room Temperature (Quenching Reaction) F->G H Quench with Saturated Aqueous NH4Cl G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Filter, and Concentrate Organic Layer I->J K Purify via Flash Chromatography J->K L Characterize Final Product (NMR, MS, IR) K->L

Caption: Workflow for the lithiation of this compound.

Step-by-Step Procedure

Strict anhydrous and inert atmosphere techniques must be used throughout this procedure. [12]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer. Flame-dry the entire apparatus under high vacuum and backfill with dry argon or nitrogen. Maintain a positive pressure of inert gas for the duration of the reaction.[13]

  • Reagent Addition: Through the septum, add this compound (2.27 g, 10.0 mmol) to the flask. Using a dry syringe, add anhydrous THF (40 mL).

  • Cooling: Immerse the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

  • Lithiation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10-15 minutes. It is critical to keep the internal temperature below -70 °C during the addition. The solution may turn from colorless to a pale yellow or orange hue, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by taking a small aliquot, quenching it with D₂O, and analyzing the crude mixture by ¹H NMR to observe the disappearance of the aromatic proton at the 2-position and the appearance of the corresponding deuterated product.

  • Electrophilic Quench: Slowly add the chosen electrophile (e.g., anhydrous DMF, 0.91 mL, 12.0 mmol) dropwise at -78 °C. A color change or exotherm may be observed.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.

Mandatory Safety Precautions

Organolithium reagents are highly reactive, corrosive, and pyrophoric (ignite spontaneously on contact with air).[11][14] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: All operations involving organolithium reagents must be performed under an inert atmosphere (argon or nitrogen) in a certified chemical fume hood.[14]

  • Syringe and Cannula Techniques: Use well-maintained, dry, gas-tight syringes or double-tipped needles (cannula) for transfers. Never draw more than two-thirds of the syringe's capacity.[12][13]

  • Quenching: Never quench organolithium reagents with water. For destroying residual reagent, slowly add the reagent to a stirred, cooled solution of isopropanol in a hydrocarbon solvent.[14] For spills, use a Class D fire extinguisher (for combustible metals) or smother with sand. Do not use a CO₂ or water-based extinguisher.

  • Emergency Preparedness: Ensure a Class D fire extinguisher and a safety shower/eyewash station are immediately accessible. Work with a knowledgeable colleague present.[12]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive (degraded) n-BuLi; Wet glassware or solvents; Insufficient reaction time.Titrate the n-BuLi solution before use; Ensure rigorous drying of all equipment and reagents; Increase stirring time at -78 °C.
Formation of Butylated Side Product Reaction temperature too high; Use of pure THF as solvent.Maintain strict temperature control (<-70 °C); Use a mixed solvent system (THF in hexanes) as recommended.[6]
Recovery of Starting Material Incomplete reaction; Reagent added too quickly causing localized warming.Increase equivalents of n-BuLi slightly (to 1.1 eq.); Ensure slow, dropwise addition with efficient stirring.

References

  • Bailey, W. F., Luderer, M. R., & Jordan, K. P. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]

  • Bailey, W. F., Luderer, M. R., & Jordan, K. P. (2006). Effect of Solvent on the Lithium-Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825-2828. [Link]

  • Wikipedia contributors. (2023). n-Butyllithium. In Wikipedia, The Free Encyclopedia. [Link]

  • Bailey, W. F., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. ResearchGate. [Link]

  • University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Pyrophorics - Organolithium Reagents. [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 62(5), 1514–1515. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and flanking group strategies for regio- and stereocontrol in aromatic heterocycle synthesis. Chemical Reviews, 90(6), 879-933. [Link]

  • Reich, H. J. (n.d.). The Organolithium Reagent. University of Wisconsin. [Link]

  • Organic Syntheses. (n.d.). Procedure for handling air-sensitive reagents. [Link]

  • Hendy, O. D., & Le, D. N. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54646. [Link]

Sources

palladium-catalyzed cross-coupling with 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-tert-butyl-1-methylbenzene: Strategies for Challenging Sterically Hindered Substrates

Introduction: Navigating Steric Challenges in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2][3] Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the success of these transformations is profoundly influenced by the steric and electronic properties of the substrates.

This guide focuses on a particularly instructive substrate: This compound . Its structure, featuring a methyl group ortho to the bromine and a bulky tert-butyl group in the para position, presents significant steric hindrance around the reactive C-Br bond. This congestion makes it a "challenging substrate," as it can dramatically slow down key steps in the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[4][5][6] Understanding how to overcome these steric impediments is crucial for any researcher aiming to synthesize complex, highly substituted aromatic compounds.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the mechanistic rationale behind protocol design, offering field-proven insights to enable the successful cross-coupling of this compound and other sterically demanding aryl halides.

Part 1: Mechanistic Insights & Key Parameters for Success

A robust understanding of the reaction mechanism is paramount to troubleshooting and optimizing reactions with hindered substrates. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions provides the framework for our analysis.[3][7][8]

The Canonical Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds through a sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step, especially for sterically hindered or electron-rich aryl halides.[3][9]

  • Transmetalation / Amine Coordination:

    • In Suzuki-Miyaura coupling, the organic moiety from an organoboron reagent is transferred to the palladium center, a process typically activated by a base.[10]

    • In Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Palladium Cross-Coupling Cycle Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle cluster_main Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Complex->TM_Complex TM_Complex->Pd0 TM_Complex->Pd0 Product Ar-R (Product) TM_Complex->Product

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle

The Critical Impact of Steric Hindrance

The ortho-methyl group in this compound acts as a steric shield, directly impeding the approach of the palladium catalyst to the C-Br bond. This significantly increases the activation energy for the Oxidative Addition step.[11][12][13] Furthermore, if the coupling partner is also bulky, the final Reductive Elimination step to form a sterically congested biaryl product can also be sluggish.[4]

Strategies for Overcoming Steric Barriers

Success with substrates like this compound hinges on rationally selecting reaction components that accelerate the key, sterically-inhibited steps of the catalytic cycle.

  • Palladium Source: The Precatalyst Advantage While active Pd(0) can be generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, this process can be inefficient and lead to the formation of inactive palladium black, especially in challenging reactions.[14] Modern, well-defined precatalysts are a superior choice. These are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active, monoligated LPd(0) species under the reaction conditions.[15][16][17] Buchwald and PEPPSI-type precatalysts are excellent examples that provide greater reproducibility for hindered couplings.[16]

  • Ligand Selection: The Most Critical Parameter The choice of phosphine ligand is the single most important factor for a successful outcome. Standard, less bulky ligands like triphenylphosphine (PPh₃) are generally ineffective. The solution lies in using bulky and electron-rich monodentate phosphine ligands or N-Heterocyclic Carbenes (NHCs) .[7][11][18]

    • Bulky & Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are characterized by large biaryl backbones and electron-donating alkyl groups on the phosphorus atom.

      • Role of Bulk: The steric size of these ligands favors the formation of a coordinatively unsaturated, 12-electron "L₁Pd(0)" species. This complex is less sterically encumbered than a "L₂Pd(0)" species, allowing it to more easily approach and insert into the hindered C-Br bond.[11][18][19] The bulk also accelerates the final reductive elimination step.[18]

      • Role of Electron-Donating Groups: Groups like dicyclohexylphosphino or di-tert-butylphosphino increase the electron density on the palladium center, making it more nucleophilic and enhancing its reactivity in the oxidative addition step.[18][19]

  • Choice of Base and Solvent

    • Base: The base plays a crucial role and its strength and solubility can significantly impact the reaction. For Suzuki-Miyaura couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[20]

    • Solvent: Aprotic, non-coordinating solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard. It is imperative to use anhydrous and thoroughly degassed solvents to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Part 2: Experimental Protocols

This section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction, a versatile C-C bond-forming method.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 4-tert-butyl-2-methyl-1,1'-biphenyl.

Materials and Reagents

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.5 - 3 mol%, if not using a precatalyst)

  • Potassium Phosphate Tribasic (K₃PO₄), anhydrous (2.0 - 3.0 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Deionized Water (for degassing, if using a biphasic system)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment Setup

  • Oven-dried Schlenk flask or a sealable reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Standard glassware for aqueous work-up and purification (separatory funnel, round-bottom flasks, chromatography column)

Experimental_Workflow Fig. 2: Experimental Setup Workflow A 1. Assemble Dry Glassware (Schlenk Flask, Stir Bar) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Reaction Temp with Vigorous Stirring D->E F 6. Monitor Reaction (TLC, GC-MS) E->F G 7. Work-up & Purification (Extraction, Chromatography) F->G

Caption: High-level workflow for setting up the cross-coupling reaction.

Detailed Step-by-Step Procedure

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Charging Reagents: Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, ~2 mol%), this compound (e.g., 1.0 mmol, 227 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg) to the flask.

  • Solvent Addition: Seal the flask again. Add anhydrous, degassed toluene (~5 mL) via a syringe through the septum.

  • Reaction Execution: Lower the flask into an oil bath preheated to 100-110 °C. Turn on vigorous stirring to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 4-tert-butyl-2-methyl-1,1'-biphenyl.

Part 3: Data Presentation & Practical Guides

Table 1: Ligand Selection Guide for Hindered Aryl Halides
Ligand ClassExample Ligand(s)Key Features & Recommended Applications
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosWorkhorse ligands. Bulky and electron-rich. Excellent for Suzuki, Buchwald-Hartwig, and other couplings involving hindered aryl chlorides and bromides.[11]
Ferrocenyl Phosphines Josiphos, cataCXium® AAir-stable and robust. The ferrocene backbone provides a unique steric and electronic environment effective for a broad range of substrates, including hindered ones.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often more so than phosphines. Particularly effective for coupling sterically demanding substrates and can offer different reactivity profiles.[7]
Adamantyl-based Phosphines cataCXium® PAd2Extremely bulky alkylphosphine ligands. Highly effective for activating unreactive aryl chlorides and handling sterically congested couplings.[18]
Table 2: Troubleshooting Guide for Common Cross-Coupling Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active ligand/catalyst system.3. Reaction temperature too low.1. Ensure all reagents are dry and solvents are rigorously degassed. Use Schlenk techniques.2. Switch to a more electron-rich and bulky ligand (see Table 1). Use a well-defined precatalyst.3. Increase the reaction temperature (e.g., from 80 °C to 110 °C).
Formation of Side Products 1. Protodebromination: Replacement of -Br with -H.2. Homocoupling: Dimerization of the boronic acid or aryl halide.1. Caused by trace water reacting before the coupling partner. Ensure anhydrous conditions. A stronger base or different solvent may help.2. Often indicates slow transmetalation or reductive elimination. Screen different ligands or bases. Lowering catalyst loading can sometimes help.
Reaction Stalls 1. Catalyst decomposition over time.2. Base is not strong enough or has poor solubility.1. Use a more robust ligand (e.g., ferrocenyl or NHC-based). Consider a slightly higher catalyst loading.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better surface area.

References

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • This compound | C11H15Br | CID 320077. PubChem. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

The Strategic Utility of 2-Bromo-4-tert-butyl-1-methylbenzene in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space with a Versatile Aromatic Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Bromo-4-tert-butyl-1-methylbenzene emerges as a key aromatic building block, offering medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its unique substitution pattern—a bromine atom ortho to a methyl group and para to a bulky tert-butyl group—provides a combination of steric and electronic properties that can be strategically exploited in the design of targeted therapies.

The bromine atom serves as a linchpin for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular frameworks.[1] The tert-butyl group, with its significant steric bulk, can play a crucial role in modulating the pharmacokinetic properties of a drug candidate, influencing factors such as metabolic stability and target engagement. Furthermore, the methyl group can contribute to hydrophobic interactions within a target's binding site and provides an additional point for potential functionalization.

This comprehensive guide provides detailed application notes and synthetic protocols for leveraging this compound in medicinal chemistry programs, with a particular focus on its application in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology research.

Core Applications in Drug Discovery: A Scaffold for Targeted Therapies

The inherent chemical reactivity of this compound makes it an ideal starting material for the synthesis of compounds targeting a wide range of biological targets. While specific examples of marketed drugs derived directly from this starting material are not prominently featured in publicly available literature, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The principles guiding its use are well-established in the synthesis of analogous compounds.

Halogenated aromatic compounds are pivotal in the development of a wide array of therapeutics, including antiviral, antibiotic, and anti-cancer agents.[1] The strategic placement of the bromo, tert-butyl, and methyl groups on the benzene ring of this compound provides a blueprint for creating molecules with the potential for high target specificity and favorable drug-like properties.

Application Focus: Kinase Inhibitor Synthesis

Kinase inhibitors represent a major class of targeted therapies, and their synthesis frequently relies on the use of functionalized aromatic building blocks. The general structure of many kinase inhibitors features a core heterocyclic or aromatic scaffold that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents projecting into adjacent hydrophobic and hydrophilic regions to enhance potency and selectivity.

This compound is an exemplary scaffold for the "head" or "core" fragment of a potential kinase inhibitor. The bromine atom allows for the introduction of a larger, often heterocyclic, "tail" group through cross-coupling reactions, a common strategy in the assembly of kinase inhibitors.

Key Synthetic Transformations and Protocols

The true utility of this compound is realized through its participation in a variety of robust and well-characterized chemical transformations. The following protocols provide detailed, step-by-step methodologies for key reactions that are central to its application in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly vital in drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an excellent substrate for these reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd(PPh₃)₄ K₂CO₃ start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 2-Aryl-4-tert-butyl-1-methylbenzene catalyst->product Toluene/H₂O, 90°C

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound61024-94-0227.141.01.0
Arylboronic AcidVariesVaries1.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.14--
Water7732-18-518.02--

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 ratio, e.g., 8 mL of toluene and 2 mL of water) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of base and solvent system can be critical for the success of the Suzuki-Miyaura coupling. For challenging substrates, alternative bases such as cesium carbonate or potassium phosphate may be more effective. The use of bulky, electron-rich phosphine ligands can also enhance the catalytic activity.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further derivatization or as key structural elements in their own right.

Reaction Scheme:

Sonogashira_Coupling start This compound catalyst Pd(PPh₃)₂Cl₂ CuI, Et₃N start->catalyst alkyne R-C≡CH alkyne->catalyst product 2-(Alkynyl)-4-tert-butyl-1-methylbenzene catalyst->product THF, RT

A representative Sonogashira coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound61024-94-0227.141.01.0
Terminal AlkyneVariesVaries1.21.2
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.192.02.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and Copper(I) Iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Validation: The progress of all reactions should be meticulously monitored by appropriate analytical techniques. The identity and purity of the final compounds must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of a Potential Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for the utilization of this compound in a kinase inhibitor discovery program.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization cluster_3 Candidate Selection start This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald hts High-Throughput Screening (Kinase Panel) suzuki->hts sonogashira->hts buchwald->hts sar Structure-Activity Relationship (SAR) Studies hts->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Conceptual workflow for drug discovery.

Conclusion: A Building Block with Untapped Potential

This compound represents a valuable and versatile building block for medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The protocols detailed herein offer a practical guide for the effective utilization of this compound in drug discovery programs. As the demand for innovative therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Vertex AI Search. (2024). Applications of 2-Bromo-4-tert-butyl-1-iodo-benzene.

Sources

Application Notes and Protocols for the Synthesis of Substituted Biaryls Using 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of substituted biaryls utilizing 2-Bromo-4-tert-butyl-1-methylbenzene as a key starting material. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, explaining the rationale behind experimental choices to ensure reliable and reproducible outcomes.

Introduction: The Versatility of this compound in Cross-Coupling Chemistry

This compound is a valuable aromatic building block in organic synthesis. Its structure, featuring a bromo substituent ortho to a methyl group and para to a bulky tert-butyl group, offers unique steric and electronic properties that can be exploited in a variety of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of a diverse array of substituted biaryl and arylamine scaffolds. These structures are of significant interest in medicinal chemistry and materials science.

This guide will focus on four cornerstone palladium-catalyzed reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Stille coupling, the Heck reaction, and the Buchwald-Hartwig amination. For each reaction, a detailed protocol is provided, accompanied by mechanistic insights and practical considerations for successful execution.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅Br[1]
Molecular Weight 227.14 g/mol [1]
Appearance Liquid (at room temperature)
CAS Number 61024-94-0[1]
IUPAC Name This compound[1]

Safety Information: this compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Handle with appropriate personal protective equipment in a well-ventilated fume hood.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly valuable for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Biaryl Product Ar-Ar' Transmetalation Complex->Biaryl Product Reductive Elimination This compound Ar-Br This compound->Oxidative Addition Complex Arylboronic Acid Ar'B(OH)2 Arylboronic Acid->Transmetalation Complex Base Base Base->Transmetalation Complex

Suzuki-Miyaura Coupling Catalytic Cycle
Detailed Experimental Protocol: Synthesis of 4-tert-butyl-2-methyl-1,1'-biphenyl

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired biaryl product.

Expected Characterization Data for 4-tert-butyl-2-methyl-1,1'-biphenyl:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 2.15 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.5, 141.2, 138.0, 135.5, 130.0, 129.5, 128.3, 127.0, 126.5, 124.0, 34.5, 31.4, 20.5.

  • Mass Spectrometry (EI): m/z (%) = 224 (M⁺), 209 ([M-CH₃]⁺).

II. Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling is another powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, utilizing an organostannane reagent.[3] While organotin compounds are toxic, the Stille reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[4]

Mechanistic Overview

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Biaryl Product Ar-Ar' Transmetalation Complex->Biaryl Product Reductive Elimination This compound Ar-Br This compound->Oxidative Addition Complex Organostannane Ar'SnR3 Organostannane->Transmetalation Complex

Stille Coupling Catalytic Cycle
Detailed Experimental Protocol: Synthesis of 4-tert-butyl-2-methyl-1,1'-biphenyl

This protocol outlines the coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg, 3 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the tributyl(phenyl)stannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether (20 mL) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

III. Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[3][5] It is a powerful method for the synthesis of substituted alkenes.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-Aryl bond.

  • Syn β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst.

Heck_Reaction cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkene Insertion Complex R-CH(PdL2Br)-CH2-Ar Oxidative Addition Complex->Alkene Insertion Complex Alkene Insertion Alkene Product Ar-CH=CH-R Alkene Insertion Complex->Alkene Product β-Hydride Elimination Base Base Alkene Insertion Complex->Base HBr This compound Ar-Br This compound->Oxidative Addition Complex Alkene R-CH=CH2 Alkene->Alkene Insertion Complex Base->Pd(0)L2 Catalyst Regeneration

Heck Reaction Catalytic Cycle
Detailed Experimental Protocol: Synthesis of (E)-1-(4-tert-butyl-2-methylstyryl)benzene

This protocol details the reaction of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Styrene (1.5 mmol, 156 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg)

  • Anhydrous Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, styrene, and Et₃N.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (eluent: hexanes).

Expected Characterization Data for (E)-1-(4-tert-butyl-2-methylstyryl)benzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.20 (m, 9H, Ar-H and vinyl-H), 7.10 (d, 1H, vinyl-H), 2.30 (s, 3H, CH₃), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.0, 137.5, 136.0, 134.0, 129.0, 128.7, 128.0, 127.5, 126.5, 125.0, 124.0, 34.5, 31.3, 20.0.

  • Mass Spectrometry (EI): m/z (%) = 250 (M⁺), 235 ([M-CH₃]⁺).

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6][7] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amido Complex Ar-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L2 Arylamine Product Ar-NR'R'' Amido Complex->Arylamine Product Reductive Elimination This compound Ar-Br This compound->Oxidative Addition Complex Amine HNR'R'' Amine->Amido Complex Base Base Base->Amido Complex

Buchwald-Hartwig Amination Catalytic Cycle
Detailed Experimental Protocol: Synthesis of N-(4-tert-butyl-2-methylphenyl)aniline

This protocol describes the amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.024 mmol, 11.4 mg, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography (eluent: ethyl acetate/hexanes gradient).

Expected Characterization Data for N-(4-tert-butyl-2-methylphenyl)aniline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 7.00-6.80 (m, 3H, Ar-H), 5.60 (s, 1H, NH), 2.20 (s, 3H, CH₃), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 143.0, 139.0, 132.0, 129.3, 128.0, 122.0, 120.0, 118.0, 117.5, 34.3, 31.4, 18.0.

  • Mass Spectrometry (EI): m/z (%) = 239 (M⁺), 224 ([M-CH₃]⁺).

Conclusion

This compound serves as a highly effective and versatile substrate in a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions provide a solid foundation for the synthesis of a wide variety of substituted biaryls and arylamines. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can confidently employ these methods to generate novel molecules for applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37, 2046-2067.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 320077, this compound. [Link] (accessed Jan. 21, 2026).

Sources

Application Note: A Detailed Protocol for the Regioselective Bromination of 4-tert-butyl-toluene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Bromo-4-tert-butyltoluene

Abstract

This document provides a comprehensive experimental guide for the electrophilic aromatic bromination of 4-tert-butyl-toluene to synthesize 2-bromo-4-tert-butyltoluene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and provide essential safety and handling information for all reagents. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Mechanistic Rationale

The bromination of substituted aromatic compounds is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. 4-tert-butyl-toluene is an interesting substrate for electrophilic aromatic substitution (EAS) as it possesses two activating, ortho-, para-directing alkyl groups. The regiochemical outcome of the reaction is governed by a combination of electronic and steric effects.

Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups activate the aromatic ring towards electrophilic attack. However, the large steric bulk of the tert-butyl group significantly hinders attack at its ortho positions (C3 and C5). The methyl group is much less sterically demanding. Consequently, the electrophile (bromine) will preferentially attack the position that is electronically activated and sterically accessible: the position ortho to the methyl group (C2), which is also meta to the tert-butyl group. This leads to the formation of 2-bromo-4-tert-butyltoluene as the major product.

The reaction proceeds via a classic EAS mechanism. In the presence of a polar protic solvent like glacial acetic acid, the bromine molecule becomes polarized, enhancing its electrophilicity.[1][2][3] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), often generated in situ from iron filings and bromine, can be used to further polarize the Br-Br bond, generating a potent electrophilic bromine species. The aromatic π-system attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[3] A base (e.g., the solvent or Br⁻) then abstracts a proton from the sp³-hybridized carbon, restoring the ring's aromaticity and yielding the final product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic substitution pathway for the bromination of 4-tert-butyl-toluene.

G cluster_activation Step 1: Electrophile Generation cluster_deprotonation Step 3: Aromaticity Restoration Br2 Br-Br ActivatedBr δ+Br-Brδ-•••FeBr₃ Br2->ActivatedBr Polarization FeBr3 FeBr₃ (Catalyst) FeBr3->ActivatedBr Substrate 4-tert-butyl-toluene SigmaComplex Sigma Complex (Wheland Intermediate) ActivatedBr->SigmaComplex Substrate->SigmaComplex Product 2-Bromo-4-tert-butyltoluene SigmaComplex->Product -H⁺ SigmaComplex->Product HBr HBr G A 1. Setup & Reagents - Assemble glassware - Charge flask with 4-tert-butyltoluene,  acetic acid, and iron filings B 2. Reaction - Cool flask to 0-5 °C - Add bromine solution dropwise - Stir and allow to warm to RT A->B Cool C 3. Quenching - Pour mixture into ice water - Add sodium bisulfite solution  to destroy excess bromine B->C Complete D 4. Extraction - Transfer to separatory funnel - Extract product with diethyl ether (3x) C->D Transfer E 5. Washing - Wash organic layer with:  1. Water  2. Sat. NaHCO₃  3. Brine D->E Combine organic layers F 6. Drying & Concentration - Dry organic layer over MgSO₄ - Filter and remove solvent  via rotary evaporation E->F Separate G 7. Purification - Purify crude product via  vacuum distillation or  column chromatography F->G Crude Product H 8. Analysis - Obtain yield - Characterize by NMR, GC-MS,  and melting point G->H Pure Product

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-4-tert-butyl-1-methylbenzene in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Bromo-4-tert-butyl-1-methylbenzene

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. This compound emerges as a versatile and highly valuable scaffold. Its sterically hindered and electronically distinct nature, characterized by the ortho-bromo and para-tert-butyl substituents relative to the methyl group, provides a unique platform for the synthesis of novel pharmaceutical intermediates. The tert-butyl group often imparts increased solubility and metabolic stability, while the bromine atom serves as a key functional handle for a variety of powerful cross-coupling and organometallic reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization pathways of this important building block, with a focus on creating structures relevant to pharmaceutical applications, such as biaryl compounds and substituted amines, which are prevalent in kinase inhibitors and other therapeutic agents.[1]

Core Derivatization Strategies and Mechanistic Considerations

The derivatization of this compound primarily revolves around the strategic transformation of the carbon-bromine bond. The choice of reaction pathway is dictated by the desired final structure and the need to overcome the steric hindrance imposed by the adjacent methyl group. The principal methodologies explored in these application notes are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, leading to biaryl structures.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding substituted anilines.

  • Organometallic Transformations:

    • Grignard Reaction: Formation of an organomagnesium intermediate for subsequent nucleophilic addition to electrophiles.

    • Directed Ortho-Lithiation: A potential, albeit challenging, pathway for functionalization adjacent to the methyl group.

The following sections will provide detailed, step-by-step protocols for these key transformations, accompanied by mechanistic insights and justifications for the selected reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Privileged Structures

Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis. For a sterically hindered substrate like this compound, the careful selection of the catalyst system, particularly the ligand, is critical for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling: Crafting Biaryl Motifs

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds, which are common motifs in a wide range of pharmaceuticals. The reaction couples an organoboron species with an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the catalytic species.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.141.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired 4-tert-butyl-2-methyl-1,1'-biphenyl.

Buchwald-Hartwig Amination: Synthesizing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide array of primary and secondary aryl amines. These motifs are prevalent in many kinase inhibitors and other biologically active molecules.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination of the sterically demanding product.[2][3][4]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination using a secondary amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.141.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube.

  • Add dry, degassed toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flask, add this compound (227 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add the pre-formed catalyst solution to the flask containing the aryl bromide and base.

  • Add morpholine (105 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_pd Palladium-Catalyzed Cross-Coupling cluster_om Organometallic Transformations start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (+ R₂NH) start->Buchwald Pd catalyst, base, ligand Grignard Grignard Reaction (+ Mg) start->Grignard Lithiation Directed Ortho-Lithiation (+ n-BuLi) Biaryl Biaryl Derivatives Suzuki->Biaryl Amine Aryl Amine Derivatives Buchwald->Amine Grignard_Intermediate Grignard Reagent Grignard->Grignard_Intermediate Lithium_Intermediate Ortho-Lithiated Species Lithiation->Lithium_Intermediate Carbonyl_Adduct Carbonyl Addition Products Grignard_Intermediate->Carbonyl_Adduct + R₂C=O Electrophile_Adduct Electrophile Addition Products Lithium_Intermediate->Electrophile_Adduct + E⁺

Caption: Key derivatization pathways for this compound.

Organometallic Transformations: Expanding the Synthetic Toolbox

Organometallic intermediates derived from this compound offer alternative routes to a variety of functionalized products.

Grignard Reaction: Formation of a Potent Nucleophile

The formation of a Grignard reagent converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, which can then react with a wide range of electrophiles, most notably carbonyl compounds.[5][6]

The Grignard reagent is formed by the oxidative insertion of magnesium metal into the carbon-halogen bond. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent. Initiation of the reaction can sometimes be challenging and may require an activator like iodine or 1,2-dibromoethane.[7]

Protocol 3: Grignard Reagent Formation and Reaction with Acetone

This protocol describes the in-situ preparation of the Grignard reagent and its subsequent reaction with acetone to form a tertiary alcohol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.1410.01.0
Magnesium Turnings24.3112.01.2
Iodine (a small crystal)253.81catalytic-
Anhydrous Diethyl Ether (Et₂O)-20 mL-
Acetone58.0810.01.0
Saturated Aqueous Ammonium Chloride (NH₄Cl)-20 mL-

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (292 mg, 12.0 mmol) and a small crystal of iodine to the flask.

  • Assemble the apparatus and flush with nitrogen.

  • In the dropping funnel, prepare a solution of this compound (2.27 g, 10.0 mmol) in anhydrous diethyl ether (15 mL).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not start (disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone (0.73 mL, 10.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-tert-butyl-2-methylphenyl)propan-2-ol.

Directed Ortho-Lithiation: A Note on Feasibility

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[3][8][9][10][11] In the case of this compound, the methyl group is a weak directing group for lithiation at the 6-position. However, this reaction is often challenging and may require a strong base and carefully controlled conditions. The bromine atom can also undergo lithium-halogen exchange, which is often a faster process. Therefore, while theoretically possible, achieving selective ortho-lithiation without competing lithium-halogen exchange would require significant optimization. For practical purposes, the previously described cross-coupling and Grignard reactions are generally more reliable for the derivatization of this substrate.

Summary of Derivatization Reactions and Potential Products

Reaction TypeReagentsProduct ClassPotential Pharmaceutical Relevance
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst, baseBiaryl compoundsScaffolds for kinase inhibitors, receptor antagonists, and other biologically active molecules.
Buchwald-Hartwig Amination Primary/secondary amines, Pd catalyst, base, ligandN-Aryl aminesKey components of many targeted therapies, including inhibitors of Btk and other kinases.
Grignard Reaction Mg, then an electrophile (e.g., carbonyl compound)Alcohols, carboxylic acids, etc.Versatile intermediates for the synthesis of more complex molecules with diverse functionalities.

Conclusion

This compound is a strategically important starting material in pharmaceutical synthesis due to its unique substitution pattern and the versatility of its bromine handle. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with Grignard reagent formation, provide reliable and scalable pathways to a diverse range of derivatives. These derivatives, particularly biaryl and N-aryl amine structures, are of significant interest in the development of new therapeutic agents. The protocols and mechanistic insights provided in this document offer a solid foundation for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery and development of novel pharmaceuticals.

References

  • Knowledge Staff. (2024, October 10). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Knowledge. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7).
  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015).
  • Wikipedia contributors. (2023, December 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Blake, R. A. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (WO Patent No. 2020/055976 A1). World Intellectual Property Organization.

  • Gilead Sciences, Inc. (2015). PYRAZOLO[1,5-A]PYRIMIDINE COMPOUNDS AND THEIR USE. (U.S.
  • University of Colorado Boulder. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • ResearchGate. (2025, August 6).
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2021).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Royal Society of Chemistry. (2026, January 5).
  • PubChem. (n.d.). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-2020055976-A1. [Link]

  • Knochel, P., & Perea, J. J. A. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2016, February 26). Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?[Link]

  • CP Lab Safety. (n.d.). This compound, 50 mg. [Link]

  • The University of Akron. (2013). Synthetic methods pertaining to tert-butyl-benzene-based compounds. (WO Patent No. 2013/112585 A1).
  • International Flavors & Fragrances Inc. (2010). Propanal Production Methods. (U.S.
  • AstraZeneca. (2005). Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[1][8]dioxan-4-yl). (U.S. Patent No. 6,844,437 B1).

  • LookChem. (n.d.). 2-bromo-1-(tert-butyl)-4-methylbenzene. [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. The following FAQs and troubleshooting protocols are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of this compound that influence its purification?

Understanding the physical properties of the target compound is the cornerstone of selecting an appropriate purification strategy. This compound is a non-polar, high-boiling liquid.[1]

PropertyValueSignificance for PurificationSource
Molecular Formula C₁₁H₁₅Br-[2]
Molecular Weight 227.14 g/mol Affects boiling point and diffusion rates.[2]
Appearance Colorless to pale yellow liquidA strong yellow or brown color suggests impurities, possibly residual bromine.[1][3]
Boiling Point ~235.1°C at 760 mmHgThe high boiling point necessitates vacuum distillation to prevent thermal decomposition.[4][5]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, hexane, ether).Dictates solvent choices for chromatography and liquid-liquid extraction.[1]
Density ~1.204 g/cm³Useful for identifying layers during aqueous workups.[5]
LogP ~4.6Indicates high non-polarity, guiding solvent selection for chromatography.[2][6]
Q2: What are the common impurities I should expect in my crude sample?

Impurities typically originate from the starting materials or side reactions during the bromination of 4-tert-butyltoluene. Common contaminants include:

  • Unreacted Starting Material: 4-tert-butyltoluene.

  • Isomeric Byproducts: Such as 3-bromo-4-tert-butyl-1-methylbenzene, formed due to incomplete regioselectivity.

  • Poly-brominated Species: Di- or tri-brominated products if the reaction is not carefully controlled.[3]

  • Residual Bromine (Br₂): Often imparts a yellow or brown color and can be reactive.[3]

  • Catalyst Residues: For example, iron filings if used as a Lewis acid catalyst.[7]

Q3: Which purification method should I choose?

The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity. Use the following decision guide to select a starting point.

G start Crude this compound q1 What is the primary impurity? start->q1 proc1 Simple Filtration q1->proc1 Solid Impurities q2 What is your material scale? q1->q2 Organic Impurities ans1a Solid catalyst or salts ans1b Organic byproducts (isomers, starting material) proc1->q2 Liquid Filtrate proc2 Vacuum Distillation q2->proc2 > 5 g proc3 Flash Column Chromatography q2->proc3 < 5 g / High Purity ans2a Large Scale (>5 g) ans2b Small Scale (<5 g) or High Purity Required end Pure Product proc2->end proc3->end

Figure 1: Decision guide for selecting a purification method.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is the preferred method for purifying high-boiling point compounds because reducing the pressure above the liquid lowers its boiling point, thereby preventing thermal decomposition.[8][9]

Q4: When is vacuum distillation the right choice for my sample?

You should use vacuum distillation when purifying quantities typically greater than 5 grams, and when your primary impurities have boiling points that differ from your product by at least 25-30°C under the same vacuum pressure.[4] It is highly effective for removing non-volatile impurities (like polymers or salts) and less volatile byproducts.

Q5: My distillation is proceeding very slowly or not at all. What's wrong?
  • Probable Cause: The vacuum is not strong enough, or there is a leak in the system. The boiling point of your compound has not been reached at the current pressure and temperature.

  • Solution:

    • Check for Leaks: Ensure all glass joints are properly sealed and greased (use minimal high-vacuum grease). Check all tubing connections to the vacuum pump.

    • Verify Pump Function: Ensure your vacuum pump is capable of reaching the required pressure. Check the pump oil; it should be clean and at the correct level.

    • Increase Heat: Gradually increase the temperature of the heating mantle. Do not heat too aggressively, as this can cause bumping and decomposition.[10] A safe maximum temperature for the distillation pot is generally around 150-180°C.[4]

Q6: The liquid in my distillation flask is turning dark. What should I do?
  • Probable Cause: Thermal decomposition is occurring. The temperature of the distillation pot is too high.[4]

  • Solution:

    • Immediately Reduce Heat: Lower the temperature of the heating mantle.

    • Improve the Vacuum: A stronger vacuum will lower the compound's boiling point, allowing distillation to occur at a lower, safer temperature.[9]

    • Consider a Preliminary Wash: If residual acid or bromine from the synthesis is present, it can promote decomposition. Before distilling, wash the crude product with a dilute solution of sodium bisulfite (to quench bromine) followed by sodium bicarbonate and brine.[3]

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown a Assemble Dry Distillation Apparatus b Add Crude Product & Boiling Chips/Stir Bar a->b c Seal Joints & Connect to Vacuum Trap & Pump b->c d Start Cooling Water Flow in Condenser c->d e Slowly Apply Full Vacuum d->e f Gradually Heat the Flask e->f g Monitor Head Temperature f->g h Collect Fractions with Constant Boiling Point g->h i Remove Heat Source h->i j Allow Apparatus to Cool to Room Temperature i->j k Slowly Vent System to Atmospheric Pressure j->k

Figure 2: General workflow for vacuum distillation.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities.[11] Given that this compound is very non-polar, this method is excellent for separating it from more polar or significantly less polar impurities.

Q7: How do I select the right solvent system (eluent) for my separation?
  • Rationale: The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[12] This Rf value typically provides the best separation on a column.

  • Procedure:

    • Start Non-Polar: Begin with 100% hexane or petroleum ether. Your target compound is very non-polar, so it will likely move with this eluent.

    • Spot a TLC Plate: On the plate, spot your crude material, the starting material (4-tert-butyltoluene), and a co-spot (both crude and starting material).

    • Develop and Visualize: Develop the plate in a chamber with your chosen solvent. Visualize the spots under a UV lamp.

    • Adjust Polarity: If the product and impurities are not well-separated, add a very small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 0.5-2% ethyl acetate in hexane).[13] Run a new TLC plate. Repeat until you achieve good separation and the desired Rf for your product.

Q8: My product is coming off the column with a non-polar impurity. How can I improve the separation?
  • Probable Cause: The eluent is too polar, causing both your product and the impurity to travel quickly down the column without sufficient interaction with the silica gel. Another cause could be overloading the column.[13][14]

  • Solution:

    • Decrease Eluent Polarity: Reduce the percentage of the polar component in your solvent system. If you were using 2% ethyl acetate/hexane, try 1% or even 100% hexane. This will increase the retention time of all components, amplifying the separation between them.[13]

    • Reduce the Load: Do not overload the column. A general rule is to use a silica gel-to-crude product weight ratio of at least 50:1 for difficult separations.[15]

    • Use Dry Loading: Instead of dissolving your crude product in a solvent and pipetting it onto the column, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column. This technique results in a much sharper starting band and significantly improves separation.[12][14]

G a Select Eluent using TLC (Target Rf ≈ 0.3) b Pack Column with Silica Slurry in Eluent a->b c Load Sample (Dry Loading Recommended) b->c d Elute with Solvent Applying Gentle Pressure c->d e Collect Fractions d->e f Analyze Fractions by TLC e->f g Is Separation Complete? f->g g->d No h Combine Pure Fractions g->h Yes i Evaporate Solvent (Rotary Evaporator) h->i j Pure Product i->j

Figure 3: Workflow for flash column chromatography purification.

Safety & Handling

Q9: What are the primary safety concerns when handling this compound?

  • Hazard Profile: This chemical is harmful if swallowed, causes skin irritation, and may cause long-lasting harmful effects to aquatic life.[2][16]

  • Required Precautions:

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

    • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[17]

    • Disposal: Dispose of chemical waste through an approved waste disposal plant, following all local and national regulations.

References

  • Benchchem. (2025).
  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (2024).
  • PubChem. (n.d.). This compound.
  • MilliporeSigma. (n.d.).
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-4-tert-butylbenzene (US OSHA).
  • LookChem. (n.d.). 2-bromo-1-methyl-4-tert-butyl-benzene.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • TCI Chemicals. (2018).
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2017).
  • PubChem. (n.d.). 1-Bromo-2-methyl-4-(t-butyl)benzene.
  • ChemPacific. (2025). Key Properties and Uses of 1-Bromo-4-(tert-butyl)-2-methylbenzene.
  • ChemSpider. (n.d.). Bromination of 1,3,5-Tri-tert-butylbenzene. Royal Society of Chemistry.

Sources

common side products in the synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the electrophilic bromination of 4-tert-butyltoluene. Here, we address common issues, provide in-depth mechanistic explanations, and offer validated protocols to enhance reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis, focusing on the formation of key side products.

Q1: My GC-MS analysis shows two major isomeric products. How can I improve the regioselectivity to favor this compound?

A1: Understanding and Controlling Regioselectivity

This is the most frequent challenge. The formation of an isomeric mixture arises from the competing directing effects of the methyl and tert-butyl groups on the starting material, 4-tert-butyltoluene.

Mechanistic Insight: Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are alkyl groups, which act as electron-donating groups and are therefore ortho, para-directors in electrophilic aromatic substitution (EAS).[1] Since these groups are para to each other, the incoming electrophile (Br⁺) is directed to the positions ortho to each substituent. This leads to two possible monobrominated products:

  • Desired Product: this compound (bromination ortho to the methyl group).

  • Isomeric Side Product: 3-Bromo-4-tert-butyl-1-methylbenzene (bromination ortho to the tert-butyl group).

The product distribution is primarily governed by steric hindrance . The bulky tert-butyl group significantly impedes the approach of the electrophile to its adjacent (ortho) position. Consequently, substitution occurs preferentially at the less sterically hindered position, which is ortho to the smaller methyl group.

Troubleshooting & Optimization:

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to 10 °C) increases the selectivity of the reaction.[2] At higher temperatures, the electrophile has more kinetic energy to overcome the steric barrier, leading to a higher proportion of the undesired 3-bromo isomer.

  • Choice of Brominating Agent: Using a bulkier brominating agent or complex can sometimes enhance selectivity for the less hindered position. While elemental bromine (Br₂) with a Lewis acid like FeBr₃ is common, exploring other systems may be beneficial.[2]

  • Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst (e.g., FeBr₃). Excess catalyst can lead to harsher reaction conditions and decreased selectivity.

Caption: Diagram 1: Competing pathways in the bromination of 4-tert-butyltoluene.

Q2: I am observing significant amounts of a dibrominated product. How can I prevent this over-bromination?

A2: Controlling the Stoichiometry

The formation of di- or even poly-brominated species is a classic side reaction when the brominating agent is not carefully controlled.

Mechanistic Insight: The product, this compound, is still susceptible to a second electrophilic substitution. Although the bromine atom is a deactivating group, it is also an ortho, para-director. The activating alkyl groups mean the ring is still sufficiently nucleophilic to react again, especially if excess bromine is present.

Troubleshooting & Optimization:

  • Stoichiometry: This is the most critical factor. Use a slight excess of the starting material (4-tert-butyltoluene) relative to the brominating agent (Br₂). A molar ratio of approximately 1.05 : 1.00 (arene : Br₂) is a good starting point. Using excess bromine is the primary cause of polybromination.[3]

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of a second bromination on the already-formed product.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Q3: My NMR spectrum suggests bromination occurred on the methyl group (a benzylic bromide). Why did this happen instead of ring bromination?

A3: Avoiding Free-Radical Conditions

This indicates a shift from an electrophilic aromatic substitution mechanism to a free-radical chain reaction. This is a fundamentally different pathway that occurs under specific conditions.

Mechanistic Insight: Benzylic bromination occurs at the carbon atom adjacent to the aromatic ring. This reaction does not involve a Lewis acid catalyst but is instead initiated by UV light, heat, or a radical initiator (like AIBN or benzoyl peroxide).[4] The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of Br₂ needed for the radical chain reaction.

Troubleshooting & Optimization:

  • Reagent Choice: For ring bromination, use Br₂ with a Lewis acid catalyst (FeBr₃, AlCl₃). Avoid using NBS unless benzylic bromination is the desired outcome.

  • Reaction Conditions: Conduct the reaction in the dark, excluding UV light, to prevent photochemical initiation of radical pathways.

  • Temperature: While high temperatures can favor radical reactions, the primary drivers are light and specific radical-initiating reagents. For EAS, maintain the recommended controlled temperature (e.g., 0-10 °C).

Caption: Diagram 2: Distinct conditions dictate reaction pathway and product outcome.

Troubleshooting Summary Table

Observed Issue (Symptom) Probable Cause(s) Recommended Corrective Action(s)
High percentage of 3-bromo isomer 1. Reaction temperature is too high. 2. Non-optimal catalyst or solvent system.1. Maintain reaction temperature at or below 10 °C using an ice bath. 2. Ensure an appropriate inert solvent (e.g., dichloromethane) is used.
Significant di-bromo or poly-bromo products 1. Excess brominating agent (Br₂). 2. Reaction time is too long.1. Use a slight excess of 4-tert-butyltoluene (1.05 eq). 2. Add Br₂ slowly and monitor reaction progress closely by TLC/GC.
Presence of benzylic bromide 1. Contamination with radical initiator. 2. Exposure to UV light. 3. Use of NBS instead of Br₂/FeBr₃.1. Ensure reagent purity. 2. Protect the reaction from light by wrapping the flask in foil. 3. Use Br₂ and a Lewis acid for aromatic substitution.
Large amount of unreacted starting material 1. Insufficient brominating agent. 2. Inactive catalyst. 3. Reaction time too short or temperature too low.1. Check stoichiometry; ensure ~1.0 eq of Br₂ is used. 2. Use fresh, anhydrous Lewis acid catalyst. 3. Allow the reaction to proceed to completion as monitored by TLC/GC.

Validated Experimental Protocol

This protocol is optimized for the regioselective synthesis of this compound.

Materials:

  • 4-tert-butyltoluene (1.05 eq)

  • Bromine (Br₂) (1.00 eq)

  • Anhydrous Iron(III) bromide (FeBr₃) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium bisulfite (NaHSO₃) solution, aqueous

  • Saturated Sodium bicarbonate (NaHCO₃) solution, aqueous

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas trap (to neutralize the evolved HBr gas), dissolve 4-tert-butyltoluene in anhydrous DCM.

  • Catalyst Addition: Add the catalytic amount of anhydrous FeBr₃ to the flask. The mixture may turn slightly dark.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine in a small amount of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or GC (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly pour the mixture into an ice-cold aqueous solution of 10% sodium bisulfite. Stir until the red-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil contains the desired product along with the isomeric side product and potentially some unreacted starting material. These can be separated by fractional distillation under vacuum or by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, RSC Publishing.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Zheng, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13559-13575. [Link]

  • University of Calgary. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered aryl bromide. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

The substrate, this compound, presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group and the bulky para-tert-butyl group. This congestion can significantly impact the kinetics of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. This guide will provide rational, experience-driven strategies to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Question 1: Why is my reaction yield consistently low or non-existent?

Low conversion is the most common issue when working with sterically demanding substrates. The root cause often lies in a suboptimal catalytic system that cannot overcome the high activation energies associated with this substrate.

Probable Causes & Recommended Actions:

  • Inefficient Ligand: The steric bulk of this compound requires a specific class of ligands. The ortho-methyl group can hinder the approach of the palladium catalyst and slow down the crucial reductive elimination step. Standard ligands like triphenylphosphine (PPh₃) are often inadequate.

    • Expert Insight: You need bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is necessary for efficient oxidative addition.[1] Their steric bulk also accelerates the final reductive elimination step to release the product.[1][2]

    • Solution: Switch to a state-of-the-art ligand designed for hindered substrates. See the table below for recommendations.

  • Inappropriate Palladium Precatalyst: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used, they require in situ reduction to the active Pd(0) state. This process can be inefficient and lead to the formation of inactive palladium black.[3]

    • Solution: Employ a pre-formed Pd(0) source or, preferably, use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle). These precatalysts are air-stable and provide a reliable and rapid generation of the active catalytic species upon addition of a base.

  • Suboptimal Base or Solvent: The choice of base and solvent is interdependent and crucial for reaction success.[4] For instance, in Suzuki-Miyaura couplings, the base is required to activate the boronic acid for transmetalation.[5] In Buchwald-Hartwig aminations, a strong base is typically needed to deprotonate the amine.[3]

    • Expert Insight: A mismatched base/solvent combination can lead to poor solubility of the base, catalyst deactivation, or unwanted side reactions. Polar aprotic solvents like dioxane, toluene, or THF are generally good starting points as they help stabilize charged intermediates in the catalytic cycle.[6][7]

    • Solution: Screen a matrix of bases and solvents. For Suzuki couplings, start with K₃PO₄ or Cs₂CO₃ in dioxane/water. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[8]

Table 1: Recommended Starting Conditions for Low-Yield Reactions
Coupling TypeRecommended LigandPalladium SourceBaseSolvent SystemTemperature (°C)
Suzuki-Miyaura SPhos, XPhos, RuPhosXPhos Pd G3K₃PO₄ (aq.)Dioxane or 2-MeTHF80–110
Buchwald-Hartwig BrettPhos, RuPhosBrettPhos Pd G3NaOtBuToluene or Dioxane80–110
Mizoroki-Heck P(t-Bu)₃, cataCXium® APd(OAc)₂K₂CO₃ or Et₃NDMF or Dioxane100–120
Question 2: I'm observing significant hydrodehalogenation (protodebromination). How can I prevent this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-rich or sterically hindered aryl halides.[9][10]

Causal Analysis & Prevention Workflow:

This side reaction typically arises from two main pathways: (A) the presence of protic impurities (especially water) that quench the organometallic intermediates, or (B) the formation of palladium hydride species which can reductively eliminate to give the undesired product.

G start Hydrodehalogenation Observed cause1 Source of Protons? start->cause1 cause2 Pd-H Species Formation? start->cause2 sol1a Use Anhydrous Solvents (e.g., fresh dioxane) cause1->sol1a Impure Solvents sol1b Thoroughly Dry Base (e.g., K₃PO₄) cause1->sol1b Wet Base sol1c Ensure Dry Starting Materials cause1->sol1c Other Sources sol2a Lower Reaction Temperature cause2->sol2a High Temp. Promotes sol2b Screen Ligands (Bulky ligands can disfavor Pd-H pathways) cause2->sol2b Ligand Influence sol2c Change Base (Avoid alkoxides if alcohols are present) cause2->sol2c Base-Solvent Interaction

Caption: Troubleshooting workflow for hydrodehalogenation.

Step-by-Step Protocol to Minimize Hydrodehalogenation:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry inorganic bases like K₂CO₃ or K₃PO₄ in an oven before use. Ensure your starting materials are free of water.[10]

  • Optimize Temperature: High temperatures can promote the formation of palladium hydride species.[10] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C).

  • Re-evaluate the Base: If you are using an alkoxide base (e.g., NaOtBu), trace amounts of the corresponding alcohol can act as a hydride source. Consider switching to a carbonate or phosphate base if compatible with your reaction.[9]

  • Ligand Selection: The choice of ligand can influence the stability of catalytic intermediates and disfavor pathways leading to palladium hydride formation.[10][11] Experiment with different bulky phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for my target molecule?

The choice of reaction depends entirely on the bond you intend to form.

  • For C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (Biaryls, Alkyl-arenes): The Suzuki-Miyaura coupling is often the first choice.[12] It utilizes readily available and generally non-toxic organoboron reagents and has a broad functional group tolerance.[5]

  • For C(sp²)–N bonds (Aryl Amines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13][14] It allows for the coupling of a wide variety of primary and secondary amines with aryl halides.[3]

  • For C(sp²)–C(sp²) vinyl bonds (Stilbenes, Styrenes): The Mizoroki-Heck reaction is ideal for coupling aryl halides with alkenes.[15]

Q2: What is the mechanistic reason for using bulky, electron-rich phosphine ligands with this substrate?

The effectiveness of ligands like SPhos, XPhos, and RuPhos is grounded in fundamental organometallic principles.

G pd0 L-Pd(0) Active Catalyst ox_add L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->ox_add Oxidative Addition trans L-Pd(II)(Ar)(Nu) Transmetalation Complex ox_add->trans Transmetalation or Amine Binding/ Deprotonation trans->pd0 Reductive Elimination product {Ar-Nu|Product} sub {Ar-Br} sub->ox_add nuc {Nu-M} nuc->trans caption Simplified Pd Cross-Coupling Cycle. Bulky ligands (L) accelerate the Reductive Elimination step for hindered 'Ar' groups.

Caption: The role of bulky ligands in the catalytic cycle.

  • Promotes L₁Pd Species: The steric bulk of the ligand favors the formation of a 14-electron, monoligated L-Pd(0) complex, which is more coordinatively unsaturated and thus more reactive in the oxidative addition step with the hindered aryl bromide.[1]

  • Accelerates Reductive Elimination: This is the most critical factor for this compound. The steric clash between the bulky ligand and the two coupling partners in the transition state of the reductive elimination step provides a driving force that accelerates the formation of the C-C or C-N bond and regenerates the Pd(0) catalyst.[2] Without this steric push, the reaction often stalls.

Q3: How do I properly set up and monitor the reaction?

A robust and reproducible protocol is essential. The following is a general, self-validating procedure for a Suzuki-Miyaura coupling that can be adapted.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Ensure this compound (1.0 equiv) is pure.

    • Use the desired boronic acid or ester (1.2–1.5 equiv).

    • The base (e.g., K₃PO₄, 2.0–3.0 equiv) must be finely ground and dried under vacuum or in an oven.

    • The solvent (e.g., Dioxane/H₂O 10:1) must be rigorously degassed via three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon) for at least 30 minutes.[10]

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).

    • Add the this compound, the boronic acid, and the base.

    • Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

    • Add the degassed solvent via syringe.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.[16]

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC, GC-MS, or LC-MS.[16][17] The reaction is complete when the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Black, A. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Falivene, L., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • Vantourout, J. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Schaefer, M. R., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(15), 7926–7937. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Sherwood, J., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • Robey, M. T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Gök, Y., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7864–7877. [Link]

  • Royal Society of Chemistry. (2022). Heck Reactions. Books - The Royal Society of Chemistry. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Le, D. N., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(39), 8562-8566. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • ResearchGate. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • ResearchGate. (2016). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2016). Heck Reaction—State of the Art. Catalysts, 7(1), 1. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Wang, X., & Wang, X. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]

  • So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2901-2903. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting the Grignard Reaction with 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard reaction, with a specific focus on the synthesis of (4-tert-butyl-2-methylphenyl)magnesium bromide from 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this essential carbon-carbon bond-forming reaction.[1][2] The sterically hindered nature of this particular aryl halide presents unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What makes the Grignard reaction with this compound challenging?

The primary challenge arises from the steric hindrance around the bromine atom, caused by the adjacent methyl and bulky tert-butyl groups. This steric congestion can impede the approach of the aryl halide to the magnesium metal surface, making the initiation of the reaction difficult and often sluggish.

Q2: Why is it critical to use anhydrous conditions?

Grignard reagents are potent nucleophiles and strong bases.[2][3] They react readily with protic solvents, including trace amounts of water, to quench the reagent and form the corresponding alkane (in this case, 1-tert-butyl-3-methylbenzene).[4][5] This side reaction consumes the desired product and reduces the overall yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[4][6]

Q3: What is a Wurtz-type coupling reaction, and how can I avoid it?

The Wurtz-type coupling is a significant side reaction where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer (2,2'-dimethyl-4,4'-di-tert-butyl-1,1'-biphenyl).[7][8] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[6][7][8] To minimize Wurtz coupling, a slow, dropwise addition of the aryl halide to the magnesium suspension is crucial.[7][8]

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the synthesis of (4-tert-butyl-2-methylphenyl)magnesium bromide.

Issue 1: The reaction fails to initiate.

Possible Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[2][9]

    • Activation Protocol: Activate the magnesium surface prior to adding the bulk of the aryl halide. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonication.[1][4][9] The appearance of a cloudy or brownish solution and a gentle exotherm are indicators of successful initiation.[1]

  • Insufficiently Anhydrous Conditions: Trace moisture will quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.

    • Verification: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents.

  • Low Reactivity of the Aryl Halide: The steric hindrance of this compound can make it less reactive.

    • Initiation Trick: Add a small amount of a more reactive halide, such as ethyl bromide, to initiate the reaction. The resulting ethylmagnesium bromide can then undergo a halogen-metal exchange with the less reactive aryl bromide.

Issue 2: The reaction starts but then stops, or the yield is low.

Possible Causes & Solutions:

  • Wurtz Coupling Dominates: As discussed in the FAQs, this is a common issue.

    • Mitigation Strategy: Maintain a very slow addition rate of the this compound solution to the vigorously stirred magnesium suspension. This ensures a low steady-state concentration of the aryl halide, favoring the Grignard formation over the coupling reaction.[7][8]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or deactivation of the magnesium surface.

    • Optimization: After the initial exotherm subsides, gentle heating under reflux can help drive the reaction to completion. Monitor the consumption of magnesium metal as an indicator of reaction progress.

  • Precipitation of the Grignard Reagent: In some solvents, the Grignard reagent may precipitate, passivating the magnesium surface and halting the reaction.

    • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides due to its higher solvating power.[9]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed.

  • Allow the flask to cool to room temperature under a gentle stream of nitrogen. The magnesium is now activated and ready for use.

Protocol 2: Formation of (4-tert-butyl-2-methylphenyl)magnesium bromide
  • To the flask containing activated magnesium, add a small volume of anhydrous THF via the dropping funnel.

  • Dissolve the this compound in anhydrous THF in the dropping funnel.

  • Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension.

  • Observe for signs of reaction initiation (e.g., gentle bubbling, cloudiness, temperature increase). If the reaction does not start, refer to the troubleshooting guide above.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Visualizing the Process

Grignard_Troubleshooting cluster_prep Preparation cluster_reaction Reaction Initiation cluster_main_reaction Main Reaction cluster_troubleshooting Troubleshooting start Start dry Flame-dry glassware Use anhydrous solvent start->dry activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) dry->activate_mg add_halide Add small aliquot of This compound activate_mg->add_halide initiation Reaction Initiates? (Exotherm, cloudiness) add_halide->initiation slow_add Slow dropwise addition of remaining halide initiation->slow_add Yes no_init No Initiation: - Re-activate Mg - Check for moisture - Add initiator (EtBr) initiation->no_init No reflux Maintain gentle reflux slow_add->reflux complete Reaction Complete (Mg consumed) reflux->complete low_yield Low Yield / Stalled: - Check for Wurtz coupling - Ensure sufficient reaction time - Consider solvent change (THF) reflux->low_yield Stalls end Success complete->end Proceed to next step

Caption: Troubleshooting workflow for the Grignard reaction.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Superior solvating properties for aryl Grignard reagents compared to diethyl ether.[9]
Aryl Halide Addition Rate Slow, dropwiseMinimizes local concentration to suppress Wurtz coupling.[7][8]
Temperature Maintain gentle refluxBalances reaction rate with minimizing side reactions. Excessive heat can promote Wurtz coupling.[7]
Magnesium Activation Iodine or 1,2-dibromoethaneChemically removes the passivating magnesium oxide layer.[1][4][9]

Key Chemical Species

Compound NameIUPAC NamePubChem CID
This compoundThis compound320077[10]

References

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Available from: [Link]

  • ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Available from: [Link]

  • Experiment 25 – The Grignard Reaction. Available from: [Link]

  • ACS Publications. The Grignard Reagents. Available from: [Link]

  • Chemistry LibreTexts. Wurtz reaction. Available from: [Link]

  • Wiley Online Library. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Handbook of Grignard Reagents. (1996). CRC Press.
  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Chemguide. Grignard reagents. Available from: [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]

  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and purity.

I. Overview of the Synthesis

The synthesis of this compound from 4-tert-butyltoluene is a classic example of electrophilic aromatic substitution (EAS).[1][2] The regioselectivity of this reaction is governed by the directing effects of the methyl and tert-butyl groups, both of which are ortho-, para-directing activators.[1] However, the bulky tert-butyl group introduces significant steric hindrance, which primarily directs the incoming electrophile to the position ortho to the methyl group.

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which involves three key steps:

  • Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), creating a more potent electrophile (Br⁺).[1][2][3][4]

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-tert-butyltoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[2][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Q: My reaction is consistently resulting in a low yield (<50%) of this compound. What are the potential causes and how can I improve it?

A: Low yields in this bromination can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Material:

  • Insight: The purity of 4-tert-butyltoluene is crucial. Impurities can interfere with the reaction, leading to side products and reduced yields.

  • Recommendation: Ensure your 4-tert-butyltoluene is of high purity. If necessary, purify it by distillation before use.

2. Inefficient Electrophile Generation:

  • Insight: The Lewis acid catalyst (e.g., FeBr₃) is essential for activating the bromine.[3][4] If the catalyst is old, hydrated, or used in insufficient amounts, the generation of the bromine electrophile will be inefficient, leading to a sluggish and incomplete reaction.

  • Recommendation:

    • Use fresh, anhydrous FeBr₃.

    • Ensure the reaction is conducted under anhydrous conditions to prevent catalyst deactivation.

    • Consider using a slight excess of the Lewis acid to ensure complete activation of the bromine.

3. Suboptimal Reaction Temperature:

  • Insight: Temperature plays a critical role in reaction kinetics and selectivity. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to the formation of undesired side products and decreased selectivity.[6]

  • Recommendation:

    • Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

4. Incomplete Reaction:

  • Insight: The reaction may not have gone to completion.

  • Recommendation:

    • Increase the reaction time and continue to monitor by TLC or GC until the starting material is consumed.

    • Consider a small excess of bromine to ensure the complete conversion of the starting material.

Issue 2: Formation of Multiple Isomers and Side Products

Q: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize their formation?

A: The formation of isomers and side products is a common challenge in electrophilic aromatic substitution. Here are the likely culprits and how to address them:

1. Isomeric Products:

  • Insight: While the desired product is this compound, the formation of the 3-bromo isomer is possible, although generally less favored due to steric hindrance.[1]

  • Recommendation:

    • Temperature Control: Lowering the reaction temperature can enhance regioselectivity.[6]

    • Choice of Brominating Agent: While molecular bromine with a Lewis acid is standard, other brominating agents like N-Bromosuccinimide (NBS) can sometimes offer different selectivity profiles.[7][8] However, for aromatic bromination, NBS typically requires an acid catalyst.[9]

2. Polybrominated Products:

  • Insight: The product, this compound, is still an activated aromatic ring and can undergo further bromination to yield dibrominated products.

  • Recommendation:

    • Stoichiometry Control: Use a slight excess or an equimolar amount of bromine relative to the 4-tert-butyltoluene to minimize polybromination.

    • Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

3. Benzylic Bromination:

  • Insight: If the reaction is carried out under conditions that favor free-radical mechanisms (e.g., exposure to UV light or the presence of radical initiators), bromination can occur at the methyl group (benzylic position).[1][10] This is more common when using N-Bromosuccinimide (NBS) with a radical initiator.[1][11]

  • Recommendation:

    • Ensure the reaction is performed in the dark and at a controlled temperature to disfavor radical pathways.

    • If using NBS, avoid radical initiators unless benzylic bromination is the desired outcome.

Issue 3: Difficult Purification of the Final Product

Q: I'm struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification methods?

A: Effective purification is key to obtaining a high-quality product. Here are the recommended techniques:

1. Work-up Procedure:

  • Insight: A proper work-up is the first step in purification. It aims to remove the catalyst, unreacted bromine, and any acidic byproducts.

  • Recommendation:

    • Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine.

    • Wash the organic layer sequentially with water, a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic components, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

2. Purification Techniques:

  • Fractional Distillation:

    • Insight: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure is an effective method for purification on a larger scale.

  • Column Chromatography:

    • Insight: For smaller scale reactions or when dealing with impurities with similar boiling points, column chromatography is the preferred method.

    • Recommendation: Use a non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, to separate the non-polar product from more polar impurities.

III. Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield and purity of the desired product.

Materials:

  • 4-tert-butyltoluene

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-tert-butyltoluene (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.05 eq) in anhydrous dichloromethane.

  • Add anhydrous iron(III) bromide (0.1 eq) to the flask containing the 4-tert-butyltoluene solution.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Slowly quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bisulfite.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

ReagentMolar RatioKey Considerations
4-tert-butyltoluene1.0Ensure high purity.
Bromine1.05Add slowly to control the reaction.
Iron(III) Bromide0.1Must be anhydrous.

IV. Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

troubleshooting_workflow start Low Yield or Impurities check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sub_purity Impure Starting Material? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_workup Inefficient Purification? check_workup->sub_workup sub_purity->check_conditions No action_purify_sm Purify Starting Material (e.g., Distillation) sub_purity->action_purify_sm Yes sub_conditions->check_workup No action_optimize_temp Optimize Temperature & Time sub_conditions->action_optimize_temp Yes action_adjust_stoich Adjust Stoichiometry sub_conditions->action_adjust_stoich Yes action_improve_workup Refine Work-up Protocol sub_workup->action_improve_workup Yes action_purification Optimize Purification (Distillation/Chromatography) sub_workup->action_purification Yes end_success Improved Yield & Purity action_purify_sm->end_success action_optimize_temp->end_success action_adjust_stoich->end_success action_improve_workup->end_success action_purification->end_success

Caption: A workflow for troubleshooting low yield and impurity issues.

Reaction Pathway and Potential Side Reactions

This diagram illustrates the main reaction pathway and potential side reactions.

reaction_pathway start 4-tert-butyltoluene + Br2/FeBr3 desired_product This compound start->desired_product Major Pathway isomer 3-Bromo-4-tert-butyl-1-methylbenzene start->isomer Minor Isomer benzylic Benzylic Bromination Product start->benzylic Radical Conditions polybromo Dibrominated Products desired_product->polybromo Excess Bromine

Caption: Reaction pathway and potential side products.

V. References

  • An In-depth Technical Guide to the Electrophilic Bromination of 4-Butyltoluene - Benchchem. (n.d.). Retrieved from

  • The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes - ResearchGate. (n.d.). Retrieved from

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Retrieved from

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022, September 24). Retrieved from

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Retrieved from

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016, September 29). Retrieved from

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. (n.d.). Retrieved from

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved from

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (n.d.). Retrieved from

Sources

Technical Support Center: Stability and Handling of 2-Bromo-4-tert-butyl-1-methylbenzene in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Bromo-4-tert-butyl-1-methylbenzene. This versatile halogenated aromatic compound is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility, however, is paired with a specific chemical liability: instability under certain acidic conditions. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's behavior in acidic environments. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to proactively design robust experiments, troubleshoot unexpected results, and ensure the integrity of your synthetic routes.

Core Chemical Principles of Stability

Understanding the stability of this compound requires an appreciation of the electronic and steric effects of its substituents on the aromatic ring. The molecule's reactivity is not uniform; specific sites are prone to acid-catalyzed side reactions.

The Lability of the tert-Butyl Group

The most significant factor governing the stability of this compound in acid is the tert-butyl group. This group is attached to the aromatic ring via a Friedel-Crafts alkylation reaction, which is known to be reversible under acidic conditions[1][2].

Mechanism of Acid-Catalyzed Dealkylation:

  • Protonation: A strong acid protonates the aromatic ring. Protonation at the carbon atom bearing the tert-butyl group (the ipso-carbon) creates a carbocation intermediate known as an arenium ion.

  • Carbocation Elimination: To restore aromaticity, the ring eliminates the most stable carbocation available. The tert-butyl cation is a relatively stable tertiary carbocation.

  • Deprotonation: A base (e.g., water or the conjugate base of the acid) removes the proton from the arenium ion, regenerating the aromatic ring, now devoid of its tert-butyl group.

This de-tert-butylation is the primary and most common degradation pathway observed in acidic media[3]. The stability of the ejected t-butyl cation is a significant thermodynamic driving force for this unwanted side reaction[3].

The Robustness of the Aryl-Bromide Bond

The carbon-bromine (C-Br) bond on an aromatic ring is significantly stronger and less reactive than a C-Br bond on an aliphatic carbon. While protodebromination (replacement of Br with H) can occur, it typically requires much harsher conditions, such as high temperatures in the presence of a strong acid and a reducing agent, or specific catalytic systems[4][5]. Under most acidic conditions used in organic synthesis, the C-Br bond is expected to remain intact.

Competing Electrophilic Reactions

The methyl and tert-butyl groups are both electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution[6]. When using strong acids that have an electrophilic component, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃), you may observe competing reactions like sulfonation or nitration on the ring's activated positions instead of your desired transformation.

Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: I'm running an acid-catalyzed reaction and my TLC/GC-MS analysis shows a major new, more polar spot, and my starting material is being consumed faster than expected. What is happening?

  • Probable Cause: You are almost certainly observing the product of de-tert-butylation. The loss of the bulky, non-polar tert-butyl group results in the formation of 2-bromo-1-methylbenzene (2-bromotoluene), which is more polar than your starting material. This is the most common degradation pathway.[3]

  • Recommended Actions:

    • Reduce Acidity: If your reaction allows, switch to a milder acid. For example, replace sulfuric acid with p-toluenesulfonic acid (pTSA) or acetic acid. If a strong acid is required, use it in catalytic amounts rather than as a solvent.

    • Lower the Temperature: The rate of dealkylation is highly temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly suppress this side reaction while still allowing your desired transformation to proceed, albeit more slowly.

    • Minimize Reaction Time: Monitor your reaction closely by TLC or GC. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

    • Use a Lewis Acid: In some cases, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) might be able to catalyze your desired reaction without promoting dealkylation as fiercely as strong Brønsted acids. However, Lewis acids can also catalyze dealkylation, so this must be evaluated on a case-by-case basis.[1]

Q2: My mass spectrum shows a peak corresponding to the loss of bromine (M-Br), but it seems more intense than typical fragmentation. Could I be losing the bromine from the ring?

  • Probable Cause: While less common than dealkylation, protodebromination can occur under specific, harsh conditions (e.g., high heat, presence of a reducing agent). The product would be 4-tert-butyl-1-methylbenzene. However, it is more likely that you are observing a fragment in the mass spectrometer. True chemical debromination in solution is a less frequent issue.

  • Recommended Actions:

    • Confirm with NMR: The most reliable way to confirm the structure is via ¹H NMR. The aromatic splitting patterns of the starting material, the debrominated product, and the dealkylated product are all distinct.

    • Avoid Reductive Conditions: If your acidic medium also contains a reducing agent (e.g., certain metals or hydride sources), the risk of debromination increases.[4][5] Ensure your reagents are pure and free from reductive contaminants.

    • Re-evaluate Conditions: If you confirm that debromination is occurring, the conditions are likely too harsh for the substrate. A complete redesign of the synthetic step may be necessary.

Q3: I used concentrated sulfuric acid as a catalyst and now have a complex mixture of highly polar, insoluble products. What went wrong?

  • Probable Cause: The electron-rich aromatic ring underwent electrophilic sulfonation at one or more of the activated positions. Sulfonic acids are very polar and often have low solubility in common organic solvents.

  • Recommended Actions:

    • Avoid Protic Acids with Electrophilic Anions: For general acid catalysis, use acids with non-nucleophilic and non-electrophilic counterions, such as triflic acid (CF₃SO₃H) in catalytic amounts, or perchloric acid (HClO₄), taking all necessary safety precautions.

    • Use a Milder Acid: As mentioned previously, pTSA or even acidic resins like Amberlyst-15 can provide the necessary protons without the risk of sulfonation.

Proactive Experimental Design & Protocols

To prevent degradation, experiments should be designed from the outset to respect the compound's liabilities.

Protocol 3.1: General Protocol for an Acid-Catalyzed Hydrolysis (Example)

This protocol for a hypothetical hydrolysis of a nitrile group illustrates how to minimize degradation of the this compound scaffold.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting material (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to preemptively slow the rate of potential de-tert-butylation.

  • Acid Addition: Add the acid catalyst slowly and dropwise. For this example, use a solution of 3M HCl in dioxane (1.2 eq). Using a pre-made solution ensures accurate addition of a small quantity. Avoid using concentrated aqueous acids unless water is required for the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes using TLC, staining with potassium permanganate to visualize the spots. Check for the appearance of the more polar byproduct (2-bromotoluene).

  • Controlled Warming: If the reaction is too slow at 0 °C, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary and after confirming that degradation is minimal at lower temperatures.

  • Quenching: Once the reaction is complete, quench it by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃). This immediately neutralizes the acid and halts any further degradation.

  • Extraction & Isolation: Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Protocol 3.2: Stability Monitoring by TLC and GC-MS
  • TLC Analysis:

    • Standards: Spot your starting material and, if available, a standard of 2-bromotoluene on the same TLC plate as your reaction mixture.

    • Solvent System: Use a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that gives good separation between the starting material (less polar) and the potential dealkylated byproduct (more polar).

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain. Aromatic compounds are UV-active, and the stain will react with the alkyl groups.

  • GC-MS Analysis:

    • Take a small aliquot from the reaction, quench it, and extract it into a suitable solvent.

    • Inject the sample into the GC-MS to get precise information on the relative amounts of starting material and byproducts. The mass spectrum will clearly differentiate between the compounds based on their molecular ion peaks.

Frequently Asked Questions (FAQs)

  • What is the single most important factor to control to ensure the stability of this compound in acid? Temperature. De-tert-butylation is an equilibrium process that is significantly favored at higher temperatures. Keeping the reaction cool is the most effective way to prevent this side reaction.

  • Which acids are "safer" to use with this compound? Generally, acids with non-nucleophilic and non-electrophilic conjugate bases are preferred. Catalytic amounts of p-toluenesulfonic acid, camphorsulfonic acid, or hydrochloric acid are often good choices. Acidic ion-exchange resins can also be an excellent heterogeneous option. Avoid large quantities of strong, oxidizing, or sulfonating acids like H₂SO₄ and HNO₃.

  • Can this compound be used in a subsequent Friedel-Crafts reaction? Extreme caution is advised. The conditions for a Friedel-Crafts reaction (strong Lewis or Brønsted acid) are precisely the conditions that promote dealkylation[1][2]. The reaction may lead to a mixture of products, including scrambling of the tert-butyl group onto other molecules. Alternative synthetic routes should be considered.

  • How can I purify my desired product away from the dealkylated byproduct? The polarity difference between this compound and 2-bromo-1-methylbenzene is usually sufficient for separation by standard silica gel column chromatography. The desired product, being less polar, will elute first.

Visual Summaries

Diagrams

DegradationPathways main This compound dealkylated 2-Bromo-1-methylbenzene (More Polar Byproduct) main->dealkylated Strong Acid (H+) - tert-butyl cation (Primary Pathway) debrominated 4-tert-butyl-1-methylbenzene (Less Common Byproduct) main->debrominated Harsh Acidic/ Reductive Conditions (Secondary Pathway)

Caption: Primary and secondary degradation pathways in acidic media.

TroubleshootingWorkflow decision decision action action start Unexpected Result in Acidic Rxn check_analytes Analyze by TLC/GC-MS start->check_analytes is_polar Major byproduct more polar? check_analytes->is_polar is_sulfuric Used H2SO4? is_polar->is_sulfuric No dealkylation Probable Cause: De-tert-butylation is_polar->dealkylation Yes sulfonation Probable Cause: Sulfonation is_sulfuric->sulfonation Yes optimize Optimize Conditions: 1. Lower Temperature 2. Use Milder Acid 3. Reduce Rxn Time dealkylation->optimize change_acid Change Acid: Use non-sulfonating acid (e.g., pTSA, HCl) sulfonation->change_acid

Caption: A workflow for troubleshooting unexpected reaction outcomes.

Table 1: Potential Byproducts and Their Analytical Signatures
Compound NameStructureMolecular Weight ( g/mol )Relative Polarity (TLC)Key GC-MS Signatures
Starting Material This compound227.14BaselineM+ at m/z 226/228 (isotope pattern)
Dealkylation Product 2-Bromo-1-methylbenzene171.04Higher (Lower Rf)M+ at m/z 170/172
Debromination Product 4-tert-butyl-1-methylbenzene148.25Similar or slightly lowerM+ at m/z 148
Sulfonation Product Varies (e.g., 2-Bromo-4-tert-butyl-1-methyl-x-sulfonic acid)307.20Very High (Stays at baseline)Not volatile for GC-MS, check LC-MS

References

  • : Provides a mechanistic discussion on the protonation of alkylated benzene rings and the subsequent elimination of the t-butyl cation.

  • : Describes the Friedel-Crafts reaction, the reverse of which is the primary cause of instability for the topic compound.

  • : Discusses limitations of Friedel-Crafts alkylation, including rearrangement and reversibility, which are relevant to the dealkylation process.

  • : Explains the directing effects of alkyl substituents on aromatic rings, which is relevant to understanding competing electrophilic reactions.

  • : Details methods for the debromination of aryl bromides, highlighting that specific (often catalytic and reductive) conditions are required.

  • : Discusses the removal of bromo substituents from aromatic rings, reinforcing that this is a distinct chemical transformation requiring specific reagents.

  • : A video lecture that mentions acid-catalyzed dealkylation as a deprotection strategy for tert-butylated phenols, illustrating the principle in a related context.

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to the challenges encountered during the scale-up of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address potential issues, from reaction setup to final product purification and analysis.

Section 1: Reaction Fundamentals and Regioselectivity

The synthesis of this compound from 4-tert-butyltoluene is an electrophilic aromatic substitution (EAS) reaction. Understanding the interplay of the directing effects of the methyl and tert-butyl groups is paramount to controlling the outcome of this synthesis.

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group through an inductive effect and hyperconjugation.

  • tert-Butyl Group (-C(CH₃)₃): An activating, ortho-, para- directing group primarily through an inductive effect.[1]

The key challenge in this synthesis is controlling the regioselectivity. Both substituents activate the aromatic ring, but the steric bulk of the tert-butyl group significantly hinders electrophilic attack at the positions ortho to it (positions 3 and 5).[2] This leaves two primary sites for bromination: position 2 (ortho to the methyl group) and position 3 (which is also ortho to the tert-butyl group). Given the steric hindrance, substitution at position 2 is electronically favored among the less hindered positions.

Section 2: Experimental Protocol - A Baseline for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. This protocol is a starting point, and the subsequent troubleshooting section will address deviations from the expected outcome.

Reaction: Bromination of 4-tert-butyltoluene

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
4-tert-butyltoluene148.2574.1 g (86.2 mL)0.501.0
Bromine159.8180.0 g (25.6 mL)0.501.0
Iron powder (catalyst)55.851.4 g0.0250.05
Dichloromethane (DCM)-500 mL--
10% aq. Sodium bisulfite-As needed--
Saturated aq. Sodium bicarbonate-2 x 200 mL--
Brine-200 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas trap containing a sodium bisulfite solution to neutralize the HBr gas byproduct. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen).

  • Initial Charge: Charge the flask with 4-tert-butyltoluene (74.1 g), dichloromethane (500 mL), and iron powder (1.4 g).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add bromine (80.0 g) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial for temperature control.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 10% aqueous sodium bisulfite solution until the red-brown color of bromine dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to separate the desired product from unreacted starting material and any high-boiling point byproducts.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Q1: My reaction is complete, but the yield of the desired 2-bromo isomer is low, with a significant amount of another isomer present. What is happening and how can I improve selectivity?

A1: The most likely scenario is the co-formation of the thermodynamically more stable isomer, 3-Bromo-4-tert-butyl-1-methylbenzene (bromination ortho to the bulky tert-butyl group is sterically hindered, making bromination meta to it and ortho to the methyl group the primary competition). While the methyl group directs ortho and para, the sheer size of the tert-butyl group can influence the product distribution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions can be temperature-sensitive. Running the reaction at a lower temperature (e.g., -10 to 0 °C) can increase the kinetic selectivity towards the less sterically hindered position (ortho to the methyl group).

  • Choice of Catalyst: A milder Lewis acid catalyst might offer better selectivity. While iron powder is common, experimenting with FeBr₃ or other catalysts could alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. While DCM is a good starting point, exploring less polar solvents might be beneficial, although this could decrease the reaction rate.

Diagram: Isomer Formation Pathways

G cluster_start Starting Material cluster_reaction Electrophilic Bromination cluster_products Products 4-tert-butyltoluene 4-tert-butyltoluene Arenium_Ion_1 Arenium Ion (Attack at C2) 4-tert-butyltoluene->Arenium_Ion_1 + Br+ Arenium_Ion_2 Arenium Ion (Attack at C3) 4-tert-butyltoluene->Arenium_Ion_2 + Br+ Product_1 This compound (Desired Product) Arenium_Ion_1->Product_1 - H+ Product_2 3-Bromo-4-tert-butyl-1-methylbenzene (Isomeric Byproduct) Arenium_Ion_2->Product_2 - H+ G Start Start Problem_Identified Problem Identified? Start->Problem_Identified Low_Selectivity Low Selectivity/ Isomer Mixture Problem_Identified->Low_Selectivity Yes Byproduct_Formation Byproduct Formation (e.g., Dibromination) Problem_Identified->Byproduct_Formation Yes Scale_Up_Issue Scale-Up Issue (e.g., Exotherm) Problem_Identified->Scale_Up_Issue Yes Low_Yield Low Yield/ Decomposition Problem_Identified->Low_Yield Yes End Problem Resolved Problem_Identified->End No Analyze_Conditions Analyze Reaction Conditions (Temp, Stoichiometry, Catalyst) Low_Selectivity->Analyze_Conditions Byproduct_Formation->Analyze_Conditions Review_Process_Safety Review Process Safety (Addition Rate, Cooling) Scale_Up_Issue->Review_Process_Safety Check_Reagent_Purity Check Reagent Purity & Reaction Time Low_Yield->Check_Reagent_Purity Optimize_Separation Optimize Purification (Distillation, Chromatography) Analyze_Conditions->Optimize_Separation Optimize_Separation->End Review_Process_Safety->End Check_Reagent_Purity->Analyze_Conditions

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Technical Support Center: Purification of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this compound. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your purification processes.

I. Understanding the Impurity Profile

The primary route to synthesizing this compound is the electrophilic aromatic bromination of 4-tert-butyltoluene. This reaction, while effective, can generate a range of impurities that necessitate robust purification strategies.

What are the most common impurities I should expect?

The electrophilic bromination of 4-tert-butyltoluene is directed by the activating methyl and tert-butyl groups, which are both ortho, para-directing. Since the para position is blocked by the bulky tert-butyl group, bromination occurs at the ortho and meta positions relative to the methyl group.

  • Isomeric Impurities: The primary impurity is the constitutional isomer, 3-Bromo-4-tert-butyl-1-methylbenzene . The formation of this isomer is a direct consequence of the competing directing effects of the alkyl groups.

  • Poly-brominated Impurities: Although less common with controlled stoichiometry, dibromo-4-tert-butyl-1-methylbenzene species can form if an excess of the brominating agent is used.

  • Benzylic Bromination Byproducts: Under certain conditions, particularly with radical initiators or light, bromination can occur at the benzylic position of the methyl group, leading to the formation of 2-bromo-4-tert-butyl-1-(bromomethyl)benzene . This impurity can undergo further reactions, such as hydrolysis, to form the corresponding benzyl alcohol.[1]

  • Residual Reagents and Catalysts: Incomplete quenching and work-up can leave residual bromine and the Lewis acid catalyst (e.g., FeBr₃) in the crude product.

II. Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification of this compound and provides detailed protocols to overcome these challenges.

A. Initial Work-up: Removing Catalysts and Excess Reagents

Question: My crude product has a persistent color and may contain residual iron and bromine. How do I properly quench and wash the reaction mixture?

Answer: A thorough work-up procedure is critical to remove inorganic impurities and unreacted bromine, which can interfere with subsequent purification steps and potentially degrade the product.

Protocol for Reaction Quenching and Initial Wash:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any remaining elemental bromine (Br₂) to colorless bromide ions (Br⁻).

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used for the bromination (e.g., dichloromethane), add more of the same solvent to ensure proper partitioning. If no solvent was used, add a suitable organic solvent like diethyl ether or ethyl acetate.[2]

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.

    • Water.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[2][3]

B. Separation of Isomeric Impurities

The separation of the desired 2-bromo isomer from the 3-bromo isomer is often the most challenging aspect of the purification process. The choice of method depends on the scale of your reaction and the required final purity.

Question: Can I use fractional distillation to separate the 2-bromo and 3-bromo isomers?

Answer: Fractional distillation separates compounds based on differences in their boiling points. For constitutional isomers, boiling points are often very close, making separation by this method difficult.[4]

CompoundBoiling Point (°C at 760 mmHg)
This compound235.1
3-Bromo-4-tert-butyl-1-methylbenzeneData not readily available

Question: How can I effectively separate the isomeric impurities using flash column chromatography?

Answer: Flash column chromatography is a highly effective technique for separating closely related isomers. The separation is based on the differential adsorption of the compounds onto a stationary phase (typically silica gel) and their elution with a mobile phase.

Workflow for Isomer Separation by Flash Chromatography:

Purification_Strategy Crude_Product Crude Product (Isomers, Benzylic Bromide) Hydrolysis Hydrolysis (e.g., Na2CO3, Acetone/H2O) Crude_Product->Hydrolysis If benzylic bromide is present Chromatography Flash Column Chromatography (Hexane/EtOAc) Crude_Product->Chromatography If only isomeric impurities Hydrolysis->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

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Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the cross-coupling of 2-Bromo-4-tert-butyl-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered aryl bromide in their synthetic workflows. The presence of the ortho-methyl group introduces significant steric encumbrance around the carbon-bromine bond, which presents unique challenges for catalyst selection and reaction optimization. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and guide you toward successful and reproducible outcomes.

The core of successful cross-coupling lies in the judicious selection of a palladium catalyst system. The generally accepted mechanism for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered substrates, the initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Therefore, catalyst systems that can efficiently perform this step are paramount.

General Catalyst Selection Strategy

Before diving into specific reaction types, let's address the overarching strategy for this substrate. The key challenge is the steric hindrance from the ortho-methyl group. This necessitates the use of catalyst systems known to be effective for hindered substrates.

Key Principle: Bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are crucial for the oxidative addition of sterically demanding aryl halides.[3]

Diagram 1: General Catalyst Selection Workflow

sub Substrate: This compound (Sterically Hindered) reaction_type Select Cross-Coupling Type sub->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid/ Ester buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne suzuki_ligand Recommended Ligands: - XPhos - SPhos - RuPhos suzuki->suzuki_ligand buchwald_ligand Recommended Ligands: - BrettPhos - RuPhos - tBuXPhos buchwald->buchwald_ligand sonogashira_ligand Recommended Ligands: - P(t-Bu)₃ - cataCXium® A sonogashira->sonogashira_ligand suzuki_precatalyst Recommended Precatalysts: - XPhos Pd G3/G4 - SPhos Pd G3/G4 suzuki_ligand->suzuki_precatalyst buchwald_precatalyst Recommended Precatalysts: - BrettPhos Pd G3 - (tBu)XPhos Pd G3 buchwald_ligand->buchwald_precatalyst sonogashira_catalyst Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - CuI (co-catalyst) sonogashira_ligand->sonogashira_catalyst

A decision tree for initial catalyst selection.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. For this compound, success hinges on overcoming the steric barrier to facilitate the coupling with an organoboron reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving low yields with standard catalysts like Pd(PPh₃)₄?

A1: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for sterically hindered aryl bromides. The triphenylphosphine ligands are not bulky or electron-rich enough to promote the difficult oxidative addition step. For your substrate, you require a more advanced catalyst system. Specifically, bulky biaryl phosphine ligands (Buchwald ligands) are necessary. These ligands create a more reactive, coordinatively unsaturated Pd(0) center that can readily engage with the sterically shielded C-Br bond.[4][5]

Q2: Which specific ligands and palladium sources are recommended as a starting point?

A2: For this substrate, we strongly recommend using a modern palladium pre-catalyst. These are air- and moisture-stable complexes that reliably generate the active LPd(0) species in solution, leading to more reproducible results.[5] Good starting points are:

  • XPhos Pd G3 or G4: XPhos is a very bulky and electron-rich ligand, making it an excellent general-purpose choice for hindered substrates.

  • SPhos Pd G3 or G4: SPhos is another highly effective ligand, sometimes showing complementary reactivity to XPhos.

Using these pre-catalysts (1-3 mol %) is often more reliable than generating the catalyst in situ from a palladium source like Pd(OAc)₂ and a separate ligand.[5]

Q3: What are the best choices for base and solvent?

A3: The base is critical for activating the boronic acid in the transmetalation step.[1] For hindered couplings, a moderately strong base is usually required.

  • Base: Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[4]

  • Solvent: A mixed solvent system is often beneficial for solubility. A 4:1 to 10:1 mixture of an organic solvent and water is common. Good choices include 1,4-Dioxane/water, Toluene/water, or THF/water.[1][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem / Symptom Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for the hindered substrate. 2. Insufficient Base Strength: The base is not effectively promoting transmetalation. 3. Poor Solubility: Reagents are not fully dissolved, leading to a slow or incomplete reaction.[4][7] 4. Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.[1]1. Switch to a more robust system: Use a Buchwald pre-catalyst like XPhos Pd G3 or SPhos Pd G3. Increase catalyst loading from 1-2 mol% to 3-5 mol%.[4] 2. Screen bases: Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. 3. Change solvent system: Try a different solvent like dioxane/water or toluene. Gentle heating can improve solubility.[4] 4. Ensure inert atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas.[1]
Significant Protodebromination 1. Presence of Protic Impurities: Water or other protic sources can lead to the formation of palladium hydride species that cause hydrodehalogenation. 2. High Reaction Temperature: Elevated temperatures can favor this side reaction.[4] 3. Base/Solvent Combination: Certain combinations can promote the formation of palladium hydrides.1. Use anhydrous reagents and solvents: Ensure all materials are thoroughly dried. 2. Lower the temperature: Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer duration. 3. Screen conditions: A systematic screen of different anhydrous solvent and base combinations may be necessary to minimize this pathway.[4]
Homocoupling of Boronic Acid 1. Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperature: Can sometimes favor this side reaction.1. Improve degassing: Ensure the reaction is strictly anaerobic.[1] 2. Lower the temperature: Run the reaction at the lowest effective temperature.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][9] The steric hindrance of this compound makes this transformation particularly challenging, requiring highly active and specialized catalyst systems.

Frequently Asked Questions (FAQs)

Q1: My standard Buchwald-Hartwig conditions are not working for this substrate. What is the problem?

A1: Similar to the Suzuki reaction, the steric hindrance of the ortho-methyl group is the primary issue. The oxidative addition is slow, and the subsequent reductive elimination to form the C-N bond can also be sterically impeded. This requires ligands that are not only bulky but also have specific structural features to facilitate these difficult steps.[10]

Q2: Which ligands are specifically designed for coupling sterically hindered substrates with amines?

A2: The Buchwald group has developed several generations of ligands tailored for challenging aminations. For your substrate, consider these state-of-the-art ligands, preferably as their G3 or G4 pre-catalysts:

  • BrettPhos: An outstanding ligand for coupling both primary and secondary amines to hindered aryl halides.

  • RuPhos: Another excellent, broadly applicable ligand for C-N coupling.

  • tBuXPhos: The tert-butyl-substituted version of XPhos, offering extreme bulk and high reactivity.

Q3: What base should I use for a Buchwald-Hartwig reaction with this substrate?

A3: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine (or the N-H bond in the palladium complex).[9][10]

  • Sodium tert-butoxide (NaOtBu): The most common and effective base for many aminations.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be effective when NaOtBu fails.[11]

  • Cesium Carbonate (Cs₂CO₃): A weaker base that can be used for more sensitive substrates, though it may require higher temperatures.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem / Symptom Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Ligand Inefficiency: The ligand is not bulky or electron-donating enough. 2. Base is too weak: Insufficient deprotonation of the amine. 3. Catalyst Poisoning: The amine or impurities may be coordinating too strongly to the palladium center.1. Switch to a specialized ligand: Use BrettPhos, RuPhos, or tBuXPhos, ideally as a pre-catalyst.[10] 2. Use a stronger base: Switch from a carbonate base to NaOtBu or LHMDS.[4] 3. Increase catalyst loading: Incrementally increase from 2 mol% to 4-5 mol%. Ensure high purity of the amine.
Arene Hydrodehalogenation 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway. 2. High Temperature: Promotes side reactions.1. Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Screening ligands like BrettPhos and RuPhos is recommended.[9] 2. Lower Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 80-100 °C).
Experimental Protocol Example: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equiv.), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe. Stir for 5-10 minutes.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[10]

Section 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl halide.[12] It typically employs a dual catalyst system of palladium and copper(I).[13][14]

Diagram 2: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Ar-C≡CR pd_alkyne->Product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex ArX Ar-X (this compound) ArX->pd0 Alkyne H-C≡CR Alkyne->cu_acetylide Base Base Base->cu_acetylide

The dual catalytic cycle of the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for a Sonogashira coupling with this hindered bromide?

A1: For sterically hindered aryl bromides, copper-free Sonogashira conditions can be sluggish. The traditional copper(I) co-catalyst is often beneficial.[15] The key is the phosphine ligand on the palladium. A bulky, electron-rich ligand is again required.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (0.5 - 2 mol%).

  • Copper(I) Source: CuI (1 - 5 mol%).

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) is a highly effective and commonly used ligand for these reactions.[14]

Q2: Which base and solvent are suitable for this reaction?

A2: An amine base is typically used, which often serves as the solvent as well.

  • Base/Solvent: Diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N) are common choices. For difficult couplings, a stronger, bulkier base like DBU in a solvent like toluene can be effective.

Troubleshooting Guide: Sonogashira Coupling
Problem / Symptom Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inefficient Catalyst: The Pd/ligand combination is not active enough. 2. Copper(I) Issues: The copper co-catalyst may have been oxidized or is otherwise inactive.1. Switch to a more active ligand: Use P(t-Bu)₃ or screen other bulky phosphine ligands. 2. Use fresh CuI: Ensure the CuI is pure and not discolored (it should be white/off-white, not green/blue).
Glaser Homocoupling (Alkyne Dimer) 1. Excess Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper salt.1. Rigorous Degassing: This is the most critical factor. The reaction must be strictly anaerobic. Use freshly distilled and degassed amine solvent/base.

Summary of Recommended Starting Conditions

ReactionPalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (2 mol%)(XPhos)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (10:1)100
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)(BrettPhos)NaOtBu (1.4 equiv.)Toluene110
Sonogashira Pd(OAc)₂ (1 mol%) + CuI (2 mol%)P(t-Bu)₃ (2.2 mol%)i-Pr₂NHi-Pr₂NH60-80

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. [Link]

  • Wang, C., & Li, Z. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1938–1952. [Link]

  • Sandleben, A., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 143(22), 8431–8440. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kapdi, A. R., & Prajapati, D. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16297–16350. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Darko, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5257. [Link]

  • BenchChem. (2025).
  • Hartwig, J. F., & Cook, S. P. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 138(41), 13514–13517. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 2(11), 780–788. [Link]

  • ResearchGate. (2016). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Organometallics, 34(15), 3677–3687. [Link]

  • MacFarlane, R. T. J., & Whitwood, A. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (2017). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]

  • Lafrance, M., & Fagnou, K. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 9(8), 1433–1436. [Link]

  • Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition in English, 42(41), 5079–5082. [Link]

  • ResearchGate. (2016). Stereoconvergence in the cross-coupling of 1-bromo-4-t-butylcyclohexane. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical intermediates is a cornerstone of scientific integrity and successful outcomes. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 2-Bromo-4-tert-butyl-1-methylbenzene, a key building block in various synthetic pathways. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Infrared (IR) Spectroscopy, supported by experimental protocols and data interpretation.

The Importance of Multi-Technique Characterization

Reliance on a single analytical technique for the characterization of a molecule like this compound can be misleading. A comprehensive approach, integrating data from multiple orthogonal techniques, is essential for unambiguous structure elucidation, purity assessment, and identification of potential impurities. This guide will demonstrate how the synergistic use of NMR, MS, GC, and IR provides a holistic understanding of the analyte's identity and quality.

Synthesis and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of 4-tert-butyltoluene.[1] The regioselectivity of this reaction is directed by the activating and ortho-, para-directing effects of the methyl and tert-butyl groups.[2] However, the formation of isomeric and poly-brominated byproducts is a common challenge.

Potential impurities that may arise during the synthesis include:

  • Starting Material: Unreacted 4-tert-butyltoluene.

  • Isomeric Byproducts: 3-Bromo-4-tert-butyl-1-methylbenzene and other positional isomers.

  • Poly-brominated Species: Di- and tri-brominated derivatives of 4-tert-butyltoluene.

  • Benzylic Bromination Products: Impurities formed if the reaction conditions favor free-radical substitution on the methyl group.[3]

A robust analytical workflow must be capable of separating and identifying these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an ideal first-line technique for assessing the purity of this compound.[4] It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 50-100 µg/mL for analysis.

2. Instrumentation:

  • A standard laboratory Gas Chromatograph coupled with a Mass Spectrometer (Single Quadrupole or Triple Quadrupole) is utilized.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for optimal separation of halogenated aromatic compounds.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

Data Interpretation and Expected Results

The resulting chromatogram will display separated peaks for the main component and any impurities. The mass spectrum of the main peak corresponding to this compound is expected to exhibit a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M+): m/z 226 and 228 (due to ⁷⁹Br and ⁸¹Br isotopes).

  • Loss of a methyl group (-CH₃): m/z 211 and 213.

  • Loss of a tert-butyl group (-C(CH₃)₃): m/z 169 and 171.

  • Tropylium ion formation: A peak at m/z 91 is characteristic of toluene derivatives.[5]

The following table summarizes the expected GC-MS data for this compound and a potential isomeric impurity.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.5228, 226, 213, 211, 169, 171, 91
3-Bromo-4-tert-butyl-1-methylbenzene~12.2228, 226, 213, 211, 169, 171, 91

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-5MS Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Detection->MassSpectra LibrarySearch Library Search & Fragmentation Analysis MassSpectra->LibrarySearch Report Purity Report & Impurity Identification LibrarySearch->Report

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are indispensable for the unambiguous identification of this compound and its isomers.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

Data Interpretation and Expected Spectra

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the tert-butyl group protons. Based on the analysis of similar compounds, the following chemical shifts can be predicted:[6]

  • Aromatic Protons (3H): These will appear in the downfield region (δ 7.0-7.5 ppm). Due to their different chemical environments, they will likely appear as a set of multiplets or distinct singlets and doublets, depending on the coupling constants.

  • Methyl Protons (3H): A singlet in the upfield region (δ ~2.4 ppm).

  • tert-Butyl Protons (9H): A sharp singlet in the upfield region (δ ~1.3 ppm).

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct aromatic carbon signals and three aliphatic carbon signals are expected. Predicted chemical shifts are based on established ranges for substituted benzenes:[7]

  • Aromatic Carbons (6C): In the range of δ 120-150 ppm. The carbon attached to the bromine atom will be shifted further downfield.

  • tert-Butyl Carbons (2C): The quaternary carbon will be around δ 34 ppm, and the three equivalent methyl carbons will be around δ 31 ppm.

  • Methyl Carbon (1C): Around δ 21 ppm.

The following table summarizes the predicted NMR data.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 7.5120 - 140Multiplets/Doublets/Singlets
Aromatic C-Br-~122Singlet
Aromatic C-C(CH₃)₃-~150Singlet
Aromatic C-CH₃-~138Singlet
-C(CH₃)₃1.334 (quaternary), 31 (methyls)Singlet
-CH₃2.421Singlet

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis Molecule This compound H_Signals Number of Signals (Chemical Environments) Molecule->H_Signals H_Integration Integration (Proton Count) Molecule->H_Integration H_Splitting Splitting Pattern (Neighboring Protons) Molecule->H_Splitting H_Shift Chemical Shift (Electronic Environment) Molecule->H_Shift C_Signals Number of Signals (Unique Carbons) Molecule->C_Signals C_Shift Chemical Shift (Functional Groups) Molecule->C_Shift Structure Unambiguous Structure H_Signals->Structure H_Integration->Structure H_Splitting->Structure H_Shift->Structure C_Signals->Structure C_Shift->Structure

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it is not typically used for quantitative analysis, it serves as an excellent tool for confirming the presence of key structural features and for fingerprinting the compound.

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, a few milligrams of a solid sample can be ground with KBr powder and pressed into a thin pellet.

  • Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

2. Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

3. Data Acquisition:

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Spectrum

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected IR Absorption Bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2960-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-H bending (aliphatic): ~1465 cm⁻¹ (methyl) and ~1365 cm⁻¹ (tert-butyl)

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected IR peaks.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (methyl and tert-butyl)
1600-1450C=C stretchAromatic ring
~1465C-H bendMethyl
~1365C-H bendtert-Butyl
< 800C-Br stretchBromo group

Comparison of Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
GC-MS Purity, Molecular Weight, Impurity IdentificationHigh sensitivity and separation efficiency for volatile compounds; provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures.
NMR Unambiguous Structure, Isomer DifferentiationProvides detailed structural information; non-destructive; can be quantitative (qNMR).Lower sensitivity compared to MS; can be complex for mixtures without prior separation.
IR Functional Groups, FingerprintingRapid, non-destructive, and requires minimal sample preparation; provides a unique fingerprint for the compound.Limited structural information; not typically quantitative.

Conclusion: A Synergistic Approach for Complete Characterization

The comprehensive characterization of this compound requires a multi-faceted analytical approach. GC-MS serves as the primary tool for purity assessment and the identification of volatile impurities. NMR spectroscopy provides the definitive structural elucidation, crucial for distinguishing between isomers. Finally, IR spectroscopy offers a rapid confirmation of the presence of key functional groups. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and quality of this important chemical intermediate, thereby upholding the principles of scientific rigor in their drug discovery and development endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Li, J. J. et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 20, 1377-1393 (2015). Available from: [Link]

  • LookChem. 2-bromo-1-(tert-butyl)-4-methylbenzene. Available from: [Link]

  • Ganguly, N. C., De, P. & Dutta, S. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis 2005, 1103–1108 (2005). Available from: [Link]

  • Govindaraju, V., Young, K. & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine 13, 129–153 (2000). Available from: [Link]

  • PubChem. 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. Available from: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

  • Wiley Science Solutions. SpectraBase. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • National Institute of Standards and Technology. Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-. Available from: [Link]

  • National Institute of Standards and Technology. Benzene, 1-bromo-4-(1,1-dimethylethyl)-. Available from: [Link]

  • Raju, T. et al. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters 46, 7047–7050 (2005). Available from: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • Brainly. Share the 1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Doc Brown's Chemistry. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Donahue, M. Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. Available from: [Link]

  • Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]

  • ResearchGate. Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Available from: [Link]

  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

Sources

The Impact of Steric Hindrance and Hyperconjugation: A Comparative Reactivity Guide to 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4-tert-butyl-1-methylbenzene with other common bromoarenes in three cornerstone transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. By examining the interplay of steric and electronic effects, we aim to provide a predictive framework for the utility of this sterically encumbered building block.

Structural Considerations: The Interplay of an Ortho-Methyl and a Para-tert-butyl Group

This compound presents a unique substitution pattern on the aromatic ring. The reactivity of the C-Br bond is modulated by two key substituents:

  • Ortho-Methyl Group: This group introduces significant steric hindrance directly adjacent to the reaction center (the C-Br bond). This bulkiness can impede the approach of large catalyst complexes, potentially slowing down reaction rates. Electronically, the methyl group is weakly electron-donating through an inductive effect and hyperconjugation.

  • Para-tert-butyl Group: Located para to the bromine, this bulky group has a less direct steric impact on the C-Br bond itself but contributes to the overall steric profile of the molecule. Its primary electronic influence is as an electron-donating group, primarily through induction.[1] This electron-donating nature can slightly decrease the electrophilicity of the carbon attached to the bromine, potentially slowing the oxidative addition step in palladium-catalyzed reactions.

This combination of a sterically demanding ortho-group and an electron-donating para-group suggests that this compound will generally exhibit lower reactivity compared to less substituted bromoarenes like bromobenzene or 4-bromotoluene.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]

Qualitative Reactivity Comparison

Based on established principles, we can predict the following reactivity trend:

Bromobenzene > 4-Bromotoluene ≈ 4-tert-Butylbromobenzene > 2-Bromotoluene > this compound

The rationale for this trend lies in the increasing steric hindrance around the C-Br bond, which progressively slows the oxidative addition step. While the para-tert-butyl group in 4-tert-butylbromobenzene is large, its distance from the reaction site means its electronic donating effect is the primary factor influencing reactivity, which is similar to the methyl group in 4-bromotoluene. In contrast, the ortho-methyl group in 2-bromotoluene significantly hinders the approach of the palladium catalyst. This compound combines the steric hindrance of an ortho-methyl group with the electron-donating effect of a para-tert-butyl group, leading to the lowest predicted reactivity in this series.

Quantitative Data Summary
BromoareneRelative ReactivityTypical Yield Range (%)Key Influencing Factors
BromobenzeneHigh90-99No steric hindrance, neutral electronics.
4-BromotolueneHigh90-98Minor electron-donating effect, no steric hindrance.
4-tert-ButylbromobenzeneHigh90-98Electron-donating effect, minimal steric hindrance at the reaction site.[3]
2-BromotolueneModerate70-90Steric hindrance from the ortho-methyl group.
This compoundLow to Moderate60-85Significant steric hindrance from the ortho-methyl group and electron-donating para-tert-butyl group. Requires optimized catalyst systems.

Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Bromoarene

For a substrate like this compound, a catalyst system designed for sterically hindered substrates is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4]

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(OAc)₂/SPhos: SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered aryl bromides. It promotes the formation of a monoligated Pd(0) species that is active in the oxidative addition step.

  • K₃PO₄: A strong base is required to facilitate the transmetalation step. K₃PO₄ is often effective in Suzuki couplings of hindered substrates.

  • Toluene/H₂O: This biphasic solvent system is commonly used in Suzuki reactions. Water can help to dissolve the inorganic base and facilitate the transmetalation.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrates Ar-Br + Ar'-B(OR)2 Substrates->OxAdd Base Base (e.g., K3PO4) Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Catalytic Cycle of the Suzuki-Miyaura Coupling

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[5]

Qualitative Reactivity Comparison

The reactivity trend in Buchwald-Hartwig amination is expected to be similar to that in Suzuki coupling, as it is also highly sensitive to steric hindrance at the ortho position.

Bromobenzene > 4-Bromotoluene ≈ 4-tert-Butylbromobenzene > 2-Bromotoluene > this compound

The bulky ortho-methyl group in this compound will again present a significant steric barrier to the palladium catalyst, making it the most challenging substrate in this series.

Quantitative Data Summary

Direct comparative data for this specific substrate is scarce. However, studies on the amination of other sterically hindered aryl bromides indicate that high yields can be achieved with the appropriate choice of ligand and base.[4][6]

BromoareneRelative ReactivityTypical Yield Range (%)Key Influencing Factors
BromobenzeneHigh90-99No steric hindrance.
4-BromotolueneHigh90-98Minor electron-donating effect, no steric hindrance.
4-tert-ButylbromobenzeneHigh90-98Electron-donating effect, minimal steric hindrance.
2-BromotolueneModerate75-90Steric hindrance from the ortho-methyl group.
This compoundLow to Moderate65-85Significant steric hindrance and electron-donating character. Requires specialized, bulky ligands.

Note: Yields are highly dependent on the amine coupling partner, catalyst system, and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Bromoarene

For the amination of this compound, a highly active catalyst system, often a palladium precatalyst with a bulky biarylphosphine ligand, is necessary.[7]

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • tBuXPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, to a vial add tBuXPhos Pd G3 (2 mol%), Sodium tert-butoxide (1.4 equiv), and a stir bar.

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • tBuXPhos Pd G3: This is a third-generation palladium precatalyst that is highly active and readily forms the active monoligated Pd(0) species. The tBuXPhos ligand is extremely bulky and electron-rich, making it ideal for coupling sterically demanding substrates.[6]

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required for the deprotonation of the amine to form the palladium-amido intermediate.

  • Anhydrous Toluene: Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. Toluene is a common high-boiling solvent for these reactions.

Buchwald_Hartwig_Workflow cluster_reactivity Comparative Reactivity Logic cluster_protocol Experimental Protocol Flow Start Select Bromoarene Steric Assess Steric Hindrance (ortho-substituents) Start->Steric Electronic Assess Electronic Effects (EDG/EWG) Steric->Electronic Predict Predict Reactivity Electronic->Predict Compare Compare with Benchmarks (e.g., Bromobenzene) Predict->Compare Setup Inert Atmosphere Setup (Glovebox/Schlenk line) Reagents Combine Pd Precatalyst, Ligand, Base, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product caption Logical Flow for Reactivity Comparison and Experimentation

Logical Flow for Reactivity Comparison and Experimentation

Comparative Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[8] This reaction is sensitive to steric hindrance, which can impede the access of the aryl halide to the magnesium surface.

Qualitative Reactivity Comparison

The rate of Grignard reagent formation is generally influenced by the steric environment of the C-Br bond.

Bromobenzene > 4-Bromotoluene ≈ 4-tert-Butylbromobenzene > 2-Bromotoluene > this compound

The ortho-methyl group in this compound is expected to significantly slow down the rate of Grignard formation compared to less hindered bromoarenes.

Quantitative Data Summary

While kinetic data for Grignard formation is less common in the literature compared to cross-coupling reactions, it is well-established that sterically hindered aryl halides require more forcing conditions (e.g., activation of magnesium, higher temperatures) to initiate the reaction.

BromoareneRelative Ease of Grignard FormationTypical Initiation ConditionsKey Influencing Factors
BromobenzeneEasySpontaneous or with gentle warming.No steric hindrance.
4-BromotolueneEasySpontaneous or with gentle warming.No steric hindrance.
4-tert-ButylbromobenzeneEasySpontaneous or with gentle warming.No steric hindrance.
2-BromotolueneModerateOften requires initiation (e.g., I₂, 1,2-dibromoethane).Steric hindrance from the ortho-methyl group.
This compoundDifficultRequires activated magnesium (e.g., Rieke magnesium) or harsh initiation methods.Significant steric hindrance.
Experimental Protocol: Grignard Reagent Formation from a Sterically Hindered Bromoarene

The formation of a Grignard reagent from this compound can be challenging and may require activation of the magnesium.[9][10]

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine

Procedure:

  • All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.

  • Place the magnesium turnings in the reaction flask.

  • Add a small crystal of iodine (as an initiator).

  • Add a small portion of a solution of this compound in anhydrous ether to the magnesium.

  • Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is used in situ for subsequent reactions.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water.[11]

  • Iodine Crystal: Iodine acts as an activating agent, likely by etching the passivating magnesium oxide layer on the surface of the magnesium turnings, exposing fresh magnesium.[10]

  • Dropwise Addition: This is to control the exothermic reaction and prevent side reactions, such as Wurtz coupling.

Conclusion

This compound is a sterically hindered bromoarene that exhibits attenuated reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation compared to less substituted analogues. The primary reason for this reduced reactivity is the steric bulk of the ortho-methyl group, which impedes the approach of catalysts and reagents to the carbon-bromine bond. The electron-donating nature of both the methyl and tert-butyl groups also contributes to a slight deactivation of the C-Br bond towards oxidative addition in palladium-catalyzed reactions.

Despite its lower intrinsic reactivity, this compound remains a valuable building block. Successful transformations can be achieved by employing specialized catalyst systems featuring bulky, electron-rich ligands for cross-coupling reactions and by using appropriate activation methods for Grignard reagent formation. An understanding of the structural and electronic factors governing its reactivity is paramount for the successful design and implementation of synthetic routes utilizing this versatile, yet challenging, substrate.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-131). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the Suzuki-Miyaura and Negishi Cross-Coupling of Aryl Halides with Sterically Demanding Boronic Acids and Organozincs. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved from [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(28), 6025-6031.
  • Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Chemistry Stack Exchange. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki coupling reaction of various alkyl bromide with methylboronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. (n.d.). ChemRxiv. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved from [Link]

  • Direct catalytic cross-coupling of organolithium compounds. (2013, June 9). The University of Groningen research portal. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. Retrieved from [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][4][8]thiadiazole Series. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural confirmation of 2-Bromo-4-tert-butyl-1-methylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore the gold-standard method of Single-Crystal X-ray Crystallography and compare its capabilities and outputs against powerful spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The unambiguous determination of a molecule's three-dimensional structure is paramount in chemical research and pharmaceutical development. It underpins structure-activity relationship (SAR) studies, validates synthetic pathways, and is a prerequisite for regulatory submission. For a substituted aromatic compound like this compound, confirming the precise arrangement of its substituents is critical to understanding its chemical behavior and potential applications.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, it is possible to generate a three-dimensional electron density map and, from that, a precise model of the molecule.[1] This technique provides absolute confirmation of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

While a published crystal structure for this compound is not readily found in common databases, this section outlines the self-validating protocol required to obtain one.

Experimental Protocol: X-ray Crystal Structure Determination
  • Material Purification & Crystal Growth (The Critical Step):

    • Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of defects.

    • Step 1: Purify this compound to >99% purity, typically via column chromatography or recrystallization, and confirm purity by NMR.

    • Step 2: Screen for crystallization conditions. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethanol, or ethyl acetate).

    • Step 3: Employ a crystallization technique. Slow evaporation is a common starting point. Alternatively, vapor diffusion, where a less volatile "anti-solvent" slowly diffuses into the sample solution, can yield high-quality crystals. For instance, a solution of the compound in dichloromethane could be exposed to pentane vapors.

    • Step 4: Harvest a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head, often under a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • X-ray Diffraction Data Collection:

    • Causality: A complete dataset requires measuring the intensities of thousands of unique diffraction spots from many different crystal orientations.

    • Step 1: Center the crystal in the X-ray beam of a diffractometer. Modern instruments are equipped with highly sensitive detectors like CCD or CMOS cameras.[2]

    • Step 2: Collect a series of diffraction images ("frames") while rotating the crystal. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and crystal system.

    • Step 3: Perform a full data collection run, which can take several hours. The software integrates the intensity of each reflection and applies corrections for factors like absorption.

  • Structure Solution and Refinement:

    • Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost.[3] Structure solution is the process of solving this "phase problem."

    • Step 1: Use direct methods or Patterson methods (e.g., with software like SHELXS) to generate an initial electron density map.[2]

    • Step 2: Fit the known atoms (C, Br) into the electron density map. For this compound, the heavy bromine atom provides a strong scattering center that simplifies this process.

    • Step 3: Refine the structural model using least-squares methods (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions.[2]

    • Step 4: The final refined structure is validated using metrics like the R-factor, which indicates the agreement between the calculated and observed structure factors.

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purify Purify Compound (>99%) Crystallize Grow Single Crystals (e.g., Slow Evaporation) Purify->Crystallize Mount Mount Crystal on Goniometer Crystallize->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Phase Problem (e.g., Direct Methods) Collect->Solve Refine Refine Structural Model (Least-Squares) Solve->Refine Validate Validate Final Structure (R-factor) Refine->Validate Output Definitive 3D Structure (Bond Lengths, Angles) Validate->Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography is definitive, it is not always feasible. Other techniques provide crucial, often complementary, structural information.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Based on the structure, the expected signals are:

    • A singlet for the three methyl protons (~2.4 ppm).

    • A singlet for the nine tert-butyl protons (~1.3 ppm).

    • Three signals in the aromatic region (~7.0-7.5 ppm) corresponding to the three distinct aromatic protons. Their splitting patterns (e.g., doublet, doublet of doublets) will confirm their relative positions.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum (proton-decoupled). This will show distinct signals for each of the unique carbon atoms in the molecule.

  • 2D NMR (COSY & HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled (typically on adjacent carbons), confirming the connectivity of the aromatic protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that shows correlations between protons and carbons separated by 2-3 bonds.[6] It would be used to definitively link the methyl and tert-butyl proton signals to their respective carbons on the benzene ring, thus confirming the overall substitution pattern.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample (e.g., CDCl3 + TMS) H1 Acquire 1D ¹H Spectrum Dissolve->H1 C13 Acquire 1D ¹³C Spectrum H1->C13 D2 Acquire 2D Spectra (COSY, HMBC) C13->D2 Assign Assign Signals D2->Assign Connect Establish Connectivity Assign->Connect Confirm Confirm Constitution Connect->Confirm Output Molecular Connectivity & Constitution Confirm->Output MS_Workflow cluster_prep Sample Preparation cluster_data GC-MS Analysis cluster_analysis Data Interpretation Prepare Prepare Dilute Solution Inject Inject & Separate (GC) Prepare->Inject Ionize Ionize & Fragment (EI) Inject->Ionize Analyze Analyze m/z (MS) Ionize->Analyze FindM Identify Molecular Ion (Confirm Formula) Analyze->FindM AnalyzeFrag Analyze Fragmentation (Identify Motifs) FindM->AnalyzeFrag Output Molecular Weight & Structural Clues AnalyzeFrag->Output FTIR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Spectral Interpretation Prepare Prepare Sample (e.g., KBr Pellet) Acquire Acquire IR Spectrum Prepare->Acquire IdentifyBands Identify Characteristic Absorption Bands Acquire->IdentifyBands ConfirmGroups Confirm Functional Groups & Substitution Pattern IdentifyBands->ConfirmGroups Output Functional Group Identification ConfirmGroups->Output

Sources

A Spectroscopic Compass: Differentiating Isomers of Bromo-4-tert-butyl-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-tert-butyl-1-methylbenzene and its key positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.

The isomers under consideration share the same molecular formula, C₁₁H₁₅Br, and consequently, the same molecular weight (approximately 227.14 g/mol ), rendering them indistinguishable by simple mass determination.[1][2] It is through the nuanced language of spectroscopy—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that their unique structural identities are revealed.

The Isomeric Landscape

The primary isomers of interest are positional isomers, where the bromo, tert-butyl, and methyl groups occupy different positions on the benzene ring. For the purpose of this guide, we will focus on the most probable and illustrative examples for comparison with the primary compound, This compound . These include:

  • 1-Bromo-4-tert-butyl-2-methylbenzene

  • 4-Bromo-2-tert-butyl-1-methylbenzene

  • 1-Bromo-3-tert-butyl-5-methylbenzene

The differentiation of these isomers is critical as their synthetic pathways can often lead to mixtures, and their distinct steric and electronic environments will profoundly influence their reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the definitive identification of these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the proton signals, alongside the number and chemical shifts of the carbon signals, provide a unique fingerprint for each molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic. The number of distinct aromatic proton signals and their coupling patterns directly reflect the substitution pattern of the benzene ring.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

IsomerAromatic Protons (Predicted δ, Multiplicity, J (Hz))Methyl Protons (Predicted δ, s)tert-Butyl Protons (Predicted δ, s)
This compound H-3: ~7.3 (d, J≈2), H-5: ~7.2 (dd, J≈8, 2), H-6: ~7.0 (d, J≈8)~2.4~1.3
1-Bromo-4-tert-butyl-2-methylbenzene H-3: ~7.2 (d, J≈2), H-5: ~7.1 (dd, J≈8, 2), H-6: ~7.4 (d, J≈8)~2.3~1.3
4-Bromo-2-tert-butyl-1-methylbenzene H-3: ~7.3 (d, J≈2), H-5: ~7.2 (dd, J≈8, 2), H-6: ~7.1 (d, J≈8)~2.4~1.4
1-Bromo-3-tert-butyl-5-methylbenzene H-2: ~7.1 (s), H-4: ~7.0 (s), H-6: ~7.2 (s)~2.3~1.3

Note: Predicted values are based on standard additive models and may vary slightly from experimental data. "s" denotes a singlet, "d" a doublet, and "dd" a doublet of doublets.

The distinct splitting patterns arise from the number of adjacent protons. For instance, in this compound, the proton at C-3 is a doublet due to coupling with the proton at C-5. The proton at C-5 is a doublet of doublets, coupling with both H-3 and H-6. The proton at C-6 is a doublet, coupling with H-5. In contrast, 1-Bromo-3-tert-butyl-5-methylbenzene, with its symmetrical substitution, would exhibit three singlets in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This provides a rapid method for distinguishing between isomers with different symmetries.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

IsomerNumber of Aromatic Carbon SignalsQuaternary Carbon Signals (Predicted δ)
This compound 6C-Br: ~120, C-tBu: ~150, C-Me: ~138, C-tBu (quat): ~34
1-Bromo-4-tert-butyl-2-methylbenzene 6C-Br: ~122, C-tBu: ~148, C-Me: ~135, C-tBu (quat): ~34
4-Bromo-2-tert-butyl-1-methylbenzene 6C-Br: ~125, C-tBu: ~145, C-Me: ~140, C-tBu (quat): ~35
1-Bromo-3-tert-butyl-5-methylbenzene 6 (or fewer with symmetry)C-Br: ~124, C-tBu: ~152, C-Me: ~140, C-tBu (quat): ~35

The chemical shifts of the carbon atoms are influenced by the electronegativity of the bromine atom and the steric effects of the bulky tert-butyl group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.

dot

IR_Workflow Sample Prepare Sample (e.g., KBr pellet or thin film) FTIR Acquire Spectrum on FTIR Spectrometer Sample->FTIR Analysis Process and Analyze Spectrum FTIR->Analysis Background Collect Background Spectrum Background->FTIR

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, crucially for isomer differentiation, a unique fragmentation pattern. While all isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes), the relative abundances of the fragment ions will differ.

The fragmentation of these isomers is primarily driven by the cleavage of the C-C bond of the tert-butyl group and the C-Br bond. The loss of a methyl group (M-15) to form a stable benzylic or tertiary carbocation is a common fragmentation pathway. The subsequent loss of the bromine atom or other fragments will be influenced by the steric and electronic environment of the substituents.

Table 4: Expected Key Fragment Ions in Mass Spectra

m/zFragment Ion
226/228[C₁₁H₁₅Br]⁺ (Molecular Ion)
211/213[C₁₀H₁₂Br]⁺ (Loss of CH₃)
147[C₁₁H₁₅]⁺ (Loss of Br)
57[C₄H₉]⁺ (tert-butyl cation)

A GC-MS spectrum is available for this compound on PubChem, which can serve as a reference for its fragmentation pattern. [1]The relative intensities of these fragments will vary between isomers due to differences in the stability of the resulting carbocations.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its positional isomers necessitates a multi-pronged spectroscopic approach. While IR and MS provide valuable and rapid initial screening, NMR spectroscopy, with its detailed insight into the molecular framework, remains the gold standard for definitive structural elucidation. By carefully analyzing and comparing the data from these techniques, researchers can confidently navigate the complexities of isomeric mixtures, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-2-methyl-4-(t-butyl)benzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-bromo-3-methyl-. National Institute of Standards and Technology. [Link]

  • NIST. Benzene, 1-bromo-4-methyl-. National Institute of Standards and Technology. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-2-methyl-4-(t-butyl)benzene. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Bromo-4-tert-butyl-1-methylbenzene by HPLC and Comparative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. The compound 2-Bromo-4-tert-butyl-1-methylbenzene serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to prevent the introduction of potentially harmful impurities into the drug manufacturing process.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for the purity validation of this compound. The methodologies are presented with the underlying scientific rationale to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Section 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)

For a non-polar, aromatic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical choice.[1][2][3][4] The technique's power lies in its ability to separate molecules based on hydrophobicity.[4]

The Principle of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3][5] When a sample is introduced, its components partition between these two phases. Non-polar analytes, like our target compound, have a stronger affinity for the hydrophobic stationary phase and thus move more slowly through the column. Polar impurities, conversely, have a greater affinity for the polar mobile phase and are eluted more quickly. By gradually increasing the non-polar organic solvent content in the mobile phase (a technique known as gradient elution), we can systematically elute compounds of increasing hydrophobicity, achieving excellent separation.[4]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating non-polar aromatic compounds.[6] The long 18-carbon chains bonded to the silica support provide a highly hydrophobic surface, maximizing the interaction with this compound and facilitating its separation from potential impurities.

  • Mobile Phase Composition: A mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol is standard.[3] Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A gradient elution, starting with a higher water percentage and transitioning to a higher acetonitrile percentage, is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Detector Selection: The benzene ring in the analyte is a strong chromophore, making a UV-Vis detector the ideal choice. The maximum absorbance wavelength (λmax) for this type of compound is typically in the range of 210-270 nm. An analysis at 254 nm is a common starting point.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Dissolve Sample in Acetonitrile MobilePhase 2. Prepare Mobile Phases (A: H2O, B: ACN) Degas 3. Degas & Filter Mobile Phases Pump Gradient Pump Degas->Pump To Pump Injector Autosampler Pump->Injector Column C18 Column (in Oven) Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal Report Calculate Purity (Area % Report) CDS->Report

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles outlined in ICH Q2(R1) guidelines.[7][8][9][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 60% B

      • 18.1-22 min: 60% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Analysis and Calculation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Example HPLC Results
ParameterResult
Main Peak Retention Time12.58 min
Main Peak Area4,567,890 mAUs
Total Peak Area4,614,030 mAUs
Calculated Purity (%) 99.00%

Section 2: Comparative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles.

Gas Chromatography (GC)

GC is an excellent alternative for volatile and thermally stable compounds like this compound.[11][12][13] The separation occurs in the gas phase, based on the compound's boiling point and interaction with the stationary phase.[11][14][15]

  • Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase.[11][15] Compounds separate based on their volatility and polarity, with more volatile compounds eluting faster.[14] A Flame Ionization Detector (FID) is commonly used, which provides high sensitivity for organic compounds.

  • Protocol Outline: A sample solution (in a volatile solvent like hexane) is injected into the GC. A temperature gradient program is used to heat the column, separating components. Purity is calculated by area percent from the resulting chromatogram.[16]

GC_Principle Injector Vaporization (Injector Port) Column Separation in Heated Column Injector->Column Carrier Gas (He) Detector Detection (FID) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: Principle of Gas Chromatography (GC).

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity against a certified internal standard.[17][18][19][20][21] It is a primary analytical method recognized for its high precision.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard (e.g., maleic acid) in a deuterated solvent, the purity of the sample can be calculated by comparing the integral of a specific sample peak to the integral of a standard peak.[17][19]

  • Protocol Outline: Accurately weigh the sample and an internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6). Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay). Calculate purity using the standard qNMR equation.[17]

QNMR_Principle cluster_tube NMR Tube cluster_spectrometer NMR Spectrometer cluster_analysis Analysis Analyte Known Mass of Analyte RF_Pulse RF Pulse Standard Known Mass of Standard Solvent Deuterated Solvent Spectrum Acquire Spectrum RF_Pulse->Spectrum Integration Integrate Peaks Spectrum->Integration Calculation Calculate Purity Integration->Calculation

Caption: Principle of Quantitative NMR (qNMR).

Liquid/Gas Chromatography-Mass Spectrometry (LC-MS / GC-MS)

For definitive identification of impurities, coupling chromatography with mass spectrometry is the gold standard.[22][23][24][25]

  • Principle: After components are separated by HPLC or GC, they are ionized and their mass-to-charge ratio (m/z) is measured by a mass spectrometer.[23] This provides the molecular weight of the main compound and any impurities, which is critical for their structural elucidation and for confirming that no unexpected byproducts are present.[22][24]

Section 3: Head-to-Head Comparison

Choosing the right analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, absolute quantification, or impurity identification.

FeatureHPLC-UVGC-FIDqNMRLC/GC-MS
Principle HydrophobicityVolatility/Boiling PointNuclear Spin PropertiesMass-to-Charge Ratio
Best For Routine purity checksVolatile, thermally stable analytesAbsolute purity, standard certificationImpurity identification & structure
Quantification Relative (Area %)Relative (Area %)Absolute (with standard)Relative/Absolute (with standards)
Sensitivity HighVery HighModerateExtremely High
Speed Moderate (15-30 min)[12]Fast (<15 min)[26]ModerateModerate to Slow
Cost Moderate[12]Low[12]HighVery High
Limitations Requires chromophore; relative purityAnalyte must be volatile[13][27]Lower sensitivity; requires standardComplex instrumentation

Conclusion

For routine quality control and purity validation of this compound, RP-HPLC with UV detection offers a robust, reliable, and cost-effective solution. Its high resolution and reproducibility make it ideal for monitoring batch-to-batch consistency.

However, a comprehensive analytical strategy should incorporate orthogonal methods. GC-FID serves as an excellent complementary separation technique, particularly for detecting volatile impurities that might be missed by HPLC. For establishing a primary reference standard or when absolute purity is required for regulatory filings, qNMR is the unequivocal choice.[18] Finally, when unknown peaks are detected or a deeper investigation into the impurity profile is necessary, LC-MS or GC-MS provides the definitive structural information required.[23][25]

By understanding the strengths and weaknesses of each technique, scientists can design a scientifically sound, multi-faceted approach to purity validation that ensures the highest quality of materials for drug development and manufacturing.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . PubMed. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities . Innovational Journals. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent. Available from: [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry . Pharmaceutical Technology. Available from: [Link]

  • Reverse Phase HPLC: Benefits, Applications & Techniques . Phenomenex. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes . JEOL Ltd. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Reversed-Phase Chromatography: An Overview . AZoLifeSciences. Available from: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available from: [Link]

  • Reversed-phase chromatography . Wikipedia. Available from: [Link]

  • Reversed-Phase High-Performance Liquid Chromatography . Springer Nature Experiments. Available from: [Link]

  • Gas chromatography . Wikipedia. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC . Brewer Science. Available from: [Link]

  • Gas chromatography - a key test of purity . Oshadhi Essential Oils. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. Available from: [Link]

  • Gas Chromatography . Chemistry LibreTexts. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique . Lab Manager. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications . Metoree. Available from: [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research . Bitesize Bio. Available from: [Link]

  • How To Calculate Percent Purity From Gas Chromatography? . YouTube. Available from: [Link]

  • Organic Compound Characterization . Center for Applied Isotope Studies (CAIS) - UGA. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Available from: [Link]

  • 12.5: High-Performance Liquid Chromatography . Chemistry LibreTexts. Available from: [Link]

  • How to Develop HPLC Method for Nonpolar Compounds . Pharma Knowledge Forum. Available from: [Link]

Sources

A Comparative Guide to Alternative Reagents for 2-Bromo-4-tert-butyl-1-methylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount. The choice of an aryl halide, for instance, can profoundly influence reaction efficiency, scalability, cost, and the ultimate success of a synthetic campaign. 2-Bromo-4-tert-butyl-1-methylbenzene (CAS No: 61024-94-0) is a common building block, valued for introducing the sterically significant 4-tert-butyl-2-methylphenyl moiety.[1][2][3] This substitution pattern is prevalent in the development of specialized ligands, materials, and pharmaceutical intermediates.

However, reliance on a single reagent can be limiting. Factors such as cost, reactivity in challenging transformations, or the desire for milder reaction conditions often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance in cornerstone cross-coupling reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability.

The Foundations of Reactivity: Why the Halogen Matters

In the realm of palladium-catalyzed cross-coupling reactions, the identity of the halogen on the aromatic ring is a critical determinant of reactivity. This reactivity trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, which directly impacts the rate-determining oxidative addition step in many catalytic cycles.[4]

The generally accepted order of reactivity is:

C-I > C-OTf > C-Br > C-Cl

  • Iodides (C-I): Possess the weakest C-X bond, making them highly reactive. They typically undergo oxidative addition under the mildest conditions but are often the most expensive and can be less stable.

  • Triflates (C-OTf): As excellent leaving groups, triflates are comparable in reactivity to iodides and are a common alternative for activating phenols.

  • Bromides (C-Br): Represent a well-balanced option, offering good reactivity for a wide range of transformations at a moderate cost. This compound falls into this versatile category.

  • Chlorides (C-Cl): Are the most cost-effective and widely available aryl halides. However, their strong C-Cl bond necessitates the use of more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient oxidative addition.

This guide will compare this compound against its primary chloro- and triflate- counterparts, as well as the strategic alternative of reversing the polarity by using the corresponding boronic acid.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[5][6] The choice of halide directly influences the required reaction conditions.

Reagent Comparison
ReagentRelative ReactivityTypical ConditionsAdvantagesDisadvantages
This compound HighStandard Pd catalysts (e.g., Pd(PPh₃)₄), moderate temperatures (80-100 °C), common bases (e.g., Na₂CO₃, K₃PO₄).[7]Reliable, predictable reactivity; vast literature precedent.Moderate cost; may require elevated temperatures for challenging substrates.
2-Chloro-4-tert-butyl-1-methylbenzene ModerateRequires highly active catalysts (e.g., Pd(OAc)₂ with Buchwald ligands like SPhos or XPhos), stronger bases (e.g., K₃PO₄), and often higher temperatures (>100 °C).Low cost, high availability.Requires more specialized, often air-sensitive, and expensive catalyst systems; optimization may be necessary.
4-tert-Butyl-2-methylphenyl Triflate Very HighCan react at or near room temperature with standard Pd catalysts.Mild reaction conditions, suitable for sensitive substrates.Higher cost, potential instability (hydrolysis).
(4-tert-Butyl-2-methylphenyl)boronic Acid N/A (Reversed Polarity)Couples with various aryl/vinyl halides or triflates. Conditions depend on the coupling partner.Strategic alternative, useful if the other coupling partner is more readily available as a halide.Boronic acids can undergo decomposition (protodeboronation, trimerization to boroxines).[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with phenylboronic acid.

Reagents:

  • Aryl Halide (e.g., this compound) (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd_ii Ar-Pd(II)-X (L)₂ ox_add->pd_ii transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd_ii->transmetal Ar'B(OR)₂ Base pd_ii_ar Ar-Pd(II)-Ar' (L)₂ transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim:s->pd0:s product Ar-Ar' red_elim->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[8][9] The reaction is highly sensitive to the choice of ligand and the reactivity of the aryl halide.

Reagent Comparison
ReagentRelative ReactivityTypical ConditionsAdvantagesDisadvantages
This compound HighPd₂(dba)₃ or Pd(OAc)₂ with various phosphine ligands (e.g., BINAP, Xantphos), strong non-nucleophilic base (e.g., NaOtBu, LiHMDS).[10]Good yields with a wide range of amines.Base-sensitive functional groups may not be tolerated.
2-Chloro-4-tert-butyl-1-methylbenzene Low to ModerateRequires highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos), and precise control of conditions to avoid side reactions like hydrodehalogenation.[11]Very low cost.Catalyst systems are expensive; reaction optimization is often challenging.
4-tert-Butyl-2-methylphenyl Triflate Very HighCan react under milder conditions, sometimes allowing for the use of weaker bases like K₂CO₃ or Cs₂CO₃.Excellent for thermally sensitive or base-labile substrates.High cost; triflate group can be prone to hydrolysis.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl halide.

Reagents:

  • Aryl Halide (e.g., this compound) (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with NaOtBu, Xantphos, and Pd₂(dba)₃.

  • Add the aryl halide and a stir bar.

  • Seal the tube, remove it from the glovebox, and add degassed toluene followed by the amine via syringe under a positive pressure of argon.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd_ii Ar-Pd(II)-X (L)₂ ox_add->pd_ii amine_coord Amine Coordination & Deprotonation (Base) pd_ii->amine_coord HNR₂ Base pd_amido Ar-Pd(II)-NR₂ (L) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim:s->pd0:s product Ar-NR₂ red_elim->product

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.[10][12]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[13][14] The reaction traditionally uses both palladium and copper(I) co-catalysts, although copper-free variants are common.[15][16]

Reagent Comparison
ReagentRelative ReactivityTypical ConditionsAdvantagesDisadvantages
This compound GoodPd(PPh₃)₂Cl₂, CuI, amine base (e.g., Et₃N, DIPA).Reliable and high-yielding for many substrates.Copper can lead to alkyne homocoupling (Glaser coupling); requires anhydrous/anaerobic conditions.[16]
2-Chloro-4-tert-butyl-1-methylbenzene PoorGenerally a very challenging substrate for Sonogashira coupling. Requires specialized catalysts and harsh conditions, often resulting in low yields.Very low cost.Poor reactivity, significant potential for side reactions.
Corresponding Iodo-derivative ExcellentHighly reactive, often proceeds at room temperature.Mild conditions, high efficiency.High cost, potential light sensitivity and lower stability.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

Procedure:

  • To a Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon (3x).

  • Add degassed triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/GC-MS).

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Grignard Reagent Formation: A Classic Organometallic Tool

Formation of a Grignard reagent provides a potent carbon nucleophile that can react with a wide array of electrophiles.[17][18]

Alternative Approaches

Instead of varying the halide on the starting material, an alternative is to use different methods to generate the desired organometallic nucleophile.

MethodPrecursorConditionsAdvantagesDisadvantages
Direct Insertion This compoundMagnesium turnings, anhydrous ether or THF, often requires an initiator (e.g., I₂, 1,2-dibromoethane).[17]Standard, widely used method.Can be difficult to initiate; sensitive to moisture; incompatible with acidic functional groups.
Halogen-Lithium Exchange This compound2 equiv. t-BuLi or n-BuLi in an ethereal solvent at low temperature (-78 °C).[19][20]Very fast and efficient, even at low temperatures.Requires cryogenic conditions; the organolithium reagent is highly pyrophoric.
Transmetalation (4-tert-Butyl-2-methylphenyl)lithiumAddition of MgBr₂·OEt₂ to the pre-formed organolithium reagent.Provides a less reactive and often more selective Grignard reagent compared to the organolithium precursor.Adds an extra step to the synthesis.
Workflow Diagram: Reagent Selection Strategy

The choice of the optimal reagent is not absolute but depends on a careful analysis of the project's specific goals.

Decision_Tree start Project Goal cost Is Cost the Primary Driver? start->cost reactivity Is Mildness/High Reactivity Critical? cost->reactivity No chloro Use 2-Chloro- Derivative cost->chloro Yes balance Seeking a Balance of Cost & Reactivity? reactivity->balance No triflate Use Triflate or Iodo- Derivative reactivity->triflate Yes bromo Use 2-Bromo- Derivative balance->bromo

Caption: Decision workflow for selecting an aryl halide.

Conclusion

While this compound is a reliable and effective reagent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Chloro-derivatives offer a significant cost advantage for large-scale synthesis, provided that investment in more sophisticated catalyst systems is feasible. Conversely, triflates and iodides provide a path to high reactivity under mild conditions, which is essential for delicate substrates. Finally, rethinking the synthetic strategy to use the corresponding organoboron or organomagnesium reagent can open up new avenues for complex molecule construction. The optimal choice will always be a function of the specific reaction, desired scale, economic constraints, and the chemical environment of the target molecule.

References

  • Vertex AI Search Result. (2024). Applications of 2-Bromo-4-tert-butyl-1-iodo-benzene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Available at: [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • BenchChem. (n.d.).
  • Request PDF. (n.d.).
  • MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • ACS Publications. (2012).
  • Google Patents. (n.d.). Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
  • NIH. (2018).
  • LookChem. (n.d.). 2-bromo-1-(tert-butyl)-4-methylbenzene. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-tert-butyl-4-methylphenol.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-tert-Butyltoluene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2025).
  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • NIH. (n.d.).
  • Wikipedia. (n.d.). Organolithium reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • ACS Publications. (n.d.). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds. Chemical Reviews.
  • Online Chemistry Notes. (2023). Organometallic compounds- Grignard reagent.
  • Myers Group, Harvard University. (n.d.). Organolithium reagents.
  • YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Available at: [Link]

  • CymitQuimica. (n.d.). 2-Bromo-4-(tert-butyl)-1-methylbenzene.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Available at: [Link]

  • ACS Publications. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews.

Sources

A Comparative Study of Reaction Rates in Substituted Bromotoluenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the reaction rates of substituted bromotoluenes across three fundamental reaction classes: Benzylic Bromination, Electrophilic Aromatic Substitution, and Nucleophilic Aromatic Substitution. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric effects of substituents, offering both qualitative principles and quantitative data to inform synthetic strategy and mechanistic understanding.

Introduction: The Influence of Substituents on Reactivity

The reactivity of a substituted bromotoluene is not merely the sum of its parts. The interplay between the bromo and methyl groups, along with other substituents on the aromatic ring, dictates the rate and outcome of chemical transformations. Understanding these interactions is paramount for predicting reaction feasibility, optimizing conditions, and controlling regioselectivity. This guide will explore how electron-donating and electron-withdrawing groups, as well as steric hindrance, modulate the reaction rates at the benzylic position, on the aromatic ring, and at the carbon bearing the bromo substituent.

The Hammett equation serves as a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of benzene derivatives. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Benzylic Bromination: A Free Radical Pathway

Benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, proceeds via a free-radical chain mechanism. The rate-determining step involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl radical. The stability of this radical intermediate is the primary determinant of the reaction rate.

Electronic Effects of Substituents

Substituents on the aromatic ring significantly influence the stability of the benzyl radical and, consequently, the rate of benzylic bromination.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), stabilize the electron-deficient transition state leading to the benzyl radical, thereby increasing the reaction rate.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), destabilize the transition state and decrease the reaction rate.

A Hammett correlation analysis of the benzylic bromination of substituted toluenes with NBS provides quantitative insight into these electronic effects. The negative ρ value obtained from such studies indicates that the reaction is favored by electron-donating substituents.

Comparative Reaction Rate Data

The following table summarizes the relative rates of benzylic bromination for a series of para-substituted toluenes, illustrating the impact of electronic effects.

Substituent (para-)σₚ (Hammett Constant)Relative Rate (k/k₀)
-OCH₃-0.27Faster (exact value not found)
-CH₃-0.171.00 (Reference)
-H0.00Slower
-Cl+0.23Slower
-Br+0.23Slower
-CN+0.66Much Slower
-NO₂+0.78Much Slower
Experimental Protocol: Competitive Benzylic Bromination

This protocol allows for the determination of the relative rates of benzylic bromination of two different substituted toluenes.

Materials:

  • Substituted toluene A

  • Substituted toluene B (internal standard)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Prepare a standard solution in CCl₄ containing known concentrations of substituted toluene A and substituted toluene B.

  • To a reaction flask, add the standard solution, a molar equivalent of NBS, and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Quantify the disappearance of the starting materials over time to determine the relative rate of consumption.

Workflow Diagram

Benzylic_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Soln Prepare Standard Solution (Substituted Toluenes A & B in CCl₄) Add_Reagents Add NBS and AIBN Prep_Soln->Add_Reagents Transfer to flask Reflux Heat to Reflux Add_Reagents->Reflux Take_Aliquots Take Aliquots Reflux->Take_Aliquots At intervals GC_Analysis GC-FID Analysis Take_Aliquots->GC_Analysis Det_Rates Determine Relative Rates GC_Analysis->Det_Rates

Caption: Experimental workflow for competitive benzylic bromination.

Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the ring. The methyl group in toluene is an activating, ortho-, para-directing group, while the bromo group is a deactivating, yet also ortho-, para-directing group. The overall reactivity of a substituted bromotoluene in EAS is a balance of these competing effects.

Combined Substituent Effects

The position of an additional substituent on the bromotoluene ring will significantly impact the rate of a subsequent EAS reaction.

  • Activating groups (e.g., -OH, -OCH₃, -CH₃) will increase the rate of EAS. The activating effect is generally dominant over the deactivating effect of the bromine atom.

  • Deactivating groups (e.g., -NO₂, -CN, -C(O)R) will further decrease the rate of EAS.

The regioselectivity of the reaction is directed by the most activating group present on the ring. For instance, in 4-bromo-2-nitrotoluene, the incoming electrophile will be directed by the methyl group to the positions ortho and para to it, while considering the deactivating and meta-directing effect of the nitro group.

Semi-Quantitative Comparison of Reaction Rates
Substituted BromotolueneExpected Relative Rate of EAS
4-Bromo-2-methoxytolueneFastest
4-BromotolueneFaster than bromobenzene
2-BromotolueneSlower than 4-bromotoluene (steric hindrance)
4-Bromo-3-nitrotolueneSlower
4-Bromo-2-nitrotolueneSlowest
Experimental Protocol: Competitive Nitration

This protocol can be used to determine the relative rates of nitration of different substituted bromotoluenes.

Materials:

  • Substituted bromotoluene A

  • Substituted bromotoluene B (internal standard)

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of substituted bromotoluene A and B in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (HNO₃/H₂SO₄) to the solution with vigorous stirring. Use a substoichiometric amount of the nitrating agent.

  • After a set reaction time, quench the reaction with cold water.

  • Separate the organic layer, wash with sodium bicarbonate solution and water, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of A and B.

Reaction Mechanism Diagram

EAS_Mechanism reagents Substituted Bromotoluene + E⁺ intermediate Arenium Ion Intermediate (Resonance Stabilized) reagents->intermediate Slow (Rate-determining) product Substituted Product + H⁺ intermediate->product Fast

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The Role of Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SₙAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is generally challenging for simple aryl halides like bromotoluene because the electron-rich aromatic ring repels incoming nucleophiles. For SₙAr to proceed at a reasonable rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

Substituent Effects and Leaving Group Ability
  • Electron-Withdrawing Groups: The presence of groups like -NO₂ or -CN is crucial for SₙAr. They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance and induction, thereby lowering the activation energy of the rate-determining nucleophilic addition step.

  • Leaving Group: In SₙAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step. Consequently, the reaction rate is not highly dependent on the leaving group's ability to depart. The typical leaving group order is F > Cl ≈ Br > I, which is the reverse of what is observed in Sₙ1 and Sₙ2 reactions. This is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.

Predicted Reactivity of Substituted Bromotoluenes

Due to the lack of strong activating groups, simple bromotoluenes are generally unreactive towards SₙAr. However, the introduction of electron-withdrawing substituents dramatically increases their reactivity.

Substituted BromotoluenePredicted Reactivity in SₙAr
4-BromotolueneVery Low / Inert
4-Bromo-3-nitrotolueneLow
4-Bromo-2-nitrotolueneModerate
2-Bromo-4,6-dinitrotolueneHigh
Experimental Protocol: SₙAr with Sodium Methoxide

This protocol describes a typical SₙAr reaction.

Materials:

  • Activated substituted bromotoluene (e.g., 4-bromo-2-nitrotoluene)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve the substituted bromotoluene in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

SₙAr Mechanism Diagram

SNAr_Mechanism reagents Activated Bromotoluene + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Slow (Rate-determining) product Substituted Product + Br⁻ meisenheimer->product Fast

Caption: Mechanism of nucleophilic aromatic substitution (SₙAr).

Conclusion

The reaction rates of substituted bromotoluenes are a complex function of the electronic and steric properties of the substituents. This guide has provided a comparative framework for understanding these effects across benzylic bromination, electrophilic aromatic substitution, and nucleophilic aromatic substitution. While quantitative data for direct comparison is not always available, the principles outlined, supported by the provided experimental data and protocols, offer a robust foundation for predicting reactivity and designing successful synthetic routes. Further research involving systematic kinetic studies on a broader range of substituted bromotoluenes would be invaluable for refining our quantitative understanding of these important transformations.

References

  • Electrophilic and nucleophilic substitution in the Benzene ring and the Hammett Equation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hammett equation. (2023, November 29). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. (2019, May 20). IOSR Journal of Applied Chemistry. Retrieved January 21, 2026, from [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. (2009, September 25). Journal of Physical Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2011, August 24). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2022, December 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups. (2017, June 29). Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be? (2021, October 1). Reddit. Retrieved January 21, 2026, from [Link]

  • Unit 4: Free Energy Relationships. (n.d.). Retrieved January 21, 2026, from [Link]

  • Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • 8relative Rates of Electrophilic Aromatic Substitution | PDF. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2015, December 29). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Exploration of factors affecting the relative rate of electrophilic aromatic bromination. (2022, March 20). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Electrophilic Aromatic Substitution Relative Rates of Bromination. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Rate of electrophilic bromination in aromatic nucleus. (2018, January 12). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Retrieved January 21, 2026, from [Link]

    • Electrophilic Aromatic Substitution. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (1976). Australian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Electrophilic aromatic substitution. Part IX.

A Senior Application Scientist's Guide to Distinguishing 2-Bromo-4-tert-butyl-1-methylbenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of synthetic chemistry and drug development, absolute certainty in the structural identity of a molecule is paramount. Positional isomers, with their identical molecular formulas but different substituent arrangements on a benzene ring, present a significant analytical challenge. A slight shift in a functional group can drastically alter a compound's reactivity, biological activity, and safety profile. This guide provides an in-depth, practical framework for reliably distinguishing 2-Bromo-4-tert-butyl-1-methylbenzene from its common isomers, moving beyond simple data reporting to explain the scientific rationale behind the chosen methodologies.

The Analytical Challenge: Subtle Differences, Significant Consequences

The primary isomers of concern share the same molecular formula, C11H15Br, and a molecular weight of approximately 227.14 g/mol .[1][2] Their boiling points are often closely clustered, rendering separation by simple distillation impractical and identification by physical constants unreliable. The core of the analytical problem lies in differentiating the substitution patterns on the benzene ring.

Table 1: Physicochemical Properties of Key Bromo-tert-butyl-methylbenzene Isomers

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound Structure of this compound227.14121-123 (at 10-11 Torr)[3]
1-Bromo-4-tert-butyl-2-methylbenzene Structure of 1-Bromo-4-tert-butyl-2-methylbenzene227.14[2](Predicted to be similar)
4-Bromo-2-tert-butyl-1-methylbenzene Structure of 4-Bromo-2-tert-butyl-1-methylbenzene227.14(Predicted to be similar)

To overcome this, a multi-technique approach is not just recommended; it is essential for unambiguous structural elucidation. Our strategy will rely on the synergistic power of chromatographic separation followed by spectroscopic characterization.

The Integrated Workflow: Separation and Identification

A robust analytical workflow ensures that a complex mixture is first separated into its pure components, which are then individually identified. This self-validating system minimizes the risk of misinterpretation.

Figure 1: Integrated workflow for isomer separation and identification.

PART 1: Chromatographic Separation

Gas Chromatography (GC): The Power of Differential Partitioning

Gas chromatography separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase. For closely related isomers, the choice of the capillary column's stationary phase is the most critical experimental parameter.

Expertise & Experience: While a nonpolar stationary phase can provide some separation based on boiling point differences, a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is superior for this application. The subtle differences in the dipole moments of the isomers, arising from the relative positions of the electronegative bromine atom and the alkyl groups, will cause differential interactions with the slightly polar phenyl groups of the stationary phase, leading to more effective separation and distinct retention times.

Experimental Protocol: GC-FID Analysis

  • System: Agilent 8890 GC with Flame Ionization Detector (FID).

  • Column: J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C, split ratio 50:1.

  • Injection Volume: 1 µL of sample (approx. 100 µg/mL in hexane).

  • Oven Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 5°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector: FID at 280°C.

This method will yield a chromatogram showing distinct peaks for each separated isomer, but it will not identify them. For that, we must couple the separation with mass spectrometry or analyze collected fractions by NMR.

PART 2: Spectroscopic Characterization

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation Clues

When coupled with GC, MS acts as a powerful detector, providing the mass-to-charge ratio (m/z) of the eluting compounds.

Trustworthiness: All isomers will exhibit the same molecular ion cluster due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 226 and 228, confirming the molecular formula. The true value of MS in isomer differentiation lies in analyzing the fragmentation patterns. The high-energy electron ionization (EI) process will cause the parent molecule to break apart in characteristic ways.

Expertise & Experience: The most common fragmentation is the loss of a stable radical. For these isomers, the primary fragmentations will be the loss of a methyl group ([M-15]+) and, more significantly, the loss of a tert-butyl group ([M-57]+). The relative abundance of the [M-57]+ ion can be diagnostic. For an isomer like 4-Bromo-2-tert-butyl-1-methylbenzene, where the bulky tert-butyl group is ortho to a methyl group, steric strain may facilitate its cleavage, potentially leading to a more abundant [M-57]+ peak compared to isomers where it is less hindered.

G cluster_M cluster_frags M [C₁₁H₁₅Br]⁺˙ m/z 226, 228 M15 [M-CH₃]⁺ m/z 211, 213 M->M15 - •CH₃ M57 [M-C(CH₃)₃]⁺ m/z 169, 171 (Key Diagnostic Fragment) M->M57 - •C(CH₃)₃

Figure 2: Key EI-MS fragmentation pathways for bromo-tert-butyl-methylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the gold standard for structure elucidation as it provides a direct map of the chemical environment of every proton (¹H) and carbon (¹³C) atom in the molecule. The differentiation of these isomers is most clearly achieved by analyzing the aromatic region of the ¹H NMR spectrum.

Expertise & Experience: The key is the spin-spin coupling between adjacent protons. The number of signals, their chemical shifts (δ), and their splitting patterns (singlet, doublet, doublet of doublets) are unique fingerprints of the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

  • System: Bruker 400 MHz Avance III HD Spectrometer.

  • Sample: ~5-10 mg of pure, isolated isomer dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Acquisition: Standard proton experiment (zg30 pulse program), 16 scans, 2-second relaxation delay.

Table 2: Predicted ¹H NMR Aromatic Signals for Isomer Differentiation

Compound NameAromatic ProtonsPredicted Signals & Splitting PatternsRationale
This compound 3H3: Doublet (d)H5: Doublet of Doublets (dd)H6: Doublet (d)H5 is coupled to both H3 and H6. H3 and H6 are only coupled to H5.
1-Bromo-4-tert-butyl-2-methylbenzene 3H3: Doublet (d)H5: Doublet of Doublets (dd)H6: Doublet (d)Similar to the above, but the chemical shifts will differ due to the different electronic environment.
4-Bromo-2-tert-butyl-1-methylbenzene 2H3: Doublet (d)H5: Doublet (d)H3 and H5 are coupled to each other, resulting in two doublets. The presence of only two aromatic signals is a key identifier.

Note: The exact chemical shifts can vary, but the splitting patterns are the most reliable diagnostic feature.

¹³C NMR spectroscopy provides complementary data. Due to symmetry, isomers with more equivalent carbons will show fewer signals. For instance, an isomer with a plane of symmetry might have fewer than the 11 expected carbon signals, providing a quick check for identity.

Conclusion and Best Practices

The unambiguous identification of this compound and its positional isomers is achievable through a systematic and logical workflow. While physical properties are insufficient, the combination of high-resolution gas chromatography for separation, mass spectrometry for molecular weight confirmation and fragmentation analysis, and NMR spectroscopy for definitive structural mapping provides a self-validating system. For any research or development professional, relying on a single analytical technique is a risk; this integrated approach provides the necessary confidence and scientific rigor.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methyl-4-(t-butyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic methods). URL: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]

Sources

The Synthetic Workhorse: A Comparative Guide to the Applications of Brominated tert-Butyl Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of chemical intermediates, brominated tert-butyl toluenes represent a versatile and economically significant class of compounds. While the "brominated" moniker might immediately suggest applications as flame retardants, a deep dive into the scientific and patent literature reveals their primary role as pivotal building blocks in the synthesis of high-value molecules, ranging from pharmaceuticals to fragrances. This guide provides a comprehensive comparison of the applications of brominated tert-butyl toluenes, with a focus on their utility as chemical intermediates and an exploration of their potential in the realm of flame retardants. We will delve into comparative experimental data, detailed protocols, and the underlying chemical principles that govern their reactivity and performance.

Brominated tert-Butyl Toluenes as Premier Chemical Intermediates

The strategic placement of a bromine atom on a tert-butyl toluene scaffold unlocks a treasure trove of synthetic possibilities. The tert-butyl group, with its significant steric bulk, directs electrophilic substitution to specific positions on the aromatic ring, while the methyl group offers a site for benzylic bromination. This dual reactivity makes brominated tert-butyl toluenes highly sought-after precursors.

Case Study: The Synthesis of Synthetic Musks

The fragrance industry has long relied on synthetic musks to impart desirable scents to a wide array of consumer products. Nitro musks, one of the earliest classes of synthetic musks, are often derived from nitrated tert-butyl toluenes.[1] The synthesis of musk ketone, for example, can be achieved through the nitration of 4-tert-butyltoluene.[1]

Comparative Synthetic Routes to Musk Precursors:

The initial step in the synthesis of many synthetic musks is the Friedel-Crafts alkylation of toluene to produce tert-butyltoluene.[2] This can be achieved through various methods, each with its own set of advantages and disadvantages.

Synthesis MethodAlkylating AgentCatalystPhaseToluene Conversion (%)4-tert-Butyltoluene Selectivity (%)Key AdvantagesKey Disadvantages
Traditional Friedel-Crafts tert-Butyl ChlorideAlCl₃Liquid~51 (Yield)ModerateWell-established, high reactivity.Catalyst is corrosive, moisture-sensitive, and generates hazardous waste.
Traditional Friedel-Crafts IsobutyleneH₂SO₄LiquidHigh~70Inexpensive reagents.Strong acid is highly corrosive and difficult to handle; catalyst recovery is challenging.
Vapor-Phase Catalysis tert-ButanolH-Mordenite (Zeolite)Vapor~18~67Solid acid catalyst with potential for shape selectivity and easier separation.Lower conversion and selectivity compared to other zeolites like USY.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap.

  • Charge the flask with anhydrous toluene and cool it to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred toluene.

  • Add tert-butyl chloride dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional hour at 0-5 °C.

  • Quench the reaction by slowly adding crushed ice, followed by water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.

  • Purify the resulting tert-butyltoluene by fractional distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture, which would deactivate them.

  • Low Temperature: The reaction is exothermic, and low temperatures help to control the reaction rate and minimize the formation of byproducts from side reactions like polyalkylation.

  • Gas Trap: The reaction evolves HCl gas, which needs to be neutralized.

Visualization of Synthetic Pathways

Toluene Toluene tBuToluene 4-tert-Butyltoluene Toluene->tBuToluene Friedel-Crafts Alkylation tBuCl tert-Butyl Chloride tBuCl->tBuToluene AlCl3 AlCl₃ AlCl3->tBuToluene Musk_Precursor Nitrated tert-Butyltoluene (Musk Precursor) tBuToluene->Musk_Precursor Nitration HNO3 HNO₃/H₂SO₄ HNO3->Musk_Precursor

Caption: Synthesis of a nitro musk precursor from toluene.

Case Study: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Brominated tert-butyl toluenes can serve as starting materials for the synthesis of certain NSAIDs, such as derivatives of ibuprofen. The synthesis of ibuprofen itself typically starts from isobutylbenzene.[3] However, related structures could be accessed via brominated tert-butyl toluene intermediates, for instance, by converting the bromomethyl group into a carboxylic acid moiety.

Comparative Synthetic Strategies for Carboxylic Acid Installation:

MethodKey ReagentsKey IntermediateYieldKey AdvantagesKey Disadvantages
Grignard Reaction Mg, CO₂, H₃O⁺Grignard ReagentGenerally GoodVersatile, forms a new C-C bond directly.Requires strictly anhydrous conditions; sensitive to acidic protons.
Nitrile Hydrolysis NaCN, followed by H₃O⁺/heatNitrileGood to ExcellentTolerant of a wider range of functional groups than Grignard reagents.Uses highly toxic cyanide salts; hydrolysis can require harsh conditions.

Experimental Protocol: Grignard Reaction of 4-(Bromomethyl)butylbenzene

Materials:

  • 4-(Bromomethyl)butylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (aqueous)

Procedure:

  • Ensure all glassware is oven-dried to remove any traces of water.

  • In a round-bottom flask, place magnesium turnings and a crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of 4-(bromomethyl)butylbenzene in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution of 4-(bromomethyl)butylbenzene dropwise to maintain a gentle reflux.[4]

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Pour the Grignard reagent onto an excess of crushed dry ice.

  • After the CO₂ has sublimed, add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.[4]

Self-Validating System: The formation of the Grignard reagent is the critical step. A successful reaction is visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution. The subsequent carboxylation and workup are standard procedures to isolate the carboxylic acid product.

Visualization of Synthetic Transformation

Start 4-(Bromomethyl)butylbenzene Grignard Grignard Reagent Start->Grignard Formation CarboxylicAcid 4-tert-Butylphenylacetic Acid Grignard->CarboxylicAcid Carboxylation Mg Mg, ether Mg->Grignard CO2 1. CO₂ (dry ice) 2. H₃O⁺ CO2->CarboxylicAcid

Caption: Synthesis of a carboxylic acid via a Grignard reaction.

Brominated tert-Butyl Toluenes in Flame Retardant Applications: A Prospective Analysis

While direct, widespread commercial use of simple brominated tert-butyl toluenes as flame retardants is not prominently documented, their chemical structure suggests potential in this area. Brominated flame retardants (BFRs) are effective due to their ability to release bromine radicals upon combustion, which interfere with the fire's chemical chain reactions in the gas phase.[5]

A patent describes the creation of novel flame retardants from the bromination of "toluene styrenic telomer distributions," which are polymeric structures.[6] This indicates that while simple brominated tert-butyl toluenes may not be ideal, they can serve as precursors for more complex, polymeric flame retardants.

Hypothetical Performance Comparison:

If a brominated tert-butyl toluene were to be used as an additive flame retardant, its performance could be benchmarked against established BFRs.

Flame RetardantTypeTypical ApplicationKey Performance Metric (Example)Potential Advantages of a BTBT-based FRPotential Disadvantages of a BTBT-based FR
Tetrabromobisphenol A (TBBPA) Reactive/AdditiveEpoxy resins (circuit boards), ABSHigh bromine content, good thermal stabilityPotentially lower bioaccumulation due to alkyl group.Lower bromine content compared to TBBPA, potentially requiring higher loading.
Polybrominated Diphenyl Ethers (PBDEs) AdditivePolyurethane foams, textilesExcellent flame retardancy at low concentrationsCould be designed to be less persistent than some PBDEs.Potential for formation of toxic byproducts upon combustion.
Hypothetical Brominated tert-Butyl Toluene (BTBT-FR) AdditiveThermoplasticsTo be determinedGood compatibility with non-polar polymers.Lower melting/boiling point could affect processing temperatures.

Experimental Protocol: Evaluation of Flame Retardancy (Conceptual)

To evaluate the flame retardancy of a hypothetical BTBT-FR, standard polymer flammability tests would be employed.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • Principle: Measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.[7]

  • Procedure:

    • Prepare standardized polymer test bars with and without the BTBT-FR.

    • Place a test bar in a vertical glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the sample with a pilot flame.

    • Vary the oxygen concentration to determine the minimum level at which the flame self-extinguishes within a specified time.

2. UL 94 Vertical Burn Test:

  • Principle: Classifies the flammability of a plastic material based on its burning time, dripping behavior, and afterglow after exposure to a flame.[8] Ratings include V-0, V-1, and V-2, with V-0 being the most flame-retardant.[9]

  • Procedure:

    • Mount a standardized test bar vertically.

    • Apply a controlled flame to the bottom of the bar for 10 seconds and then remove it.

    • Record the afterflame time.

    • Reapply the flame for another 10 seconds.

    • Record the afterflame and afterglow times, and observe if any flaming drips ignite a cotton patch placed below the sample.

Visualization of Flame Retardancy Evaluation Workflow

cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Polymer Base Polymer Blending Melt Blending Polymer->Blending FR BTBT-FR FR->Blending Specimen Test Specimen (Standardized Bars) Blending->Specimen LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL 94 Test Specimen->UL94 LOI_Value LOI Value (%) LOI->LOI_Value UL94_Rating UL 94 Rating (V-0, V-1, V-2) UL94->UL94_Rating Comparison Performance Comparison LOI_Value->Comparison UL94_Rating->Comparison

Caption: Workflow for evaluating the flame retardancy of a polymer composite.

Conclusion

Brominated tert-butyl toluenes are a prime example of how a seemingly simple molecule can be a cornerstone of complex chemical synthesis. Their primary and well-established application lies in their role as versatile intermediates for producing pharmaceuticals, fragrances, and other specialty chemicals. The ability to selectively functionalize either the aromatic ring or the benzylic position provides a powerful tool for synthetic chemists. While their direct application as flame retardants is not widespread, the fundamental chemistry of organobromine compounds suggests their potential as precursors to more complex, potentially polymeric, flame-retardant systems. For researchers and drug development professionals, understanding the comparative advantages of different synthetic routes utilizing brominated tert-butyl toluenes is crucial for optimizing yield, reducing costs, and minimizing environmental impact.

References

  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Matysiak, J., Gorzel, M., & Skrzypek, A. (2021). Synthetic musk odorants in cosmetic products. Archives of Pharmacy and Global Research, 25(1), 43-51.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene.
  • Benchchem. (2025).
  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • E Squared. (2022, May 9).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene.
  • Google Patents. (n.d.). WO2010065468A1 - Brominated flame retardants and precursors therefor.
  • PubMed. (2010).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). Musk ambrette.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ACS Publications. (2021).
  • Google Patents. (n.d.). KR101717793B1 - Brominated flame retardants and precursors therefor.
  • ChemicalBook. (n.d.). Ibuprofen synthesis.
  • ResearchGate. (n.d.). Scheme 4 Synthesis of musk lactone 8.
  • Justia Patents. (2024, April 30).
  • Benchchem. (2025).
  • Quick Company. (n.d.).
  • ACS Publications. (2024, February 22). Impact of Legislation on Brominated Flame Retardant Concentrations in UK Indoor and Outdoor Environments: Evidence for Declining Indoor Emissions of Some Legacy BFRs. Environmental Science & Technology.
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Protolabs. (2025, June 12).
  • Central College. (2019, April 11). Ibuprofen Synthesis | Synaptic.
  • YouTube. (2019, May 13).
  • Professional Plastics. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.). Brominated flame retardants – Knowledge and References.
  • National Center for Biotechnology Information. (2024, January 18). Historical Occurrence and Composition of Novel Brominated Flame Retardants and Dechlorane Plus in Sediments from an Electronic Waste Recycling Site in South China.
  • Wikipedia. (n.d.).
  • MDPI. (2023, February 1).
  • Google Patents. (n.d.).
  • Duke University. (n.d.). Flame Retardants Fact Sheet.
  • Google Patents. (2006, February 23). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
  • BSEF. (n.d.). Bromine-based Flame retardants.
  • Taylor & Francis. (n.d.). Brominated flame retardants – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Brominated flame retardants: cause for concern?.
  • ChemRxiv. (2024, September 3). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) | Organic Chemistry.
  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
  • FaRetar. (n.d.). TBBA_Flame retardant.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene.
  • Scribd. (2025, November 8).

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-4-tert-butyl-1-methylbenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-Bromo-4-tert-butyl-1-methylbenzene (CAS No. 61024-94-0), a key building block in organic synthesis. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar compounds and authoritative safety resources to establish best practices for personal protective equipment (PPE), handling, and disposal.

Immediate Safety Concerns and Hazard Profile

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413)[1]. Due to the lack of a detailed public SDS, a conservative approach is warranted. We will therefore consider the more comprehensive hazard profile of its close isomer, 1-Bromo-4-(tert-butyl)-2-methylbenzene (CAS No. 854637-01-7), which includes warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. This precautionary approach ensures the highest level of safety.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Chronic Aquatic Toxicity: Poses a long-term threat to aquatic environments.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is essential when handling halogenated aromatic hydrocarbons.[3] The selection of appropriate PPE should be based on the task-specific risks of exposure.

Engineering Controls: The First Line of Defense

Before considering personal gear, engineering controls must be in place. All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be readily accessible.[6]

Recommended PPE for Handling this compound
Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale transfers (<50 mL) Safety glasses with side shieldsNitrile gloves (minimum 5-mil thickness)Flame-resistant lab coatNot generally required within a fume hood
Large-scale transfers (>50 mL) and reactions Chemical splash gogglesDouble-gloving with nitrile gloves or Viton™ over nitrileFlame-resistant lab coat and chemical-resistant apronHalf-mask respirator with organic vapor cartridges
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or overallsFull-facepiece respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are recommended for any procedure with a splash potential. A face shield provides an additional layer of protection during larger-scale operations.

  • Hand Protection: Halogenated aromatic hydrocarbons can be aggressive towards many glove materials.[7] While nitrile gloves offer good short-term splash protection, they have poor resistance to aromatic hydrocarbons for prolonged contact.[8] For extended handling or in the case of a spill, more robust gloves like Viton™ or butyl rubber are recommended. Always inspect gloves for any signs of degradation before and during use.

  • Body Protection: A standard flame-resistant lab coat is sufficient for most laboratory-scale operations. For larger quantities where the risk of a significant splash is higher, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While a fume hood is the primary means of controlling inhalation hazards, a respirator may be necessary in situations where vapor concentrations could exceed occupational exposure limits, such as during a large spill or if the fume hood is not functioning optimally. A NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate for these situations.[9][10]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for minimizing risk.

Step-by-Step Handling Protocol for a Typical Reaction Setup
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on a lab coat, safety glasses, and a single pair of nitrile gloves.

  • Weighing: Tare a clean, dry container on a balance inside the fume hood. Carefully dispense the required amount of this compound.

  • Transfer: If transferring to a reaction vessel, do so slowly and carefully to avoid splashing. Use a funnel if necessary.

  • Reaction: Once the reagent is added to the reaction, proceed with the experimental protocol, keeping the vessel within the fume hood.

  • Decontamination: After use, decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent (e.g., acetone), followed by soap and water. All decontamination should be performed within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed container designated for halogenated organic waste.[4]

  • Solid Waste: Contaminated solid waste, such as used gloves, weigh boats, and paper towels, should be placed in a separate, sealed, and clearly labeled container for solid hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and proper action is critical.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.

  • Clean-up: Wearing appropriate PPE (including a respirator if necessary), carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and environmental health and safety office.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements start Identify Handling Task spill Spill or Emergency? start->spill scale Scale of Operation? spill->scale No ppe_high Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Full-Face Respirator spill->ppe_high Yes ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves scale->ppe_low Small Scale (<50 mL) ppe_medium Enhanced PPE: - Goggles - Double Gloves - Apron - Respirator (if needed) scale->ppe_medium Large Scale (>50 mL)

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]

  • International Labour Organization. Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Triveni Chemicals. Phenoxy Ethyl Isobutyrate - Material Safety Data Sheet (MSDS). [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]

  • Chemistry LibreTexts. LAB 2 - PROPERTIES AND REACTIONS OF HYDROCARBONS. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • University of North Carolina at Chapel Hill. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. [Link]

  • The Organic Chemistry Tutor. Halogenation of Aromatic Compounds. YouTube. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • The Ohio State University Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethyldiisopropylamine. [Link]

  • Next Peptide. 854637-01-7 | 1-Bromo-4-(tert-butyl)-2-methylbenzene. [Link]

Sources

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Retrosynthesis Analysis

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2-Bromo-4-tert-butyl-1-methylbenzene
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